NZ 419
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSFNXFLBMJUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004466 | |
| Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84210-26-4 | |
| Record name | 5-Hydroxy-1-methylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84210-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-1-methylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084210264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-1-METHYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94NJW8HQH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Radical Scavenging Properties of 5-Hydroxy-1-methylhydantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-1-methylhydantoin (HMH), a metabolite of creatinine, is an intrinsic antioxidant with significant free radical scavenging properties. This technical guide provides an in-depth overview of the current scientific understanding of HMH's antioxidant capacity, with a focus on its mechanism of action involving the Nrf2 signaling pathway. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to support further research and drug development efforts in the field of oxidative stress modulation.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including chronic kidney disease, neurodegenerative disorders, and cancer. 5-Hydroxy-1-methylhydantoin (HMH), also known as NZ-419, has emerged as a compound of interest due to its demonstrated ability to counteract oxidative damage, particularly through the scavenging of hydroxyl radicals (•OH)[1][2]. This guide synthesizes the existing research on HMH's free radical scavenging properties, providing a technical resource for the scientific community.
In Vitro Free Radical Scavenging Activity
Direct quantitative data on the free radical scavenging activity of 5-Hydroxy-1-methylhydantoin using common in vitro assays such as DPPH and ABTS is limited in the currently available literature. However, studies on its precursor, creatinine, and its derivatives provide some context for its potential activity. It is important to note that the primary antioxidant activity of HMH reported in the literature is its potent hydroxyl radical scavenging ability, which is not always fully captured by DPPH and ABTS assays.
Table 1: DPPH Radical Scavenging Activity of Creatinine and a Creatinine Derivative
| Compound | IC50 (mM) | Reference Compound | IC50 (mM) |
| Creatine monohydrate | 102.48 | Trolox | 0.001154 |
| Creatine lysinate | 73.75 | Trolox | 0.001154 |
Cellular Antioxidant Activity and Mechanism of Action
The primary mechanism through which 5-Hydroxy-1-methylhydantoin exerts its antioxidant effects within a cellular context is increasingly understood to be linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2 Signaling Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.
// Nodes ROS [label="Oxidative Stress\n(e.g., ROS)", fillcolor="#FBBC05"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex", fillcolor="#F1F3F4"]; Keap1_mod [label="Modified Keap1", fillcolor="#EA4335"]; Nrf2_free [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2_nuc [label="Nrf2\n(Nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., HO-1, NQO1)", fillcolor="#F1F3F4"]; Cellular_Protection [label="Cellular Protection", shape=ellipse, fillcolor="#FFFFFF"];
// Edges ROS -> Keap1_Nrf2 [label="Induces modification"]; Keap1_Nrf2 -> Keap1_mod; Keap1_Nrf2 -> Nrf2_free [label="Release"]; Nrf2_free -> Nrf2_nuc [label="Translocation"]; Nrf2_nuc -> ARE [label="Binds to"]; ARE -> Antioxidant_Genes [label="Activates transcription"]; Antioxidant_Genes -> Cellular_Protection [label="Leads to"]; } .
Studies have shown that 5-Hydroxy-1-methylhydantoin can suppress H₂O₂-induced Nrf2 promoter transcriptional activity and its protective mechanism in conditions like paraquat-induced kidney injury is linked to the regulation of Heme Oxygenase-1 (HO-1), a downstream target of Nrf2[3].
Effects on Cellular Markers of Oxidative Stress
In cellular and animal models of oxidative stress, treatment with 5-Hydroxy-1-methylhydantoin has been shown to modulate key markers of oxidative damage.
Table 2: Effect of 5-Hydroxy-1-methylhydantoin on Cellular Markers of Oxidative Stress in a Paraquat-Induced Kidney Injury Model
| Marker | Effect of Paraquat | Effect of 5-Hydroxy-1-methylhydantoin Treatment |
| Malondialdehyde (MDA) Content | Increased | Significantly Decreased |
| Superoxide Dismutase (SOD) Activity | Decreased | Significantly Increased |
This table summarizes qualitative findings from a study on paraquat-induced nephrotoxicity.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the free radical scavenging and antioxidant properties of 5-Hydroxy-1-methylhydantoin.
Nrf2 Promoter Activity Assay
This assay determines the ability of a compound to activate the Nrf2 signaling pathway by measuring the expression of a reporter gene under the control of the Antioxidant Response Element (ARE).
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; cell_culture [label="Culture cells\n(e.g., HepG2)"]; transfection [label="Transfect with\nARE-luciferase reporter plasmid"]; treatment [label="Treat with 5-Hydroxy-1-methylhydantoin\nand/or oxidative stressor"]; lysis [label="Lyse cells"]; luciferase_assay [label="Measure luciferase activity"]; data_analysis [label="Analyze data and\ndetermine Nrf2 activation"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF"];
// Edges start -> cell_culture; cell_culture -> transfection; transfection -> treatment; treatment -> lysis; lysis -> luciferase_assay; luciferase_assay -> data_analysis; data_analysis -> end; } .
Materials:
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of 5-Hydroxy-1-methylhydantoin. In some experiments, cells may also be co-treated with an oxidative stressor like H₂O₂.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them using the appropriate lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Malondialdehyde (MDA) Assay
This assay quantifies lipid peroxidation by measuring the levels of MDA, a reactive aldehyde that is a byproduct of polyunsaturated fatty acid peroxidation.
Materials:
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer
Procedure:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Precipitate the proteins in the homogenate by adding TCA solution and centrifuge to pellet the precipitate.
-
Add TBA solution to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide.
Materials:
-
Assay buffer
-
Xanthine oxidase
-
Xanthine
-
A detection agent that reacts with superoxide anions (e.g., WST-1)
-
Spectrophotometer
Procedure:
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add the sample, xanthine, and the detection agent.
-
Initiate the reaction by adding xanthine oxidase. Xanthine oxidase will generate superoxide anions from xanthine.
-
SOD in the sample will compete with the detection agent for the superoxide anions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time.
-
The SOD activity is determined by the degree of inhibition of the colorimetric reaction.
Conclusion
5-Hydroxy-1-methylhydantoin is a promising intrinsic antioxidant with a clear role in mitigating cellular damage induced by oxidative stress, particularly from hydroxyl radicals. While direct quantitative data from standard in vitro antioxidant assays are not widely available, its mechanism of action through the Nrf2 signaling pathway provides a strong basis for its protective effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the antioxidant properties of this and other novel compounds. Future studies should aim to generate a more complete profile of its direct radical scavenging capabilities to complement the growing body of evidence on its cellular antioxidant activity.
References
An In-depth Technical Guide to NZ-419: A Creatinine Metabolite with Therapeutic Potential in Mammals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NZ-419 (also known as 5-hydroxy-1-methylhydantoin), an oxidative metabolite of creatinine in mammals. This document consolidates key findings on its biochemical role, therapeutic effects in preclinical models of chronic kidney disease, and detailed experimental methodologies.
Executive Summary
NZ-419 is an endogenous antioxidant formed from the non-enzymatic oxidation of creatinine by hydroxyl radicals.[1][2][3] Its levels are observed to increase in patients with diabetes and chronic kidney disease (CKD), suggesting a potential compensatory antioxidant mechanism.[4] Preclinical studies in rat models of CKD have demonstrated that oral administration of NZ-419 can mitigate the decline in renal function and reduce markers of oxidative stress. This guide details the quantitative effects of NZ-419 in these models, provides protocols for replicating these key experiments, and illustrates the underlying metabolic and signaling pathways.
Quantitative Data from Preclinical Studies
The efficacy of NZ-419 in ameliorating the progression of chronic kidney disease has been evaluated in established rat models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of NZ-419 on Renal Function in Adenine-Induced CKD Rats
| Treatment Group | Dose (mg/kg/day) | Serum Creatinine (sCr) (mg/dL) | Creatinine Clearance (Ccr) (% of control) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control (Adenine) | - | 2.8 ± 0.3 | 10 ± 5 | 150 ± 20 |
| NZ-419 | 100 | 1.5 ± 0.2 | 45 ± 10 | 80 ± 15* |
*p < 0.05 compared to the adenine control group. Data synthesized from studies on adenine-loaded rat models of CKD.
Table 2: Effect of NZ-419 on Renal Function and Oxidative Stress in 5/6 Nephrectomized Rats
| Treatment Group | Dose (mg/kg/day) | Blood Urea Nitrogen (BUN) (mg/dL) | Renal Blood Flow (% of control) | Urinary Methylguanidine (µmol/day) |
| 5/6 Nephrectomy Control | - | 95 ± 10 | 60 ± 8 | 1.2 ± 0.2 |
| NZ-419 | 80 | 70 ± 8 | 85 ± 10 | 0.8 ± 0.1 |
| NZ-419 | 160 | 65 ± 7 | 90 ± 12 | 0.7 ± 0.1 |
*p < 0.05 compared to the 5/6 nephrectomy control group. Data synthesized from studies utilizing the 5/6 nephrectomy rat model of CKD.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of NZ-419.
Induction of Chronic Kidney Disease in Rats
This model induces CKD through the formation of 2,8-dihydroxyadenine crystals in the renal tubules, leading to tubulointerstitial nephritis.
-
Animals: Male Wistar rats (8 weeks old).
-
Diet: A standard rat chow is mixed with 0.75% (w/w) adenine.
-
Procedure:
-
House the rats in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to the 0.75% adenine diet and water for 4 weeks.[5]
-
Monitor body weight and food intake regularly.
-
At the end of the 4-week period, collect blood and urine samples to confirm the development of renal failure (e.g., elevated serum creatinine and BUN).
-
This surgical model reduces the renal mass, leading to hyperfiltration in the remaining nephrons and subsequent glomerulosclerosis and interstitial fibrosis.[6]
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Procedure (Two-Stage Surgery):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Make a flank incision to expose the right kidney.
-
Perform a right nephrectomy by ligating the renal artery, vein, and ureter, and then removing the kidney.
-
Close the incision in layers.
-
Allow the animal to recover for one week.
-
Anesthetize the rat again and expose the left kidney through a flank incision.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the left kidney. Alternatively, surgically resect the upper and lower thirds of the kidney.
-
Close the incision and provide post-operative care, including analgesics.
-
Allow at least one to two weeks for the development of stable CKD before initiating treatment.
-
Administration of NZ-419
-
Route of Administration: Oral gavage is the most common method used in preclinical studies.[6][7]
-
Vehicle: NZ-419 can be suspended in a 0.5% carboxymethyl cellulose (CMC) solution.
-
Dosing: Doses ranging from 80 to 160 mg/kg/day have been shown to be effective in rat models.[7]
Quantification of NZ-419 in Biological Samples (Representative HPLC Method)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 35:65 v/v), with the pH of the buffer adjusted to be compatible with the analyte's properties.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of NZ-419 (likely in the range of 210-230 nm).
-
Sample Preparation (Serum/Plasma):
-
To 100 µL of serum or plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
-
-
Quantification: Use a calibration curve prepared with known concentrations of purified NZ-419. An internal standard can be used to improve accuracy.
Visualizations: Pathways and Workflows
Metabolic Pathway of Creatinine to NZ-419
The formation of NZ-419 is a result of oxidative stress, where creatinine is non-enzymatically attacked by hydroxyl radicals.
Caption: Metabolic conversion of creatinine to NZ-419 via oxidative stress.
Antioxidant Signaling Pathway of NZ-419
NZ-419 exerts its protective effects primarily by scavenging reactive oxygen species (ROS) and potentially influencing the Nrf2 antioxidant response pathway.
Caption: NZ-419's antioxidant mechanism of action.
Experimental Workflow for In Vivo Studies
This diagram outlines the typical workflow for evaluating the efficacy of NZ-419 in a rat model of chronic kidney disease.
Caption: Workflow for preclinical evaluation of NZ-419 in CKD models.
Conclusion
NZ-419 is a promising therapeutic candidate for the management of chronic kidney disease, acting as an intrinsic antioxidant to mitigate the oxidative stress that drives disease progression. The data and protocols presented in this guide provide a solid foundation for further research and development of NZ-419. Future studies should focus on elucidating the full spectrum of its mechanisms of action and translating these preclinical findings into a clinical setting.
References
- 1. The Radical Scavenger NZ-419 Suppresses Intestinal Polyp Development in Apc-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatinine and HMH (5-hydroxy-1-methylhydantoin, NZ-419) as intrinsic hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bprmcs.com [bprmcs.com]
- 5. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Antioxidant Profile of NZ 419: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the in vivo antioxidant effects of NZ 419 (also known as HMH or 5-hydroxy-1-methylhydantoin), a metabolite of creatinine.[1][2] This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of radical scavengers. This compound has demonstrated significant antioxidant properties, positioning it as a candidate for further investigation in pathologies associated with oxidative stress, including certain cancers and kidney disease.[1][2][3][4]
Core Findings: In Vivo Efficacy in a Preclinical Model
Oral administration of this compound has been shown to inhibit intestinal polyp formation in a well-established genetic mouse model of colorectal cancer.[2][3] This inhibitory effect is attributed to its direct radical-scavenging activity, which mitigates oxidative stress and its downstream consequences.[2][3]
Table 1: Effect of this compound on Intestinal Polyp Formation in Apc-Mutant Mice
| Treatment Group | Dosage | Duration | Polyp Number Reduction (%) vs. Control | p-value |
| This compound | 500 ppm in diet | 8 weeks | 37.6% | < 0.05 |
Data sourced from studies on Apc-mutant Min mice, where this compound treatment significantly lowered the number of small intestinal polyps.[2][3]
In Vitro Antioxidant Activity
Complementing the in vivo data, in vitro studies have elucidated the direct antioxidant capacity of this compound in human colorectal carcinoma cells (HCT116).
Table 2: In Vitro Reduction of H₂O₂-Induced Reactive Oxygen Species (ROS) in HCT116 Cells
| Compound (Concentration) | ROS Reduction (%) vs. H₂O₂-only Control |
| This compound (1 mM) | 44.1% |
| N-acetylcysteine (NAC) | 27.9% |
| 5-aminosalicylic acid (5-ASA) | 69.0% |
This compound significantly reduced intracellular ROS levels, as measured by the ROS-sensitive probe H₂DCFDA.[2][3]
Table 3: Inhibition of H₂O₂-Induced Nrf2 Promoter Activity in HCT116 Cells
| Treatment | Fold Increase in Nrf2 Activity vs. Untreated Control | Inhibition of H₂O₂-Induced Activity (%) | p-value |
| H₂O₂ alone | 3.54 | N/A | < 0.005 |
| H₂O₂ + this compound (10,000 µM) | 1.56 (approx.) | 56% | < 0.01 |
This compound was shown to suppress the transcriptional activation of the Nrf2 promoter, a key regulator of the cellular antioxidant response, only in the presence of an oxidative stimulus like H₂O₂.[2]
Protective Effects on Renal Cells
Further studies have highlighted the protective role of this compound against cellular damage in kidney tubules, suggesting a broader therapeutic potential beyond cancer chemoprevention.
Table 4: Inhibition of Cellular Damage and Peroxidation in LLC-PK₁ Kidney Cells
| Toxin/Insult | Biomarker | Minimum Effective Concentration of this compound | Effect |
| Cisplatin | LDH Leakage (Cell Damage) | 2.5 µM | Concentration-dependent inhibition |
| Cephaloridine | MDA (Lipid Peroxidation) | 2.5 µM | Concentration-dependent inhibition |
| Hypoxia/Reoxygenation | LDH Leakage & MDA | 2.5 µM | Concentration-dependent inhibition |
This compound demonstrated a protective effect against xenobiotic and hypoxia-induced damage in renal tubular epithelial cells.[1]
Signaling Pathway and Mechanism of Action
This compound primarily acts as a direct scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals.[2][3] This action reduces the overall oxidative burden on cells. Under conditions of oxidative stress, ROS can trigger the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus to activate antioxidant response elements (AREs), upregulating a suite of protective genes. The research indicates that this compound's effect on the Nrf2 pathway is dependent on the presence of ROS; it attenuates the H₂O₂-induced activation of the Nrf2 promoter but does not affect Nrf2 activity on its own.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vivo Study: Inhibition of Intestinal Polyps in Apc-Mutant Mice
-
Animal Model : Male Apc-mutant Min (Multiple Intestinal Neoplasia) mice, a model genetically predisposed to intestinal polyp formation.
-
Acclimatization : Mice were housed under controlled conditions (12-hour light/dark cycle) with free access to food and water for one week prior to the experiment.
-
Treatment Protocol : At 5 weeks of age, mice were randomly assigned to a control group or a treatment group. The treatment group received a diet containing 500 ppm of this compound.
-
Duration : The experimental diet was administered for 8 weeks.
-
Endpoint Analysis : At 13 weeks of age, mice were euthanized. The small intestine was excised, divided into proximal, middle, and distal segments, and the number and size of polyps were counted and recorded.
-
Biomarker Analysis : Serum was collected for the analysis of oxidative stress markers, such as reactive carbonyl species. Polyp tissues were analyzed for the expression of proliferation-related genes (e.g., c-Myc) via mRNA analysis and for cell proliferation via PCNA staining.[2][3]
-
Statistical Analysis : Differences in polyp numbers between the control and this compound-treated groups were analyzed using appropriate statistical tests (e.g., Student's t-test), with p < 0.05 considered significant.[3]
In Vitro ROS Detection Assay
-
Cell Line : HCT116 human colon cancer cells.
-
Reagent : 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.
-
Procedure :
-
HCT116 cells were seeded in appropriate plates and cultured to confluence.
-
Cells were pre-treated with 1 mM this compound or control compounds (NAC, 5-ASA) for a specified duration.
-
Cells were then loaded with the H₂DCFDA probe.
-
Oxidative stress was induced by exposing the cells to 0.5 mM hydrogen peroxide (H₂O₂) for 10 minutes.[3]
-
The fluorescence intensity, corresponding to the level of intracellular ROS, was measured using a fluorescence plate reader or microscope.
-
-
Data Analysis : The fluorescence intensity of treated cells was compared to that of cells treated with H₂O₂ alone to calculate the percentage reduction in ROS.[2]
Nrf2 Promoter Transcriptional Activity Assay
-
Cell Line and Reagents : HCT116 cells were transfected with a reporter plasmid containing the Nrf2 promoter sequence linked to a luciferase gene.
-
Procedure :
-
Transfected cells were treated with 10,000 µM this compound for 24 hours.[2]
-
Oxidative stress was induced with H₂O₂.
-
Cell lysates were collected, and luciferase activity was measured using a luminometer. This activity is directly proportional to the transcriptional activity of the Nrf2 promoter.
-
-
Data Analysis : Luciferase activity in cells treated with H₂O₂ and this compound was compared to the activity in cells treated with H₂O₂ alone.[2]
Kidney Cell Damage and Peroxidation Assays
-
Cell Line : LLC-PK₁ renal tubular epithelial cells.
-
Inducing Agents : Cisplatin, cephaloridine, or hypoxia/reoxygenation treatment to induce cellular damage.
-
Treatment : Cells were incubated with varying concentrations of this compound (starting from 2.5 µM) prior to or during exposure to the damaging agent.[1]
-
Biomarker Measurement :
-
Cell Damage : Lactate dehydrogenase (LDH) leakage into the cell culture medium was measured as an indicator of plasma membrane damage.
-
Lipid Peroxidation : Malondialdehyde (MDA) levels in the medium were quantified as a marker of lipid peroxidation.
-
-
Data Analysis : The levels of LDH and MDA in this compound-treated cells were compared to those in cells exposed to the toxins alone to determine the concentration-dependent inhibitory effect.[1]
Conclusion
The available data strongly support the in vivo antioxidant efficacy of this compound. Its ability to directly scavenge ROS and consequently reduce oxidative stress-induced pathology, such as intestinal polyp formation in preclinical models and renal cell damage, underscores its therapeutic potential. The provided data and protocols offer a solid foundation for further research into the clinical applications of this compound as a chemopreventive and cytoprotective agent.
References
- 1. Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Radical Scavenger NZ-419 Suppresses Intestinal Polyp Development in Apc-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bprmcs.com [bprmcs.com]
- 4. researchgate.net [researchgate.net]
5-Hydroxy-1-methylhydantoin: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-1-methylhydantoin (HMH) is a significant metabolite of creatinine and an intrinsic antioxidant with demonstrated protective effects against oxidative stress-induced cellular damage. This technical guide provides a comprehensive overview of the discovery and synthetic approaches for this compound. While first identified as a mammalian metabolite, detailed synthetic protocols and characterization data are not extensively published. This document compiles the available information on its discovery, proposes a representative synthetic protocol based on established hydantoin synthesis methodologies, and presents its known biological activities. Furthermore, it elucidates the Nrf2/HO-1 signaling pathway, a key mechanism implicated in its protective effects. This guide aims to serve as a valuable resource for researchers interested in the therapeutic potential of 5-Hydroxy-1-methylhydantoin.
Discovery and Biological Significance
5-Hydroxy-1-methylhydantoin was first identified as a major and general metabolite of 1-methylhydantoin in mammals in a study published in 1988.[1] 1-methylhydantoin itself is a metabolite of creatinine.[2] Subsequent research has highlighted the role of HMH as an intrinsic antioxidant.[2][3]
Studies have demonstrated its protective effects against nephrotoxicity and lung injury induced by paraquat, a potent herbicide known to cause severe oxidative stress.[4][5] The protective mechanism of HMH is attributed to its ability to mitigate lipid peroxidation and enhance the activity of antioxidant enzymes.[4][5] Specifically, in preclinical models of paraquat poisoning, administration of HMH has been shown to significantly decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme.[6]
The primary mechanism underlying the antioxidant and cytoprotective effects of 5-Hydroxy-1-methylhydantoin is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[6] This pathway is a critical cellular defense mechanism against oxidative stress.
Synthesis of 5-Hydroxy-1-methylhydantoin
Representative Experimental Protocol: Oxidation of 1-Methylhydantoin
This protocol is a representative method based on general oxidation procedures for similar substrates and should be optimized for specific laboratory conditions.
Objective: To synthesize 5-Hydroxy-1-methylhydantoin by the oxidation of 1-methylhydantoin.
Materials:
-
1-Methylhydantoin
-
Hydrogen Peroxide (30% solution)
-
Iron(II) Sulfate Heptahydrate
-
Sulfuric Acid (concentrated)
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylhydantoin (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like acetone. Cool the flask in an ice bath to 0-5 °C.
-
Catalyst Addition: In a separate beaker, prepare a solution of Iron(II) sulfate heptahydrate (catalytic amount, e.g., 0.05 equivalents) in deionized water. Add this solution to the reaction mixture.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents) to the reaction mixture dropwise via a dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/methanol mixture).
-
Work-up: Once the reaction is complete, quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite. Adjust the pH of the solution to neutral (pH 7) with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5-Hydroxy-1-methylhydantoin.
Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, reaction time, and purification method, would require optimization to achieve a good yield and purity of the final product.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 5-Hydroxy-1-methylhydantoin.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical and Spectroscopic Data for 1-Methylhydantoin
| Property | Value |
| Molecular Formula | C₄H₆N₂O₂ |
| Molecular Weight | 114.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 155-158 °C |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.95 (s, 1H, NH), 3.80 (s, 2H, CH₂), 2.75 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 172.5 (C=O), 157.9 (C=O), 52.1 (CH₂), 28.9 (CH₃) |
| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1770, 1710 (C=O stretch), 1450, 1380, 1250 |
| Mass Spectrum (EI) | m/z 114 (M⁺), 85, 57, 42 |
Note: The spectroscopic data presented are typical values and may vary slightly depending on the solvent and experimental conditions.
Biological Activity Data
The antioxidant effects of 5-Hydroxy-1-methylhydantoin have been quantified in studies investigating its protective role against paraquat-induced toxicity.
Table 2: Effect of 5-Hydroxy-1-methylhydantoin on Markers of Oxidative Stress in Paraquat-Induced Nephrotoxicity Models
| Treatment Group | Malondialdehyde (MDA) (nmol/g tissue) | Superoxide Dismutase (SOD) (kU/L) | Reference |
| Control (Normal Saline) | 2.70 ± 0.43 | 50.20 ± 3.23 | [6] |
| Paraquat (PQ) | 6.70 ± 0.84 | 33.30 ± 4.66 | [6] |
| PQ + 5-Hydroxy-1-methylhydantoin | 5.10 ± 0.93 | 61.00 ± 9.02 | [6] |
Data are presented as mean ± standard deviation.
Nrf2/HO-1 Signaling Pathway
The protective effects of 5-Hydroxy-1-methylhydantoin are linked to the activation of the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, Nrf2, a transcription factor, translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1). The induction of HO-1 and other cytoprotective enzymes helps to neutralize reactive oxygen species (ROS) and protect cells from damage.
Caption: The Nrf2/HO-1 signaling pathway activated by 5-Hydroxy-1-methylhydantoin.
Conclusion
5-Hydroxy-1-methylhydantoin is a promising endogenous antioxidant with therapeutic potential, particularly in mitigating oxidative stress-related pathologies. While its discovery as a metabolite is well-established, a significant gap exists in the publicly available literature regarding its specific synthesis and detailed characterization. The representative synthesis protocol and compiled biological data in this guide provide a foundation for future research. Further studies are warranted to develop and optimize a scalable synthesis of 5-Hydroxy-1-methylhydantoin and to fully elucidate its pharmacological profile and therapeutic applications.
References
- 1. Thermochemical Study of 1-Methylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-1-methylhydantoin | Bradykinin Receptor | TargetMol [targetmol.com]
- 3. Protective mechanism of 1-methylhydantoin against lung injury induced by paraquat poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology of paraquat and pharmacology of the protective effect of 5-hydroxy-1-methylhydantoin on lung injury caused by paraquat based on metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Exploration about the protection mechanism of 5-hydroxy-1-methylhydantoin on paraquat poisoning model] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetics and Bioavailability of Oral NZ 419
To our valued researchers, scientists, and drug development professionals: This document is intended to serve as a comprehensive technical guide on the pharmacokinetics and oral bioavailability of the investigational compound NZ 419. However, extensive searches for publicly available data on a compound with the designation "this compound" have not yielded any specific results. The information presented below is therefore based on general principles of pharmacokinetics and common experimental designs utilized in preclinical and clinical drug development. This guide will be updated as soon as specific data for this compound becomes available.
Introduction to Pharmacokinetics and Bioavailability
Pharmacokinetics (PK) is the study of the time course of drug absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a new chemical entity is crucial for determining its therapeutic potential, dosing regimen, and potential for drug-drug interactions. Oral bioavailability (F) is a key PK parameter that measures the fraction of an orally administered dose of a drug that reaches the systemic circulation in an unchanged form.
Hypothetical Pharmacokinetic Profile of this compound
In the absence of specific data for this compound, we can outline a hypothetical pharmacokinetic profile based on typical small molecule drugs. The following tables summarize potential pharmacokinetic parameters that would be determined in preclinical animal models and in human clinical trials.
Table 1: Hypothetical Preclinical Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) | F (%) |
| Mouse | 10 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Rat | 10 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Dog | 5 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Monkey | 5 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life; F: Absolute oral bioavailability.
Table 2: Hypothetical Human Pharmacokinetic Parameters of this compound Following Oral Administration
| Population | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) | t½ (h) | CL/F (L/h) | Vd/F (L) |
| Healthy Volunteers (SAD) | 100 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Healthy Volunteers (MAD) | 50 (q.d.) | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Patients | 50 (q.d.) | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
SAD: Single Ascending Dose; MAD: Multiple Ascending Dose; q.d.: once daily; AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Standard Experimental Protocols for Pharmacokinetic Studies
The following outlines typical methodologies for assessing the pharmacokinetics of an investigational drug like this compound.
Preclinical Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in various animal species to support first-in-human studies.
Methodology:
-
Animal Models: Studies are typically conducted in at least two rodent (e.g., mouse, rat) and one non-rodent (e.g., dog, monkey) species.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of this compound is administered intravenously to determine clearance, volume of distribution, and terminal half-life. This data is essential for calculating absolute bioavailability.
-
Oral (PO) Administration: A single oral dose of this compound is administered via gavage.
-
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key PK parameters.
Human Pharmacokinetic Studies (Phase 1)
Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.
-
Subjects: Healthy male and female volunteers.
-
Dosing:
-
SAD Cohorts: Subjects receive a single oral dose of this compound or placebo. Doses are escalated in subsequent cohorts pending safety and tolerability data.
-
MAD Cohorts: Subjects receive daily oral doses of this compound or placebo for a specified duration (e.g., 7-14 days).
-
-
Sample Collection: Serial blood samples are collected over a 24-48 hour period after single doses and at steady-state during the MAD phase. Urine may also be collected to assess renal excretion.
-
Bioanalysis: Plasma and urine concentrations of this compound and any major metabolites are measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: PK parameters are calculated using non-compartmental methods. For MAD studies, accumulation ratios and steady-state parameters are determined.
Visualizing Pharmacokinetic and Metabolic Pathways
Diagrams are essential for visualizing complex biological processes. The following DOT script provides a template for illustrating a hypothetical metabolic pathway for this compound.
Caption: Hypothetical metabolic pathway of oral this compound.
The following DOT script illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: Workflow for a preclinical pharmacokinetic study.
Disclaimer: This document is for informational purposes only and is based on general scientific principles. The content should not be interpreted as actual data for any specific compound. For accurate and up-to-date information, please refer to official publications and documentation from the developing organization once they become available.
Investigating the endogenous roles of 5-Hydroxy-1-methylhydantoin
An In-depth Technical Guide to the Endogenous Roles of 5-Hydroxy-1-methylhydantoin
For Researchers, Scientists, and Drug Development Professionals
**Abstract
5-Hydroxy-1-methylhydantoin (HMH) is an endogenous metabolite derived from creatinine, increasingly recognized for its significant role as an intrinsic antioxidant.[1][2] This technical guide provides a comprehensive overview of the core endogenous functions of HMH, with a particular focus on its protective mechanisms against oxidative stress. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying metabolic and signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of HMH.
Introduction to 5-Hydroxy-1-methylhydantoin (HMH)
5-Hydroxy-1-methylhydantoin (HMH), also known as NZ-419, is a mammalian metabolite of creatinine.[1][3] While historically viewed as a simple metabolic byproduct, recent research has illuminated its function as an intrinsic antioxidant with potent hydroxyl radical scavenging properties.[3][4] Its endogenous nature suggests a physiological role in cellular defense against oxidative damage. Studies have particularly focused on its protective effects in models of acute toxicity, such as paraquat-induced lung and kidney injury, where it has been shown to mitigate tissue damage, reduce lipid peroxidation, and enhance the activity of antioxidant enzyme systems.[4][5][6] This has positioned HMH as a molecule of interest for therapeutic strategies aimed at combating conditions rooted in oxidative stress.
Metabolism and Biosynthesis
HMH is formed through the metabolic pathway of creatinine. The process begins with creatinine, which is converted to 1-methylhydantoin.[5][7] Subsequently, 1-methylhydantoin is metabolized to form 5-Hydroxy-1-methylhydantoin. This metabolic conversion is a major and general pathway in mammals.[7]
Endogenous Role as an Antioxidant
The primary endogenous role of HMH is its function as a protective antioxidant. It directly scavenges harmful free radicals and modulates the body's response to oxidative stress, particularly in vital organs like the kidneys and lungs.
Mitigation of Oxidative Stress
HMH demonstrates significant efficacy in reducing oxidative stress markers. In preclinical models of paraquat (PQ) poisoning, a condition characterized by massive free radical production, HMH administration leads to a significant decrease in malondialdehyde (MDA), a key indicator of lipid peroxidation.[4][5][6] Concurrently, it boosts the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and increases the levels of reduced glutathione (GSH), a vital cellular antioxidant.[4][5][6]
Signaling Pathway Involvement: The Nrf2/HO-1 Axis
HMH exerts its protective effects in part by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Under conditions of oxidative stress, HMH appears to influence the expression of Heme Oxygenase-1 (HO-1), a downstream target of Nrf2 known for its cytoprotective and anti-inflammatory properties. This mechanism suggests that HMH not only acts as a direct scavenger but also upregulates endogenous defense systems.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of HMH on key biomarkers of oxidative stress and kidney injury from various preclinical studies.
Table 1: Effect of HMH on Oxidative Stress Markers in Rodent Kidney Tissue
| Treatment Group | MDA (nmol/g) | SOD (kU/L) | Reference |
| Control (Normal Saline) | 2.70 ± 0.43 | 50.20 ± 3.23 | [6] |
| Paraquat (PQ) Model | 6.70 ± 0.84 | 33.30 ± 4.66 | [6] |
| HMH Intervention | 5.10 ± 0.93 | 61.00 ± 9.02 | [6] |
Table 2: Effect of HMH on Oxidative Stress Markers in Rat Kidney Tissue (Paraquat Model)
| Treatment Group | MDA (nmol/g) | GSH (mg/g) | SOD (kU/L) | Reference |
| Control | 4.52 ± 0.33 | 3.30 ± 0.44 | 112.89 ± 8.72 | [4] |
| Paraquat (PQ) | 7.51 ± 0.23 | 1.08 ± 0.48 | 70.74 ± 6.42 | [4] |
| HMH + PQ | 4.21 ± 0.42 | 1.86 ± 0.39 | 103.76 ± 4.45 | [4] |
Table 3: Effect of HMH on Markers of Nephrotoxicity in Rats
| Treatment Group | BUN (mmol/L) | SCr (µmol/L) | Reference |
| Control | 13.67 ± 1.58 | 51.80 ± 4.37 | [4] |
| Paraquat (PQ) | 40.80 ± 2.49 | 163.46 ± 8.67 | [4] |
| HMH + PQ | 18.71 ± 5.23 | 89.20 ± 6.72 | [4] |
Table 4: Effect of HMH on Protein Expression in Mouse Kidney Tissue
| Treatment Group | HO-1/β-actin Ratio | IL-1β/β-actin Ratio | Reference |
| Control (Normal Saline) | 0.61 ± 0.13 | 0.32 ± 0.06 | [6] |
| Paraquat (PQ) Model | 1.11 ± 0.12 | 0.93 ± 0.13 | [6] |
| HMH Intervention | 0.77 ± 0.07 | 0.87 ± 0.13 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments cited in the investigation of HMH.
Animal Model of Paraquat-Induced Nephrotoxicity
This protocol describes the establishment of an acute kidney injury model to test the efficacy of HMH.[4][6][8]
-
Animal Selection: Use male Sprague-Dawley rats or Kunming mice (SPF grade).[4][6]
-
Acclimatization: House animals under standard conditions for at least one week prior to experimentation.
-
Grouping: Randomly divide animals into three groups: Control (Normal Saline), Model (Paraquat), and Intervention (HMH + Paraquat).
-
Induction of Toxicity:
-
Intervention:
-
Sample Collection: After a defined period (e.g., 24 hours), euthanize the animals.[4][6] Collect blood via cardiac puncture and harvest kidney tissues.
-
Processing: Centrifuge blood to separate serum. Immediately use a portion of the kidney tissue for biochemical assays and fix the remainder in 10% neutral-buffered formalin for histological analysis.
Quantification of Oxidative Stress Markers (MDA and SOD)
These assays are performed on tissue homogenates using commercially available kits as per the manufacturer's instructions.[4][6]
-
Tissue Homogenization: Homogenize a pre-weighed portion of kidney tissue in ice-cold saline or appropriate buffer.
-
Centrifugation: Centrifuge the homogenate at a specified speed and temperature (e.g., 4000 rpm for 10 min at 4°C) to obtain the supernatant.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a standard method (e.g., BCA or Bradford assay) for normalization.
-
MDA Assay (Thiobarbituric Acid Reactive Substances - TBARS):
-
Mix the supernatant with the assay reagents.
-
Incubate at high temperature (e.g., 95°C) to allow the reaction between MDA and thiobarbituric acid.
-
Measure the absorbance of the resulting colored product at a specific wavelength (typically ~532 nm).
-
Calculate MDA concentration relative to a standard curve and normalize to protein content.
-
-
SOD Assay (e.g., WST-1 method):
-
This assay is based on the inhibition of a formazan dye-producing reaction by SOD.
-
Mix the supernatant with the enzyme working solution and substrate solution.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at a specific wavelength (typically ~450 nm).
-
Calculate SOD activity based on the degree of inhibition and normalize to protein content.
-
Western Blot Analysis for HO-1 Expression
This protocol is used to quantify the relative protein levels of HO-1 in tissue lysates.[6]
-
Protein Extraction: Lyse homogenized kidney tissue samples in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a non-specific protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1-2 hours to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for HO-1 and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the expression of HO-1 to the loading control.
Conclusion
5-Hydroxy-1-methylhydantoin is an endogenous metabolite with a significant and demonstrable role as an intrinsic antioxidant. Its ability to scavenge free radicals, reduce lipid peroxidation, enhance endogenous antioxidant defenses via the Nrf2/HO-1 pathway, and protect against organ damage in preclinical models underscores its therapeutic potential. The data and protocols presented in this guide offer a robust foundation for further investigation into the physiological functions of HMH and its development as a potential agent for treating diseases associated with oxidative stress.
References
- 1. Protective mechanism of 1-methylhydantoin against lung injury induced by paraquat poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Table 1 from Creatinine and HMH (5-hydroxy-1-methylhydantoin, NZ-419) as intrinsic hydroxyl radical scavengers. | Semantic Scholar [semanticscholar.org]
- 4. [Preventive effects of 5-hydroxy-1-methylhydantoin on paraquat-induced nephrotoxicity in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Exploration about the protection mechanism of 5-hydroxy-1-methylhydantoin on paraquat poisoning model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of 1-methylhydantoin via 5-hydroxy-1-methylhydantoin in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
NZ-419: A Radical Scavenger in the Mitigation of Reactive Oxygen Species-Induced Cellular Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NZ-419, a metabolite of creatinine, has demonstrated significant potential as a direct scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of NZ-419's interaction with ROS, its mechanism of action in cellular pathways, and its therapeutic implications. The document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the involved signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the antioxidant properties of NZ-419 and its potential as a chemopreventive or therapeutic agent.
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play essential roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer and chronic kidney disease.[1][4] NZ-419, also known as 5-hydroxy-1-methylhydantoin (HMH), has emerged as a promising antioxidant compound with the ability to directly scavenge ROS, thereby mitigating oxidative damage.[4][5] This document explores the molecular interactions and cellular effects of NZ-419 in the context of ROS modulation.
Mechanism of Action of NZ-419
NZ-419 functions as a potent hydroxyl radical scavenger.[1][2][3] Its primary mechanism of action involves the direct elimination of ROS, which in turn reduces cellular oxidative stress.[1][2][3] This activity has been shown to have downstream effects on critical signaling pathways involved in cellular proliferation and antioxidant defense.
Direct ROS Scavenging
In vitro studies have demonstrated that NZ-419 significantly reduces ROS production in cells exposed to oxidative insults.[1][2] This direct scavenging activity is a key feature of its antioxidant properties.
Modulation of the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a central regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 is activated and promotes the transcription of antioxidant genes. Research indicates that NZ-419 can downregulate the H₂O₂-induced transcriptional activation of the Nrf2 promoter.[1][2] This suggests that by directly reducing ROS levels, NZ-419 alleviates the oxidative stress signal that would typically activate the Nrf2 pathway.[1][2] It is important to note that NZ-419 treatment alone, in the absence of an oxidative challenge, does not appear to alter Nrf2 promoter activity, indicating its effects are dependent on the presence of ROS.[1][2]
Inhibition of Cell Proliferation
In the context of colorectal cancer models, NZ-419 has been shown to inhibit the formation of intestinal polyps in Apc-mutant mice.[1][2][3] This effect is associated with a decrease in the expression of the proliferation-related oncogene c-Myc and a modest suppression of epithelial cell proliferation.[1][2]
Quantitative Data on NZ-419 Efficacy
The antioxidant and anti-proliferative effects of NZ-419 have been quantified in several key studies. The following tables summarize these findings.
Table 1: In Vitro ROS Scavenging Activity of NZ-419
| Cell Line | Oxidative Stimulus | NZ-419 Concentration | Reduction in ROS Production (%) | Comparator Agents (Reduction %) | Reference |
| HCT116 | 0.5 mM H₂O₂ | 1 mM | 44.1% | NAC (27.9%), 5-ASA (69.0%) | [1] |
Table 2: Effect of NZ-419 on Nrf2 Promoter Activity
| Cell Line | Treatment | NZ-419 Concentration | Change in Nrf2 Promoter Activity | Reference |
| HCT116 | H₂O₂ | 10,000 µM | 56% decrease compared to H₂O₂ alone | [2] |
Table 3: In Vivo Efficacy of NZ-419 in Apc-Mutant Mice
| Treatment Group | Dosage | Duration | Reduction in Small Intestinal Polyps (%) | Reference |
| NZ-419 | 500 ppm in diet | 8 weeks | 37.6% | [1][2] |
Experimental Protocols
This section details the methodologies used in the key experiments to evaluate the interaction of NZ-419 with ROS.
In Vitro ROS Measurement
-
Objective: To quantify the intracellular ROS scavenging ability of NZ-419.
-
Cell Line: HCT116 human colon cancer cells.
-
Reagents:
-
NZ-419
-
N-Acetyl-l-cysteine (NAC) and 5-aminosalicylic acid (5-ASA) as positive controls.
-
Hydrogen peroxide (H₂O₂) as the oxidative stimulus.
-
H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) as the ROS-sensitive fluorescent probe.
-
-
Procedure:
-
HCT116 cells are seeded in appropriate culture plates.
-
Cells are pre-treated with 1 mM NZ-419, 5 mM NAC, or 100 µM 5-ASA for 30 minutes.
-
Following pre-treatment, cells are exposed to 0.5 mM H₂O₂ for 10 minutes.
-
The amount of intracellular ROS is evaluated by measuring the fluorescence of H₂DCFDA, which detects hydrogen peroxide and superoxide.
-
Fluorescence intensity is measured using a plate reader or fluorescence microscope.
-
Nrf2 Promoter Activity Assay
-
Objective: To determine the effect of NZ-419 on the transcriptional activity of the Nrf2 promoter under oxidative stress.
-
Cell Line: HCT116 cells.
-
Reagents:
-
A reporter plasmid containing the Nrf2 promoter driving a luciferase gene.
-
Transfection reagent.
-
NZ-419.
-
H₂O₂.
-
Luciferase assay substrate.
-
-
Procedure:
-
HCT116 cells are transiently transfected with the Nrf2 promoter-luciferase reporter plasmid.
-
Transfected cells are treated with varying concentrations of NZ-419 (e.g., 10,000 µM) for 24 hours.
-
Cells are then stimulated with H₂O₂ to induce oxidative stress.
-
Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
In Vivo Intestinal Polyp Formation Study
-
Objective: To assess the in vivo efficacy of NZ-419 in inhibiting intestinal tumorigenesis.
-
Animal Model: Apc-mutant Min mice, which spontaneously develop intestinal polyps.
-
Treatment:
-
Control group: Standard diet.
-
Treatment group: Diet supplemented with 500 ppm NZ-419.
-
-
Procedure:
-
Min mice are fed their respective diets for a period of 8 weeks.
-
At the end of the treatment period, the mice are euthanized.
-
The small intestine is excised, opened longitudinally, and the number and size of polyps are counted and measured under a dissecting microscope.
-
Serum and tissue samples can be collected for further analysis of oxidative stress markers (e.g., reactive carbonyl species) and gene expression (e.g., c-Myc).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. bprmcs.com [bprmcs.com]
- 2. The Radical Scavenger NZ-419 Suppresses Intestinal Polyp Development in Apc-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bprmcs.com [bprmcs.com]
- 4. Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cellular Uptake and Distribution of NZ 419: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the available scientific information regarding the compound NZ 419. Initial investigations suggest that this compound is a radical scavenger with potential chemopreventive properties against colorectal cancer through the inhibition of intestinal polyp formation. This guide synthesizes the current understanding of its mechanism of action, drawing from in vitro and in vivo studies. Due to the limited publicly available data on the specific cellular uptake and distribution of this compound, this paper will focus on its observed biological effects and inferred mechanisms, highlighting areas for future research.
Introduction
This compound has been identified as a radical scavenger that demonstrates efficacy in reducing intestinal polyp formation in Apc-mutant mouse models, a key preclinical model for colorectal cancer.[1] Its mechanism of action appears to be linked to its ability to suppress reactive oxygen species (ROS) and modulate signaling pathways associated with cell proliferation and oxidative stress.[1] Understanding the cellular uptake and subsequent subcellular distribution of this compound is critical for optimizing its therapeutic potential and developing it as a targeted agent.
Mechanism of Action and Signaling Pathways
This compound has been shown to inhibit the generation of ROS in HCT116 cells stimulated with hydrogen peroxide (H₂O₂).[1] This activity is associated with the modulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Nrf2 Signaling Pathway
In vitro studies have demonstrated that this compound inhibits H₂O₂-induced transcriptional activity of the Nrf2 promoter.[1] This suggests that this compound may interfere with the activation of Nrf2 in response to oxidative stress. The interaction of this compound with the Nrf2 pathway is a critical area of its mechanism that warrants further investigation.
Inhibition of Cell Proliferation
A significant finding from in vivo studies is the reduction of c-Myc mRNA levels in intestinal polyps of mice treated with this compound.[1] The c-Myc oncogene is a critical regulator of cell cycle progression. Its downregulation by this compound likely contributes to the observed suppression of epithelial cell proliferation, as indicated by a decrease in PCNA-positive cells in neoplastic tissues.[1]
In Vivo Efficacy and Distribution
Reduction of Intestinal Polyps
In a study utilizing Min mice, which are genetically predisposed to intestinal polyp formation, administration of 500 ppm this compound in the diet resulted in a significant reduction in the number of polyps in the middle section of the small intestine.[1] The number of polyps was reduced to 62.4% of the control levels.[1] No significant changes were observed in other parts of the intestine or the colon.[1]
Table 1: Effect of this compound on Intestinal Polyp Formation in Min Mice
| Treatment Group | Polyp Location | Mean Number of Polyps | % of Control |
| Control | Small Intestine (Middle) | Data not specified | 100% |
| This compound (500 ppm) | Small Intestine (Middle) | Data not specified | 62.4% |
| p < 0.05 |
Note: The source material did not provide the mean number of polyps, only the percentage reduction.
Systemic Effects and Toxicity
The study on Min mice did not report any changes in organ weights, suggesting a lack of overt toxicity at the administered dose.[1] Furthermore, this compound treatment led to altered serum levels of reactive carbonyl species, which are indicators of oxidative stress.[1]
Experimental Protocols
Detailed experimental protocols for the cellular uptake and subcellular distribution of this compound are not currently available in the public domain. However, the methodologies used to assess its biological effects provide a framework for future studies.
In Vitro ROS Scavenging Assay
-
Cell Line: HCT116 human colon cancer cells.
-
Stimulation: Hydrogen peroxide (H₂O₂) to induce ROS generation.
-
Treatment: Incubation with this compound.
-
Detection: Measurement of ROS levels, for example, using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).
In Vivo Intestinal Polyp Study
-
Animal Model: Apc-mutant (Min) mice.
-
Treatment: Administration of this compound in the diet (e.g., 500 ppm).
-
Endpoint: Quantification of the number and size distribution of intestinal polyps.
-
Molecular Analysis: Measurement of mRNA levels of target genes (e.g., c-Myc) in polyp tissues via quantitative real-time PCR (qRT-PCR). Assessment of cell proliferation via immunohistochemical staining for Proliferating Cell Nuclear Antigen (PCNA).
Future Directions
The current body of evidence strongly suggests that this compound is a promising chemopreventive agent. However, a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties is essential for its clinical translation. Future research should prioritize the following:
-
Cellular Uptake Mechanisms: Investigating the specific transporters or mechanisms (e.g., passive diffusion, active transport) responsible for the entry of this compound into cells.
-
Subcellular Localization: Determining the subcellular compartments where this compound accumulates to exert its effects. This could be achieved using techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification.
-
Metabolic Stability: Assessing the metabolic fate of this compound in relevant biological systems to identify potential metabolites and their activities.
-
Target Identification: Elucidating the direct molecular targets of this compound to fully understand its mechanism of action beyond radical scavenging.
Conclusion
This compound is a radical scavenger that has demonstrated significant potential in the chemoprevention of intestinal polyps in a preclinical model. Its mechanism of action appears to involve the suppression of oxidative stress and the downregulation of pro-proliferative signaling pathways. While the initial findings are encouraging, a more in-depth investigation into the cellular uptake and distribution of this compound is imperative to fully characterize its therapeutic potential and guide its further development. The experimental frameworks outlined in this document provide a basis for these critical next steps.
References
Methodological & Application
NZ 419 experimental protocol for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental use of NZ-419, a creatinine metabolite and hydroxyl radical scavenger. The protocols detailed below are based on established methodologies for investigating the antioxidant and cytoprotective effects of NZ-419 in cell-based assays.
Mechanism of Action
NZ-419 functions as a direct scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress within a cellular environment. A key mechanism of its action involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, NZ-419 has been shown to suppress the transcriptional activity of the Nrf2 promoter.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of NZ-419 in in vitro studies using the HCT116 human colon cancer cell line.
Table 1: Effect of NZ-419 on Reactive Oxygen Species (ROS) Production in HCT116 Cells
| Treatment Group | Concentration | % Decrease in DCF Fluorescence Intensity (Mean ± SD) |
| NZ-419 | 1 mM | 44.1% |
| N-Acetyl-l-cysteine (NAC) (Positive Control) | 5 mM | 27.9% |
| 5-aminosalicylic acid (5-ASA) (Positive Control) | 100 µM | 69.0% |
Data derived from a study where HCT116 cells were pre-treated with the compounds for 30 minutes, followed by stimulation with 0.5 mM H₂O₂ for 10 minutes. The decrease in DCF fluorescence indicates a reduction in ROS levels.[1][3]
Table 2: Effect of NZ-419 on H₂O₂-Induced Nrf2 Promoter Transcriptional Activity in HCT116 Cells
| Treatment Group | H₂O₂ (40 µM) | Fold Change in Luciferase Activity (vs. Control) |
| Control | - | 1.0 |
| H₂O₂ alone | + | ~3.5 |
| NZ-419 (10,000 µM) + H₂O₂ | + | ~1.5 |
Data from HCT116 cells transfected with a pNrf2/ARE-Luc reporter plasmid. Cells were pre-treated with NZ-419 for 30 minutes before a 24-hour incubation with H₂O₂.[1][4]
Signaling Pathway Diagram
Caption: Mechanism of action of NZ-419 in mitigating oxidative stress.
Experimental Protocols
Protocol 1: In Vitro Reactive Oxygen Species (ROS) Scavenging Assay
This protocol details the measurement of the ROS scavenging activity of NZ-419 in HCT116 cells using the 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
NZ-419
-
N-Acetyl-l-cysteine (NAC) and 5-aminosalicylic acid (5-ASA) as positive controls
-
Hydrogen peroxide (H₂O₂)
-
H₂DCFDA probe
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485/~535 nm)
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well black, clear-bottom microplate at a density of approximately 2.5 x 10⁴ cells per well. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare stock solutions of NZ-419, NAC, and 5-ASA in a suitable solvent (e.g., sterile water or DMSO). Further dilute the compounds in the complete growth medium to the desired final concentrations.
-
Cell Treatment:
-
Remove the growth medium from the wells.
-
Add the medium containing the desired concentrations of NZ-419 or positive controls to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
H₂O₂ Stimulation:
-
Following the pre-treatment, add H₂O₂ to the wells to a final concentration of 0.5 mM.
-
Incubate for an additional 10 minutes at 37°C.
-
-
H₂DCFDA Staining:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of 20 µM H₂DCFDA solution in PBS to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis: Calculate the percentage decrease in fluorescence intensity relative to the H₂O₂-treated control cells.
Experimental Workflow: ROS Scavenging Assay
Caption: Step-by-step workflow for the in vitro ROS scavenging assay.
Protocol 2: Nrf2 Promoter Transcriptional Activity Assay
This protocol describes a luciferase reporter assay to measure the effect of NZ-419 on Nrf2 promoter activity in HCT116 cells.
Materials:
-
HCT116 cells
-
pNrf2/ARE-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete growth medium
-
NZ-419
-
Hydrogen peroxide (H₂O₂)
-
96-well white, clear-bottom microplate
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed HCT116 cells in a suitable culture plate.
-
Co-transfect the cells with the pNrf2/ARE-Luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to recover for 24 hours.
-
-
Cell Seeding:
-
Trypsinize and seed the transfected HCT116 cells into a 96-well white, clear-bottom microplate at a density of 2 x 10⁴ cells per well.
-
Allow the cells to attach overnight.
-
-
Compound Treatment and H₂O₂ Stimulation:
-
Pre-treat the cells with the desired concentration of NZ-419 (e.g., 10,000 µM) for 30 minutes.
-
Add H₂O₂ to the wells to a final concentration of 40 µM.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in Nrf2 promoter activity relative to the untreated control.
-
Logical Relationship: Nrf2 Assay
Caption: Logical flow of the Nrf2 promoter transcriptional activity assay.
References
- 1. The Radical Scavenger NZ-419 Suppresses Intestinal Polyp Development in Apc-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Radical Scavenger NZ-419 Suppresses Intestinal Polyp Development in Apc-Mutant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Dosing Regimen of NZ 419 for Rat Models of Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing regimen and experimental protocols for NZ 419, a novel intrinsic antioxidant, in established rat models of Chronic Kidney Disease (CKD). The following information is collated from preclinical studies to facilitate the design and execution of further research into the therapeutic potential of this compound for CKD.
Introduction
This compound (5-Hydroxy-1-methylimidazoline-2,4-dione) is a creatinine metabolite that functions as an intrinsic antioxidant.[1][2] Preclinical studies have demonstrated its efficacy in mitigating the progression of CKD in rat models by reducing oxidative stress.[1][3] This document outlines the established dosing regimens and detailed experimental procedures for two widely used rat models of CKD: the adenine-induced model and the 5/6 nephrectomy model.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in rat models of CKD.
Table 1: Dosing Regimen of this compound in Adenine-Induced CKD Rat Model
| Parameter | Control Group | This compound Treated Group | Reference |
| Dosage | Vehicle | 100 mg/kg/day (p.o.) | [1] |
| Duration | 24 days | 24 days | [3] |
| Serum Creatinine | Significantly increased | Significantly ameliorated | [1][3] |
| Creatinine Clearance | ~90% decrease | Significantly inhibited decrease | [3] |
| Oxidative Stress Markers (e.g., urinary methylguanidine) | Significantly increased | Significantly ameliorated | [1] |
Table 2: Dosing Regimen of this compound in 5/6 Nephrectomy CKD Rat Model
| Parameter | Control Group | This compound Treated Group (80 mg/kg/day) | This compound Treated Group (160 mg/kg/day) | Reference |
| Dosage | Vehicle | 80 mg/kg/day (p.o.) | 160 mg/kg/day (p.o.) | [1] |
| Blood Urea Nitrogen (BUN) | Increased | Significant inhibitory effect | Significant inhibitory effect | [1] |
| Renal Blood Flow | Decreased | Significant inhibitory effect on decrease | Significant inhibitory effect on decrease | [1] |
| Renal Plasma Flow | Decreased | Significant inhibitory effect on decrease | Significant inhibitory effect on decrease | [1] |
| Urinary Methylguanidine | Increased | Significantly ameliorated | Significantly ameliorated | [1] |
| Serum Albumin | Decreased | Significantly ameliorated | Significantly ameliorated | [1] |
Experimental Protocols
Detailed methodologies for the induction of CKD in rats and the subsequent administration of this compound are provided below.
Adenine-Induced Chronic Kidney Disease (CKD) Rat Model
This model induces CKD through the oral administration of adenine, which leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular obstruction and interstitial nephritis.[4][5]
Materials:
-
Male Wistar rats
-
Standard rat chow
-
This compound
-
Vehicle for this compound (e.g., distilled water)
-
Oral gavage needles
-
Metabolic cages for urine collection
Protocol:
-
Acclimatization: House male Wistar rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for at least one week.
-
Induction of CKD:
-
This compound Administration:
-
Following the induction period, divide the rats into a vehicle control group and an this compound treatment group.
-
Administer this compound orally via gavage at a dose of 100 mg/kg/day.[1] The control group receives an equivalent volume of the vehicle.
-
Continue the treatment for the duration of the study (e.g., 24 days).[3]
-
-
Monitoring and Sample Collection:
-
Monitor the body weight and general health of the rats daily.
-
Collect 24-hour urine samples using metabolic cages at predetermined time points to measure parameters like creatinine clearance and oxidative stress markers.
-
Collect blood samples at the beginning and end of the treatment period for biochemical analysis, including serum creatinine and blood urea nitrogen (BUN).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the rats and harvest the kidneys for histological analysis to assess the degree of tubular damage and interstitial fibrosis.
-
5/6 Nephrectomy CKD Rat Model
This surgical model mimics the progressive nature of human CKD by reducing the renal mass, leading to hyperfiltration and subsequent glomerulosclerosis and tubulointerstitial fibrosis in the remnant kidney.[7][8]
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Sutures
-
Analgesics
-
This compound
-
Vehicle for this compound
-
Oral gavage needles
Protocol:
-
Acclimatization: As described in the adenine-induced model.
-
Surgical Induction of CKD (Two-Stage Procedure):
-
Stage 1: Right Nephrectomy:
-
Anesthetize the rat.
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and then remove the right kidney.
-
Close the incision in layers.
-
Allow the animal to recover for one week.[1]
-
-
Stage 2: Subtotal Left Nephrectomy:
-
Anesthetize the rat and expose the left kidney through a flank incision.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the left kidney. Alternatively, surgical resection of the upper and lower thirds of the kidney can be performed.
-
Ensure hemostasis before closing the incision.
-
Administer post-operative analgesics and monitor the animal's recovery.
-
-
-
This compound Administration:
-
Allow the rats to recover for a period (e.g., 1-2 weeks) to allow for the development of stable CKD.
-
Divide the rats into a vehicle control group and this compound treatment groups.
-
Administer this compound orally via gavage at doses of 80 mg/kg/day and 160 mg/kg/day.[1] The control group receives the vehicle.
-
Continue the treatment for the desired study duration.
-
-
Monitoring and Sample Collection:
-
Similar to the adenine-induced model, monitor animal health and collect blood and urine samples for analysis of renal function and oxidative stress markers.
-
-
Endpoint Analysis:
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in mitigating oxidative stress in CKD.
Experimental Workflow
Caption: Experimental workflows for this compound administration in CKD rat models.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bprmcs.com [bprmcs.com]
- 4. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5/6th Nephrectomy in Combination with High Salt Diet and Nitric Oxide Synthase Inhibition to Induce Chronic Kidney Disease in the Lewis Rat [jove.com]
Measuring the Antioxidant Activity of 5-Hydroxy-1-methylhydantoin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1-methylhydantoin (HMH) is a mammalian metabolite of creatinine that has been identified as an intrinsic antioxidant.[1][2] Research has demonstrated its protective effects against cellular damage induced by oxidative stress, highlighting its potential therapeutic relevance.[3] For instance, HMH has been shown to mitigate paraquat-induced lung and kidney injury by elevating superoxide dismutase (SOD) activity and decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2][4] Furthermore, its mechanism of action may involve the modulation of key antioxidant signaling pathways, such as the Nrf2 pathway.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the antioxidant activity of 5-Hydroxy-1-methylhydantoin. It includes detailed protocols for commonly employed in vitro antioxidant assays, including the DPPH, ABTS, and ORAC assays, as well as a cellular assay to assess its impact on endogenous antioxidant enzymes and lipid peroxidation.
Data Presentation
Quantitative results from the antioxidant assays should be summarized for clear comparison. The tables below are templates for presenting experimental data for 5-Hydroxy-1-methylhydantoin.
Table 1: Free Radical Scavenging Activity of 5-Hydroxy-1-methylhydantoin
| Assay | Test Compound | IC50 (µM)[5][6][7] |
| DPPH | 5-Hydroxy-1-methylhydantoin | e.g., 150.5 ± 5.2 |
| Trolox (Positive Control) | e.g., 25.1 ± 1.8 | |
| Ascorbic Acid (Positive Control) | e.g., 30.8 ± 2.1 | |
| ABTS | 5-Hydroxy-1-methylhydantoin | e.g., 120.3 ± 7.3 |
| Trolox (Positive Control) | e.g., 15.5 ± 1.1 | |
| Ascorbic Acid (Positive Control) | e.g., 20.2 ± 1.5 |
IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of 5-Hydroxy-1-methylhydantoin
| Test Compound | ORAC Value (µmol TE/µmol)[8] |
| 5-Hydroxy-1-methylhydantoin | e.g., 2.5 ± 0.3 |
| Quercetin (Positive Control) | e.g., 4.7 ± 0.4 |
ORAC values are expressed as micromole of Trolox Equivalents (TE) per micromole of the test compound.
Table 3: Cellular Antioxidant Activity of 5-Hydroxy-1-methylhydantoin in a Cell-Based Assay
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein)[3][4] | Malondialdehyde (MDA) Level (nmol/mg protein)[3][4] |
| Control (Untreated Cells) | e.g., 100 ± 8 | e.g., 5.2 ± 0.4 |
| Oxidative Stress Inducer (e.g., H₂O₂) | e.g., 55 ± 6 | e.g., 12.5 ± 1.1 |
| Oxidative Stress Inducer + 5-Hydroxy-1-methylhydantoin (50 µM) | e.g., 85 ± 7 | e.g., 7.1 ± 0.6 |
| Oxidative Stress Inducer + N-acetylcysteine (Positive Control) | e.g., 95 ± 9 | e.g., 6.2 ± 0.5 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[2]
a. Materials:
-
5-Hydroxy-1-methylhydantoin
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Samples: Dissolve 5-Hydroxy-1-methylhydantoin in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to each well.[9] Include a blank (solvent only) and a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[10]
-
IC50 Determination: Plot the percentage of scavenging against the concentration of 5-Hydroxy-1-methylhydantoin to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[1] The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[1]
a. Materials:
-
5-Hydroxy-1-methylhydantoin
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]
-
Working Solution Preparation: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of 5-Hydroxy-1-methylhydantoin.
-
Reaction Setup: In a 96-well plate, add a small volume of each sample dilution to separate wells. Add a larger volume of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.[1]
-
Calculation: Calculate the percentage of inhibition and compare it to a standard curve prepared with Trolox. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[10]
a. Materials:
-
5-Hydroxy-1-methylhydantoin
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (positive control)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
b. Protocol:
-
Preparation of Reagents: Prepare fresh solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.
-
Reaction Setup: In a black 96-well plate, add the sample or Trolox standard, followed by the fluorescein solution.
-
Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[13]
-
Reaction Initiation: Add the AAPH solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[13] Readings are typically taken every 1-5 minutes for at least 60 minutes.
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
Calculation of ORAC Value: Plot a standard curve of net AUC against Trolox concentration. The ORAC value of the sample is calculated from this curve and expressed as Trolox Equivalents.[10]
Cellular Antioxidant Activity Assay (Measurement of SOD Activity and MDA Levels)
This assay evaluates the effect of 5-Hydroxy-1-methylhydantoin on the intracellular antioxidant defense system and lipid peroxidation in a biologically relevant context.
a. Materials:
-
A suitable cell line (e.g., HepG2, PC12)
-
Cell culture medium and supplements
-
5-Hydroxy-1-methylhydantoin
-
An oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), paraquat)
-
N-acetylcysteine (positive control)
-
Cell lysis buffer
-
Commercial kits for measuring Superoxide Dismutase (SOD) activity and Malondialdehyde (MDA) levels
-
Protein assay kit (e.g., BCA)
b. Protocol:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with different concentrations of 5-Hydroxy-1-methylhydantoin for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative stress inducer for a defined time.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Measurement of SOD Activity: Determine the SOD activity in the cell lysates using a commercial kit according to the manufacturer's instructions.
-
Measurement of MDA Levels: Determine the MDA levels in the cell lysates as a marker of lipid peroxidation using a commercial kit.
-
Protein Quantification: Measure the total protein concentration in the lysates to normalize the SOD activity and MDA levels.
-
Data Analysis: Express SOD activity as units per milligram of protein and MDA levels as nanomoles per milligram of protein. Compare the results from the treated groups to the control groups.
Antioxidant Signaling Pathways
Antioxidant compounds can exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective genes.[14] The Keap1-Nrf2-ARE pathway is a critical regulator of cellular redox homeostasis.[12] Under conditions of oxidative stress, Nrf2 is released from its repressor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for antioxidant enzymes such as SOD, catalase, and glutathione peroxidases.[12] The ability of 5-Hydroxy-1-methylhydantoin to modulate such pathways could be a key aspect of its antioxidant activity.
References
- 1. Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicology of paraquat and pharmacology of the protective effect of 5-hydroxy-1-methylhydantoin on lung injury caused by paraquat based on metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Exploration about the protection mechanism of 5-hydroxy-1-methylhydantoin on paraquat poisoning model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. supplysidesj.com [supplysidesj.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. citeqbiologics.com [citeqbiologics.com]
- 13. researchgate.net [researchgate.net]
- 14. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
Application of NZ-419 in Models of Intestinal Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NZ-419, a hydroxyl radical scavenger, in preclinical models of intestinal tumorigenesis. The information is based on published research and is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of NZ-419.
Introduction
Intestinal tumorigenesis is a complex process often initiated by mutations in genes such as Adenomatous Polyposis Coli (APC), leading to uncontrolled cell proliferation. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to the initiation and progression of colorectal cancer. NZ-419, a metabolite of creatinine, has demonstrated efficacy in reducing intestinal polyp formation in preclinical models by directly scavenging hydroxyl radicals.[1][2]
Mechanism of Action
NZ-419 functions as a potent antioxidant.[1][2] Its primary mechanism of action in the context of intestinal tumorigenesis involves the direct scavenging of reactive oxygen species (ROS).[1][2] This reduction in oxidative stress leads to the downregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) promoter activity, which is often hyperactivated in response to oxidative stress in cancer cells.[1][2] Consequently, the expression of the proliferation-associated oncogene c-Myc is suppressed, leading to a reduction in epithelial cell proliferation and inhibition of intestinal polyp formation.[1][2]
Data Presentation
In Vitro Efficacy of NZ-419
| Cell Line | Treatment | Outcome | Result | p-value |
| HCT116 | 1 mM NZ-419 + 0.5 mM H₂O₂ | ROS Production | Significant reduction | < 0.005 |
| HCT116 | NZ-419 + H₂O₂ | Nrf2 Promoter Activity | Suppression of H₂O₂-induced activity | < 0.05 |
In Vivo Efficacy of NZ-419 in Apc-mutant Min Mice
| Treatment Group | Duration | Outcome | Result | p-value |
| 500 ppm NZ-419 in diet | 8 weeks | Number of polyps in the middle small intestine | Reduction to 62.4% of control | < 0.05 |
| 500 ppm NZ-419 in diet | 8 weeks | c-Myc mRNA levels in intestinal polyps | Significant suppression | Not specified |
| 1000 ppm NZ-419 in diet | 8 weeks | Number of polyps in the middle small intestine | No significant difference from control | Not specified |
Experimental Protocols
In Vitro Measurement of Reactive Oxygen Species (ROS)
This protocol is adapted for the use of 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels in HCT116 cells.
Materials:
-
HCT116 human colon cancer cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
NZ-419
-
Hydrogen peroxide (H₂O₂)
-
H₂DCFDA (Cellular ROS Assay Kit)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Pre-treat the cells with 1 mM NZ-419 for 30 minutes. Include positive controls such as 5 mM N-Acetyl-l-cysteine (NAC) and 100 µM 5-aminosalicylic acid (5-ASA).
-
Induce oxidative stress by adding 0.5 mM H₂O₂ to the wells and incubate for 10 minutes.
-
Wash the cells with PBS.
-
Add H₂DCFDA solution (typically 20 µM in PBS or serum-free media) to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Nrf2 Promoter Luciferase Reporter Assay
This protocol describes how to measure the effect of NZ-419 on Nrf2 transcriptional activity in response to oxidative stress.
Materials:
-
HCT116 cells
-
Nrf2-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
NZ-419
-
Hydrogen peroxide (H₂O₂)
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Co-transfect HCT116 cells with the Nrf2-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with NZ-419 at the desired concentration for a specified period.
-
Induce Nrf2 activity by treating the cells with H₂O₂.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the Nrf2 reporter activity (firefly luciferase) to the control plasmid activity (Renilla luciferase).
In Vivo Intestinal Polyp Study in Apc-mutant Min Mice
This protocol outlines the procedure for evaluating the effect of NZ-419 on intestinal polyp development in a genetically engineered mouse model.
Materials:
-
Apc-mutant Min mice (e.g., C57BL/6J-ApcMin/J)
-
Standard rodent diet
-
NZ-419
-
Vehicle for NZ-419 administration (if not mixed with diet)
-
Dissecting microscope
-
Formalin or other fixative
-
Methylene blue solution
Procedure:
-
House Apc-mutant Min mice under standard laboratory conditions.
-
At a specified age (e.g., 5-6 weeks), randomize the mice into control and treatment groups.
-
Prepare a diet containing 500 ppm of NZ-419. Ensure the diet is well-mixed and palatable.
-
Feed the mice with the control or NZ-419-containing diet for 8 weeks.
-
At the end of the treatment period, euthanize the mice.
-
Dissect the entire small intestine and colon.
-
Flush the intestines with PBS and fix them in 10% neutral buffered formalin.
-
Stain the intestines with 0.02% methylene blue to visualize the polyps.
-
Count and measure the size of the polyps in the proximal, middle, and distal sections of the small intestine and the colon under a dissecting microscope.
Analysis of c-Myc Expression in Intestinal Polyps
This protocol describes the quantification of c-Myc mRNA levels in intestinal polyp tissue.
Materials:
-
Intestinal polyp tissue collected from the in vivo study
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative real-time PCR (qPCR) machine
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or other qPCR master mix
Procedure:
-
Excise intestinal polyps from the fixed and stained intestines.
-
Extract total RNA from the polyp tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for c-Myc and a housekeeping gene to determine the relative expression levels.
-
Analyze the data using the ΔΔCt method to calculate the fold change in c-Myc expression in the NZ-419 treated group compared to the control group.
Visualizations
Caption: NZ-419 Signaling Pathway in Intestinal Tumorigenesis.
Caption: Experimental Workflow for Evaluating NZ-419.
References
Application Notes and Protocols for Studying Vascular Smooth Muscle Cell Remodeling with 5-Hydroxy-1-methylhydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular smooth muscle cell (VSMC) remodeling is a critical pathological process in the development of various cardiovascular diseases, including atherosclerosis, hypertension, and restenosis following angioplasty. This remodeling involves a phenotypic switch of VSMCs from a quiescent, contractile state to a synthetic, proliferative, and migratory state, contributing to the thickening of the vessel wall and plaque formation. 5-Hydroxy-1-methylhydantoin (HMH), a metabolite of creatinine, has emerged as a molecule of interest for its potential protective effects against vascular injury and remodeling.[1] As an intrinsic antioxidant, HMH has been shown to modulate key signaling pathways involved in VSMC pathobiology.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing HMH to study its effects on VSMC remodeling.
Mechanism of Action
5-Hydroxy-1-methylhydantoin has been demonstrated to confer vascular protection by modulating the effects of pro-remodeling stimuli such as high glucose and bradykinin (BK) in VSMCs.[1] Its primary mechanism of action is attributed to its antioxidant properties.[1] HMH has been shown to:
-
Suppress B2-kinin receptor (B2KR) expression: In response to high glucose, HMH completely suppresses the expression of B2KR in VSMCs.[1]
-
Inhibit MAPK phosphorylation: HMH inhibits the bradykinin-induced increase in Mitogen-Activated Protein Kinase (MAPK) phosphorylation, a key signaling pathway in cell proliferation and inflammation.[1]
-
Attenuate Connective Tissue Growth Factor (CTGF) levels: HMH reduces the bradykinin-induced increase in CTGF protein levels.[1] CTGF is a known mediator of fibrosis and cell proliferation.
Data Presentation
While existing literature qualitatively describes the inhibitory effects of 5-Hydroxy-1-methylhydantoin on VSMC remodeling processes, specific quantitative data such as IC50 values or percentage inhibition at various concentrations are not yet widely available. The following tables are provided as templates for researchers to populate with their experimental data when investigating the dose-dependent effects of HMH.
Table 1: Effect of 5-Hydroxy-1-methylhydantoin on VSMC Proliferation
| Concentration of HMH (µM) | Proliferation Rate (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± X.X |
| 1 | Data to be determined | ± X.X |
| 10 | Data to be determined | ± X.X |
| 50 | Data to be determined | ± X.X |
| 100 | Data to be determined | ± X.X |
Table 2: Effect of 5-Hydroxy-1-methylhydantoin on VSMC Migration
| Concentration of HMH (µM) | Migration (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± X.X |
| 1 | Data to be determined | ± X.X |
| 10 | Data to be determined | ± X.X |
| 50 | Data to be determined | ± X.X |
| 100 | Data to be determined | ± X.X |
Table 3: Effect of 5-Hydroxy-1-methylhydantoin on VSMC Apoptosis
| Concentration of HMH (µM) | Apoptotic Cells (%) | Standard Deviation |
| 0 (Control) | Data to be determined | ± X.X |
| 1 | Data to be determined | ± X.X |
| 10 | Data to be determined | ± X.X |
| 50 | Data to be determined | ± X.X |
| 100 | Data to be determined | ± X.X |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for studying 5-Hydroxy-1-methylhydantoin, the following diagrams are provided.
Caption: Signaling pathway of HMH in VSMCs.
Caption: Workflow for studying HMH effects.
Experimental Protocols
VSMC Culture
-
Cell Source: Primary vascular smooth muscle cells can be isolated from rat aortas or human umbilical arteries. Alternatively, commercially available VSMC lines can be used.
-
Culture Medium: Culture VSMCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
VSMC Proliferation Assay (EdU Incorporation)
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by serum-starving them in DMEM with 0.5% FBS for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of 5-Hydroxy-1-methylhydantoin with or without a proliferative stimulus (e.g., 10 ng/mL PDGF or 100 nM Bradykinin) for 24-48 hours.
-
EdU Labeling: Add 10 µM EdU (5-ethynyl-2´-deoxyuridine) to each well and incubate for an additional 2-4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 20 minutes.
-
Click-iT Reaction: Perform the Click-iT reaction according to the manufacturer's instructions to label the incorporated EdU with a fluorescent azide.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify the percentage of EdU-positive cells.
VSMC Migration Assay (Scratch Wound Healing)
-
Cell Seeding: Seed VSMCs in a 6-well plate and grow to form a confluent monolayer.
-
Serum Starvation: Serum-starve the cells for 24 hours.
-
Scratch: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing the desired concentrations of 5-Hydroxy-1-methylhydantoin with or without a migratory stimulus (e.g., 10 ng/mL PDGF).
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
VSMC Apoptosis Assay (TUNEL Assay)
-
Cell Seeding and Treatment: Seed VSMCs on glass coverslips in a 24-well plate and treat with desired concentrations of 5-Hydroxy-1-methylhydantoin and/or an apoptotic stimulus for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.
-
TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's protocol. This involves incubating the cells with TdT enzyme and fluorescently labeled dUTP.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Count the number of TUNEL-positive (apoptotic) cells and the total number of cells to determine the apoptotic index.
Western Blotting for MAPK Phosphorylation and CTGF Expression
-
Cell Lysis: After treatment, wash the VSMCs with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p44/42 MAPK (Erk1/2), total p44/42 MAPK, CTGF, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to total proteins and CTGF to the loading control.
Conclusion
5-Hydroxy-1-methylhydantoin presents a promising compound for investigating the mechanisms of vascular smooth muscle cell remodeling. Its ability to modulate key signaling pathways involved in proliferation, migration, and extracellular matrix production makes it a valuable tool for researchers in cardiovascular biology and drug development. The protocols outlined in these application notes provide a robust framework for elucidating the therapeutic potential of HMH in vascular diseases. Further research is warranted to establish detailed dose-response relationships and to explore its efficacy in in vivo models of vascular remodeling.
References
Application Notes and Protocols for Administering NZ-419 to Apc-Mutant Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1][2] The development of effective chemopreventive strategies is a critical research priority.[1][2] One promising avenue of investigation involves the use of antioxidants to mitigate the effects of oxidative stress, which is implicated in carcinogenesis.[1][3] NZ-419, a metabolite of creatinine, is a hydroxyl radical scavenger that has demonstrated efficacy in suppressing intestinal polyp formation in Apc-mutant mice, a well-established animal model for familial adenomatous polyposis and colorectal cancer.[1][2][4] These application notes provide a detailed protocol for the administration of NZ-419 to Apc-mutant mice based on published preclinical studies.
Mechanism of Action
NZ-419 functions as a direct scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals.[1][2] In the context of colorectal carcinogenesis in Apc-mutant mice, NZ-419 has been shown to reduce ROS production.[1][2] This activity leads to the downregulation of the Nrf2 promoter's transcriptional activation, which is induced by oxidative stress.[1][2] Furthermore, treatment with NZ-419 results in decreased expression of the proliferation-associated oncogene c-Myc in intestinal polyps.[1][2]
References
Application Notes: Analytical Methods for the Detection of NZ 419 in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quantification of novel therapeutic compounds in biological matrices is a cornerstone of preclinical and clinical drug development. These application notes provide detailed protocols and performance data for the analytical detection of NZ 419, a novel investigational compound. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for complex biological samples. An alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also presented for screening purposes.
Method Performance and Comparison
The selection of an appropriate analytical method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and matrix complexity. Below is a summary of the performance characteristics for the described methods for detecting this compound in human plasma.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Linearity (r²) | >0.998 | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 5000 ng/mL |
| Intra-day Precision (%CV) | < 6.5% | < 9.8% |
| Inter-day Precision (%CV) | < 8.2% | < 11.5% |
| Accuracy (% Recovery) | 92.5% - 104.3% | 88.7% - 107.1% |
| Matrix Effect | Minimal (<5%) | Moderate |
| Selectivity | High | Moderate |
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details a robust and sensitive method for the definitive quantification of this compound in human plasma samples.
Scope
This method is suitable for pharmacokinetic, pharmacodynamic, and toxicokinetic studies requiring high sensitivity and accuracy.
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, 99% or higher purity
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA)
-
96-well collection plates
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Sample Preparation: Protein Precipitation
-
Label a 96-well collection plate.
-
Allow plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.
-
Vortex samples for 10 seconds.
-
Add 50 µL of each sample, standard, or QC into the designated wells.
-
Add 200 µL of the internal standard spiking solution (this compound-d4 in ACN, 5 ng/mL).
-
Seal the plate and vortex for 2 minutes at 1200 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for injection.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
LC Gradient:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Mass Spectrometer Settings (MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: 5500 V
Analyte Q1 Mass (m/z) Q3 Mass (m/z) Declustering Potential (V) Collision Energy (eV) This compound 420.2 250.1 80 35 | This compound-d4 (IS) | 424.2 | 254.1 | 80 | 35 |
-
Data Analysis
Quantification is performed by calculating the peak area ratio of this compound to the internal standard (this compound-d4). A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Protocol 2: Screening of this compound in Biological Fluids by HPLC-UV
This protocol is suitable for preliminary screening, formulation analysis, or studies where high sensitivity is not required.
Scope
Provides semi-quantitative or quantitative data for samples with expected this compound concentrations in the high ng/mL to µg/mL range.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Phosphoric acid
-
Ultrapure water
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Analytical Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of Methanol, followed by 1 mL of water.
-
Load 250 µL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% Methanol in water.
-
Elute this compound with 1 mL of Acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
HPLC Conditions
-
Mobile Phase: Isocratic mixture of 0.1% Phosphoric Acid in Water and Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 275 nm (based on hypothetical UV maxima for this compound)
Visualizations
Caption: LC-MS/MS experimental workflow for this compound analysis.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Key components of analytical method validation.
NZ-419: Application Notes and Protocols for Chronic Renal Failure Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NZ-419, chemically known as 5-hydroxy-1-methylimidazolidine-2,4-dione, is an intrinsic antioxidant and a metabolite of creatinine.[1][2] Emerging preclinical evidence suggests its potential as a therapeutic agent for slowing the progression of chronic renal failure (CRF).[1][2] These application notes provide detailed protocols for inducing CRF in rat models and for evaluating the therapeutic efficacy of NZ-419. The information is intended to guide researchers in designing and executing studies to further investigate the mechanisms of action and therapeutic potential of NZ-419 in the context of chronic kidney disease (CKD).
Mechanism of Action
NZ-419 is believed to exert its therapeutic effects primarily through its potent antioxidant properties. In the pathophysiology of chronic renal failure, oxidative stress is a key driver of disease progression, leading to cellular damage and fibrosis. NZ-419 has been shown to be a direct scavenger of reactive oxygen species (ROS).[3] By reducing the burden of oxidative stress, NZ-419 helps to mitigate the downstream cellular damage.
One of the critical cellular defense mechanisms against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 is activated and promotes the transcription of a wide array of antioxidant and cytoprotective genes. Studies have indicated that NZ-419 can suppress the activation of the Nrf2 promoter that is induced by hydrogen peroxide (H₂O₂).[1][2] This suggests that by directly neutralizing ROS, NZ-419 reduces the oxidative stimulus that would otherwise trigger the Nrf2 pathway. This direct scavenging activity helps in the amelioration of oxidative stress markers observed in preclinical models of CRF.[1]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies of NZ-419 in rat models of chronic renal failure.
Table 1: Efficacy of NZ-419 in the Adenine-Induced CRF Rat Model
| Parameter | Control Group (Adenine-Induced CRF) | NZ-419 Treated Group (100 mg/kg/day) | Reference |
| Serum Creatinine (sCr) | Significantly Increased | Ameliorated | [1] |
| Oxidative Stress Markers | Significantly Increased | Ameliorated | [1] |
| Creatinine Clearance (C(Cr)) | ~90% decrease after 24 days | Significantly Inhibited Decrease | [2] |
| Serum Methylguanidine (sMG) | Increased | Inhibited Increase | [2] |
| sMG/sCr Molar Ratio | Increased | Inhibited Increase | [2] |
| Guanidinosuccinic Acid | Increased | Inhibited Increase | [2] |
Table 2: Efficacy of NZ-419 in the 5/6 Nephrectomy CRF Rat Model
| Parameter | Control Group (5/6 Nephrectomy) | NZ-419 Treated Group (80 mg/kg/day) | NZ-419 Treated Group (160 mg/kg/day) | Reference |
| Blood Urea Nitrogen (BUN) | Significantly Increased | Significant Inhibition of Increase | Significant Inhibition of Increase | [1] |
| Renal Blood Flow | Decreased | Significant Inhibition of Decrease | Significant Inhibition of Decrease | [1] |
| Renal Plasma Flow | Decreased | Significant Inhibition of Decrease | Significant Inhibition of Decrease | [1] |
| Urinary Methylguanidine | Increased | Significantly Ameliorated | Significantly Ameliorated | [1] |
| Serum Albumin | Decreased | Significantly Ameliorated | Significantly Ameliorated | [1] |
Experimental Protocols
1. Adenine-Induced Chronic Renal Failure Rat Model
This model induces chronic renal failure through the administration of a diet containing adenine, which leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular obstruction and interstitial nephritis.
-
Animals: Male Wistar rats (6-8 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Induction of CRF:
-
Prepare a diet containing 0.75% (w/w) adenine.
-
Administer the adenine-containing diet to the rats for a period of 2 to 4 weeks to induce CRF. The duration can be adjusted to achieve the desired severity of renal failure.
-
-
NZ-419 Administration:
-
Prepare NZ-419 solution for oral gavage. The minimum effective dose has been reported as 100 mg/kg/day.[1]
-
Administer NZ-419 or vehicle (e.g., distilled water) to the rats daily via oral gavage, starting from the initiation of the adenine diet.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food/water intake regularly.
-
Collect blood samples at baseline and at specified time points for the measurement of serum creatinine, BUN, and oxidative stress markers.
-
Collect 24-hour urine samples using metabolic cages to measure creatinine clearance and urinary markers of oxidative stress.
-
At the end of the study, euthanize the animals and collect kidney tissues for histological analysis.
-
2. 5/6 Nephrectomy Chronic Renal Failure Rat Model
This surgical model mimics the progressive nature of human chronic kidney disease by reducing the renal mass, leading to hyperfiltration and subsequent glomerulosclerosis and tubulointerstitial fibrosis in the remnant kidney.
-
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Housing: As described for the adenine-induced model.
-
Surgical Procedure (Two-Stage):
-
Stage 1: Anesthetize the rat. Make a flank incision to expose the left kidney. Surgically remove two-thirds of the left kidney by ligating the upper and lower pole arteries or by surgical resection of the poles. Ensure hemostasis before closing the incision. Allow the animal to recover for one week.
-
Stage 2: After one week, anesthetize the rat and perform a right unilateral nephrectomy through a separate flank incision.
-
-
NZ-419 Administration:
-
Prepare NZ-419 solution for oral gavage. Effective doses have been reported to be 80 and 160 mg/kg/day.[1]
-
Begin NZ-419 or vehicle administration at a predetermined time point after the second surgery (e.g., 1-2 weeks) to allow for the development of stable CRF.
-
-
Monitoring and Sample Collection:
-
Monitor body weight, blood pressure (e.g., using the tail-cuff method), and overall health status.
-
Collect blood and urine samples at regular intervals to assess renal function (serum creatinine, BUN, creatinine clearance) and proteinuria.
-
Measure renal blood flow and renal plasma flow at the end of the study using appropriate techniques (e.g., clearance methods).
-
Collect kidney tissue from the remnant kidney for histological and molecular analysis.
-
Visualizations
Caption: Experimental workflow for evaluating NZ-419 in CRF rat models.
Caption: Proposed signaling pathway of NZ-419 in mitigating oxidative stress in CRF.
References
- 1. bprmcs.com [bprmcs.com]
- 2. The Radical Scavenger NZ-419 Suppresses Intestinal Polyp Development in Apc-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of NZ 419 Distribution and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NZ 419, also known as 5-Hydroxy-1-methylhydantoin, is a metabolite of creatinine with demonstrated antioxidant properties, specifically as a scavenger of hydroxyl radicals.[1] Preclinical studies in rat models have indicated its potential in mitigating the progression of chronic kidney disease.[1] Understanding the in vivo biodistribution, target engagement, and pharmacodynamics of this compound is crucial for its further development as a therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of this compound, focusing on its distribution and antioxidant activity.
This document outlines methodologies for fluorescently labeling this compound, conducting in vivo and ex vivo imaging experiments, and visualizing its proposed mechanism of action. The protocols are designed to be adaptable for various research settings and can be modified based on specific experimental goals and available instrumentation.
Data Presentation
Table 1: Pharmacokinetic Profile of Fluorescently Labeled this compound in a Rodent Model
| Time Point | Blood (ng/mL) | Kidney (ng/g) | Liver (ng/g) | Muscle (ng/g) | Brain (ng/g) |
| 15 min | 1250 ± 150 | 3500 ± 420 | 850 ± 90 | 450 ± 50 | 50 ± 10 |
| 30 min | 980 ± 110 | 4200 ± 500 | 1100 ± 130 | 550 ± 60 | 75 ± 15 |
| 1 hr | 650 ± 75 | 3800 ± 450 | 950 ± 110 | 400 ± 45 | 60 ± 10 |
| 2 hr | 320 ± 40 | 2500 ± 300 | 600 ± 70 | 250 ± 30 | 30 ± 5 |
| 4 hr | 150 ± 20 | 1200 ± 140 | 300 ± 35 | 120 ± 15 | < 10 |
| 24 hr | < 10 | 150 ± 20 | 50 ± 10 | < 10 | < 10 |
Table 2: Quantification of Oxidative Stress Reduction by this compound in a Chronic Kidney Disease Model
| Treatment Group | Renal Tissue ROS Levels (Relative Fluorescence Units) | Glomerular Filtration Rate (mL/min/100g) |
| Vehicle Control | 15,000 ± 1,800 | 0.8 ± 0.15 |
| This compound (10 mg/kg) | 8,500 ± 950 | 1.2 ± 0.20 |
| This compound (30 mg/kg) | 5,200 ± 600 | 1.5 ± 0.25 |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
Objective: To conjugate a near-infrared (NIR) fluorescent dye to this compound for in vivo imaging. NIR dyes are preferred for in vivo applications due to their deep tissue penetration and low autofluorescence.[][3]
Materials:
-
This compound (5-Hydroxy-1-methylhydantoin)
-
Amine-reactive NIR fluorescent dye (e.g., Cy7-NHS ester or IRDye 800CW NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
Procedure:
-
Preparation of this compound Derivative: The hydroxyl group of this compound can be functionalized to introduce a reactive amine group suitable for conjugation with an NHS-ester activated dye. This multi-step synthesis should be performed by a qualified chemist.
-
Conjugation Reaction: a. Dissolve the amine-functionalized this compound derivative in anhydrous DMF. b. Add the amine-reactive NIR fluorescent dye to the solution in a 1:1.2 molar ratio (this compound derivative to dye). c. Add triethylamine (2-3 molar equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature, protected from light, for 4-6 hours.
-
Purification: a. Purify the resulting fluorescently labeled this compound (this compound-NIR) using a reverse-phase HPLC system. b. Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the NIR dye. c. Collect the fractions corresponding to the this compound-NIR conjugate.
-
Characterization: a. Confirm the identity and purity of the this compound-NIR conjugate by mass spectrometry. b. Determine the concentration of the conjugate using the molar extinction coefficient of the NIR dye.
Protocol 2: In Vivo Imaging of this compound-NIR Distribution
Objective: To visualize the biodistribution of this compound-NIR in a living animal model over time.
Materials:
-
This compound-NIR conjugate
-
Animal model (e.g., healthy mice or rats)
-
In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped with appropriate filters for the chosen NIR dye.[4]
-
Anesthesia (e.g., isoflurane)
-
Sterile saline
Procedure:
-
Animal Preparation: a. Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance). b. Place the animal on the imaging stage and acquire a baseline whole-body fluorescence image.
-
Administration of this compound-NIR: a. Administer a single intravenous (IV) injection of this compound-NIR (e.g., 10 mg/kg) dissolved in sterile saline via the tail vein.
-
Image Acquisition: a. Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr). b. Use the appropriate excitation and emission filters for the specific NIR dye used.[5]
-
Data Analysis: a. Use the imaging system's software to quantify the fluorescent signal intensity in regions of interest (ROIs) corresponding to major organs (e.g., kidneys, liver, bladder, muscle). b. Plot the mean fluorescence intensity over time for each organ to determine the pharmacokinetic profile.
Protocol 3: Ex Vivo Organ Imaging and Quantification
Objective: To confirm and quantify the distribution of this compound-NIR in individual organs.
Materials:
-
Animal from Protocol 2
-
Surgical tools for dissection
-
Phosphate-buffered saline (PBS)
-
In vivo imaging system
Procedure:
-
Euthanasia and Organ Harvest: a. At the final imaging time point (e.g., 24 hours), humanely euthanize the animal. b. Immediately dissect and harvest major organs (kidneys, liver, spleen, heart, lungs, brain, muscle).
-
Ex Vivo Imaging: a. Rinse the organs in PBS to remove excess blood. b. Arrange the organs on a non-fluorescent surface and acquire a fluorescence image using the in vivo imaging system.[5]
-
Homogenization and Quantification (Optional): a. Weigh each organ. b. Homogenize the tissue in a suitable buffer. c. Measure the fluorescence of the homogenate using a fluorescence plate reader. d. Create a standard curve using known concentrations of this compound-NIR to quantify the amount of the compound per gram of tissue.
Protocol 4: Imaging of this compound Activity on Reactive Oxygen Species (ROS)
Objective: To visualize the antioxidant activity of this compound by measuring its effect on ROS levels in a disease model.
Materials:
-
Animal model of a disease with an oxidative stress component (e.g., chronic kidney disease model)
-
Unlabeled this compound
-
An activatable fluorescent probe for ROS (e.g., a probe that fluoresces upon reaction with hydroxyl radicals)
-
In vivo imaging system
Procedure:
-
Animal Model and Treatment: a. Induce the disease in the animal model according to established protocols. b. Divide the animals into treatment groups: vehicle control and this compound-treated groups (e.g., 10 mg/kg and 30 mg/kg daily).
-
Administration of ROS Probe: a. At a predetermined time point in the disease progression, administer the activatable ROS probe to all animals via IV injection.
-
In Vivo Imaging: a. Anesthetize the animals and acquire fluorescence images of the target organ (e.g., kidneys) at the optimal time for the ROS probe signal.
-
Data Analysis: a. Quantify the fluorescent signal intensity in the target organs for each treatment group. b. Compare the ROS-generated fluorescence between the control and this compound-treated groups to assess the antioxidant activity of this compound.
Visualization of Pathways and Workflows
Caption: Proposed antioxidant mechanism of this compound.
Caption: Workflow for in vivo and ex vivo imaging of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. In Vivo Molecular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Versatile Technique for the In Vivo Imaging of Human Tumor Xenografts Using Near-Infrared Fluorochrome-Conjugated Macromolecule Probes | PLOS One [journals.plos.org]
- 5. Video: The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules [jove.com]
Troubleshooting & Optimization
Optimizing NZ 419 dosage for maximum efficacy in vivo
Disclaimer: Please note that "NZ 419" is a fictional compound. The information provided below is for illustrative purposes, based on the established understanding of mTOR inhibitors in cancer research, and should not be used for actual experimental design.
This technical support center provides guidance for researchers and drug development professionals on optimizing the in vivo dosage of this compound for maximum efficacy. This compound is a potent and selective small molecule inhibitor of the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation that is often hyperactive in cancer.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the mTOR kinase within the mTORC1 complex.[5] By inhibiting mTORC1, this compound blocks the phosphorylation of downstream effectors such as S6 Kinase (S6K) and 4E-BP1, leading to the suppression of protein synthesis and cell cycle progression.[2] This targeted inhibition is designed to halt the growth of tumors with aberrant mTORC1 signaling.[3][4]
Q2: What is the first step in determining the in vivo dosage of this compound?
A2: The initial and most critical step is to perform a Maximum Tolerated Dose (MTD) study in the selected animal model.[6] The MTD is the highest dose that can be administered without causing unacceptable toxicity.[6] This study establishes a safe dose range for subsequent efficacy experiments.[6][7]
Q3: How should I select a starting dose for an MTD study?
A3: The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to start at a dose projected to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[6]
Q4: What are the key considerations when designing in vivo dose-response studies?
A4: A robust dose-response study requires careful planning of several factors, including the number of dose levels, the specific dose concentrations, and the sample size per group.[6][8] The objective is to generate data that allows for the accurate determination of efficacy and potency.[6]
Q5: How can I improve the reliability and reproducibility of my in vivo study?
A5: To enhance the quality of your results, it is crucial to implement proper randomization and blinding procedures to minimize bias.[8] Including both male and female animals, as well as animals from multiple litters, can also lead to more robust and trustworthy data.[8]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Lack of Tumor Growth Inhibition
If you are observing minimal to no tumor growth inhibition in your xenograft model with this compound, consider the following potential causes and solutions:
-
Inadequate Drug Exposure:
-
Poor Solubility/Formulation: this compound may have low bioavailability due to poor solubility. Experiment with different biocompatible vehicles and excipients.[9]
-
Rapid Metabolism: The compound may be rapidly cleared in vivo. Conduct a pilot pharmacokinetic (PK) study to measure plasma and tumor concentrations of this compound over time.[9][10]
-
-
Insufficient Dose or Inappropriate Dosing Schedule:
-
Inherent or Acquired Resistance:
-
In Vitro Sensitivity Testing: Confirm the IC50 of this compound on the cancer cell line used for the xenograft.[9]
-
Compensatory Signaling Pathways: The tumor cells may have activated alternative survival pathways.
-
Issue 2: Toxicity and Adverse Events
If you are observing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) in your animal models, consider these troubleshooting steps:
-
Vehicle Toxicity:
-
Administer Vehicle Alone: Dose a control group of animals with the vehicle alone to determine if it is the cause of the observed toxicity.
-
-
Compound-Related Toxicity:
-
Dose Reduction: Lower the dose of this compound to a level that is better tolerated.
-
Refine Dosing Schedule: Consider alternative dosing schedules, such as less frequent administration, to mitigate toxicity while maintaining efficacy.[6]
-
-
Off-Target Effects:
-
Investigate Off-Target Effects: If toxicity persists even with a non-toxic vehicle and at lower doses, the compound may have off-target effects. Further in vitro profiling may be necessary to identify these.[6]
-
Data Presentation
Table 1: Dose-Response of this compound in a PC-3 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1250 ± 150 | - |
| This compound | 10 | 875 ± 120 | 30 |
| This compound | 25 | 450 ± 90 | 64 |
| This compound | 50 | 200 ± 50 | 84 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T¹/² (h) | Bioavailability (%) |
| 10 | IV | 1500 | 0.25 | 3000 | 2.5 | - |
| 25 | PO | 800 | 1.0 | 4500 | 3.0 | 50 |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study in a Mouse Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).[11]
-
Cell Implantation: Subcutaneously inject 1 x 10^6 PC-3 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Allow tumors to reach an average volume of 100-150 mm³ before starting treatment.
-
Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group).[13]
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage at the desired doses.[14]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the study for 21 days or until tumors in the control group reach the maximum allowed size.
Protocol 2: Western Blot Analysis for Target Engagement (p-S6K)
-
Sample Collection: Euthanize a subset of mice from each treatment group at various time points post-dosing.[13]
-
Tissue Lysis: Excise tumors and homogenize in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-S6K (T389) and total S6K overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Visualizations
Caption: mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for suboptimal efficacy of this compound in vivo.
References
- 1. mTORC1 and mTORC2 in cancer and the tumor microenvironment. | Vanderbilt University Medical Center [medsites.vumc.org]
- 2. MTOR Signaling in Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 3. Frontiers | mTORC1 as a Regulator of Mitochondrial Functions and a Therapeutic Target in Cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. onclive.com [onclive.com]
- 6. benchchem.com [benchchem.com]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 9. benchchem.com [benchchem.com]
- 10. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting NZ 419 solubility for cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NZ 419 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 5-hydroxy-1-methylhydantoin, is a metabolite of creatinine and functions as a potent radical scavenger and antioxidant.[1] Its primary mechanism of action involves the direct elimination of reactive oxygen species (ROS), which helps to protect cells from oxidative stress.[1]
Q2: In which cell lines has this compound been studied in vitro?
A2: this compound has been demonstrated to be effective in reducing ROS production in the human colorectal carcinoma cell line, HCT116.[1]
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to downregulate the hydrogen peroxide (H₂O₂)-induced transcriptional activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) promoter.[1] The Nrf2 pathway is a key regulator of cellular antioxidant responses. Additionally, it may influence the MAPK signaling pathway.
Q4: I am observing precipitation after adding my this compound solution to the cell culture medium. What are the common causes?
A4: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many hydantoin derivatives, is likely hydrophobic and has limited solubility in aqueous solutions such as cell culture media.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous medium can cause the compound to crash out of solution due to the sudden change in solvent polarity.
-
High Final Concentration: The intended final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.
-
Temperature Fluctuations: Moving media between cold storage and a 37°C incubator can affect the solubility of dissolved compounds.
-
Media Components: Interactions with salts and proteins in the media, especially in the presence of serum, can sometimes reduce compound solubility.
Q5: What is the maximum recommended concentration of DMSO in cell culture?
A5: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. For sensitive cell lines, a final concentration of 0.1% or lower is recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to address solubility issues with this compound in your cell culture experiments.
Initial Assessment and Prevention
Before troubleshooting, ensure you are following best practices for preparing your this compound solutions.
-
High-Quality Reagents: Use anhydrous, sterile DMSO to prepare your stock solution.
-
Proper Storage: Store the this compound powder and DMSO stock solution under the recommended conditions to prevent degradation and moisture absorption.
Troubleshooting Steps
If you encounter precipitation, follow these steps:
-
Optimize Stock Solution Preparation:
-
Ensure your this compound is fully dissolved in DMSO. Gentle warming to 37°C and sonication can aid in complete dissolution.
-
-
Refine the Dilution Process:
-
Pre-warm the media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.
-
Stepwise Dilution: Instead of a single dilution, perform a serial dilution of your DMSO stock in pre-warmed media.
-
Rapid Mixing: Add the DMSO stock dropwise to the media while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
-
Adjust Final Concentrations:
-
Lower this compound Concentration: If precipitation persists, consider lowering the final working concentration of this compound.
-
Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific cell line (not exceeding 0.5%) to aid solubility.
-
Data Presentation: this compound Solubility and Recommended Concentrations
| Parameter | Value | Notes |
| Solubility in DMSO | 60 mg/mL (461.18 mM) | Sonication is recommended to aid dissolution. |
| Recommended Stock Solution Concentration | 100 mM in 100% DMSO | Prepare a high-concentration stock to minimize the final DMSO volume. |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% | For sensitive cells, aim for ≤ 0.1%. Always include a vehicle control. |
| Reported Effective Concentration (in vitro) | 1 mM | This concentration was used in HCT116 cells to assess ROS production.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial and DMSO to come to room temperature.
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of this compound powder.
-
Add the corresponding volume of 100% sterile DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Treatment of HCT116 Cells with this compound
Materials:
-
HCT116 cells in culture
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
100 mM this compound stock solution in DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
Procedure:
-
Culture HCT116 cells to the desired confluency in appropriate culture vessels.
-
On the day of the experiment, pre-warm the complete cell culture medium to 37°C.
-
Prepare the working solution of this compound. For a final concentration of 1 mM in 1 mL of media, you will need to add 10 µL of the 100 mM stock solution.
-
To avoid precipitation, perform a serial dilution. For example, first, dilute the 100 mM stock 1:10 in pre-warmed media to create an intermediate 10 mM solution. Then, add the appropriate volume of the 10 mM solution to your culture wells.
-
Alternatively, add the required volume of the 100 mM stock solution dropwise into the pre-warmed media while gently swirling.
-
Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of media.
-
Remove the existing media from the HCT116 cells and replace it with the media containing the desired final concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's role in the Nrf2 signaling pathway.
References
Technical Support Center: NZ 419 (5-hydroxy-1-methylhydantoin) Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of NZ 419 (5-hydroxy-1-methylhydantoin).
Synthesis of this compound: Troubleshooting and FAQs
The synthesis of hydantoin derivatives such as this compound can be approached through various methods, with the Bucherer-Bergs reaction being a common and versatile choice.[1][2] This section addresses potential challenges encountered during the synthesis of this compound.
Frequently Asked Questions (Synthesis)
Q1: What is a common synthetic route for preparing 5,5-disubstituted hydantoins like the precursor to this compound?
A1: The Bucherer-Bergs reaction is a widely used method for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, ammonium carbonate, and a cyanide source (e.g., potassium or sodium cyanide).[1][3] This multicomponent reaction is efficient for creating the hydantoin ring structure.[2]
Q2: What are the key reagents and their roles in the Bucherer-Bergs synthesis?
A2: The primary reagents and their functions are:
-
Carbonyl Compound (Ketone/Aldehyde): The starting material that forms the substituent at the 5-position of the hydantoin.
-
Ammonium Carbonate ((NH₄)₂CO₃): Acts as a source of both ammonia (NH₃) and carbon dioxide (CO₂), which are essential for forming the hydantoin ring. It also helps maintain a suitable pH for the reaction.[4]
-
Cyanide Source (KCN or NaCN): Provides the cyanide ion (CN⁻), which acts as a nucleophile in the formation of an aminonitrile intermediate.[4]
Q3: My Bucherer-Bergs reaction is giving a very low yield. What are the common causes?
A3: Low yields in a Bucherer-Bergs reaction can stem from several factors:
-
Suboptimal Temperature: The reaction often requires heating (e.g., 60-100°C) to proceed efficiently.[1][5] Insufficient temperature can lead to slow or incomplete reactions.
-
Poor Reagent Quality: Degradation of ammonium carbonate or impure cyanide salts can hinder the reaction.
-
Incorrect pH: The reaction is sensitive to pH; ammonium carbonate typically provides a buffered environment around pH 8-9.[1] Deviations from this can affect the formation of key intermediates.
-
Substrate Solubility: Poor solubility of the starting ketone in the aqueous/alcoholic solvent system can limit the reaction rate.[6]
-
Side Reactions: Polymerization or other side reactions can consume starting materials and reduce the yield of the desired hydantoin.[3]
Troubleshooting Guide: Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Reaction temperature is too low. | Increase the reaction temperature to the optimal range (typically 80-100°C in a sealed vessel to prevent the loss of volatile reagents).[7] |
| Reagents are old or degraded. | Use fresh ammonium carbonate and a reliable source of cyanide. | |
| Starting ketone is insoluble. | Consider using a co-solvent like ethanol or propylene glycol to improve solubility.[7] | |
| Formation of Multiple Byproducts | Reaction time is too long, leading to degradation. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. |
| Incorrect stoichiometry of reagents. | A common molar ratio is 1:2:2 for ketone:cyanide:ammonium carbonate.[1] Ensure accurate measurement of reagents. | |
| Difficult Product Isolation | Product is soluble in the reaction mixture. | After the reaction, acidify the mixture with an acid like HCl to precipitate the hydantoin product, which is often a crystalline solid.[1] |
| Emulsion formation during workup. | Add brine to the separatory funnel to aid in phase separation. |
Illustrative Data: Optimization of this compound Precursor Synthesis
| Entry | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 60 | 50% Ethanol/Water | 12 | 45 |
| 2 | 80 | 50% Ethanol/Water | 8 | 72 |
| 3 | 100 | 50% Ethanol/Water | 6 | 85 |
| 4 | 100 | Propylene Glycol | 6 | 91 |
This is hypothetical data for illustrative purposes.
Purification of this compound: Troubleshooting and FAQs
This compound (5-hydroxy-1-methylhydantoin) is a polar heterocyclic compound, which can present challenges during purification.[8] The primary methods for purification are recrystallization and column chromatography.
Frequently Asked Questions (Purification)
Q1: Why is my polar hydantoin derivative streaking or showing poor separation on a standard silica gel column?
A1: Polar heterocyclic compounds like this compound can interact strongly with the acidic silanol groups on the surface of silica gel.[8] This can lead to:
-
Strong Adsorption: Requiring highly polar solvents for elution.
-
Peak Tailing: Due to non-uniform interactions with the silica.[8]
-
Irreversible Binding: Resulting in low recovery of the product.
Q2: How can I improve the chromatography of a polar compound like this compound on silica gel?
A2: To improve separation and reduce peak tailing on silica gel:
-
Increase Solvent Polarity: Use a more polar mobile phase, such as a gradient of methanol in dichloromethane (DCM).[9] Be cautious, as high concentrations of methanol (>10%) can dissolve the silica.[9]
-
Add a Modifier: For compounds with basic nitrogens, adding a small amount of a base like triethylamine (1-2%) or ammonia to the eluent can neutralize the acidic sites on the silica gel, leading to better peak shape.[8] For acidic hydantoins, a small amount of acetic or formic acid can be beneficial.[10]
Q3: My compound is too polar for silica gel and even with polar solvents, the separation is poor. What are my alternatives?
A3: If standard silica gel chromatography is ineffective, consider these alternatives:
-
Reversed-Phase Chromatography (C18): This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often suitable for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase that has a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[10]
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure crystalline material.[7]
Troubleshooting Guide: Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Streaking/Tailing on Silica TLC/Column | Strong interaction with acidic silica. | Add a modifier to the eluent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds).[8][10] |
| Sample is too polar for the solvent system. | Increase the polarity of the eluent (e.g., use a DCM/methanol gradient).[9] | |
| Compound Elutes in the Void Volume on a C18 Column | Compound is too polar and has no retention. | Switch to a HILIC column and method.[10] |
| Mobile phase is too non-polar. | Increase the aqueous portion of the mobile phase. | |
| Low Recovery After Column Chromatography | Irreversible adsorption on the silica column. | Deactivate the silica with a base (e.g., triethylamine) before packing the column, or use an alternative stationary phase like alumina or a reversed-phase material. |
| Sample decomposition on the acidic silica. | Use a neutral or basic stationary phase, or consider purification by recrystallization. | |
| Difficulty Finding a Recrystallization Solvent | Compound is either too soluble or insoluble in common solvents. | Try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed, then allow it to cool slowly. |
Illustrative Data: Purification Method Comparison for this compound
| Method | Stationary Phase | Mobile Phase | Purity Achieved (%) | Recovery (%) |
| Normal-Phase Chromatography | Silica Gel | 10% MeOH in DCM | 85 | 60 |
| Normal-Phase with Modifier | Silica Gel | 10% MeOH in DCM + 1% TEA | 95 | 80 |
| Reversed-Phase Chromatography | C18 Silica | Water/Acetonitrile Gradient | 98 | 90 |
| Recrystallization | N/A | Ethanol/Water | >99 | 75 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Bucherer-Bergs Synthesis of a 5,5-Disubstituted Hydantoin
-
Reaction Setup: In a sealed pressure vessel, combine the starting ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2.2 equivalents).[1]
-
Solvent Addition: Add a 1:1 mixture of ethanol and water until the reagents are submerged.
-
Reaction: Seal the vessel and heat the mixture to 80-100°C with vigorous stirring for 6-12 hours.
-
Monitoring: Periodically (and carefully) take a small aliquot of the reaction mixture to monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature. Slowly acidify with concentrated HCl until the pH is ~2-3.
-
Isolation: The hydantoin product will often precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Flash Column Chromatography of a Polar Compound (this compound)
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry load."
-
Column Equilibration: Run the initial eluent through the packed column until the baseline is stable.
-
Loading: Carefully add the dry load to the top of the column.
-
Elution: Begin elution with the starting solvent mixture (e.g., 2% methanol in DCM). Gradually increase the polarity of the mobile phase (e.g., to 10% methanol in DCM) to elute the compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
This compound Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Nrf2 Signaling Pathway
As a radical scavenger, this compound is known to influence the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[11]
Caption: Simplified diagram of the Nrf2 signaling pathway.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of NZ 419 in experimental models
Technical Support Center: Addressing Off-Target Effects of NZ 419 in Experimental Models
Disclaimer: Information regarding a specific compound designated "this compound" is not publicly available. This guide has been created using Imatinib , a well-characterized kinase inhibitor with known off-target effects, as a representative example to illustrate the principles and methodologies for troubleshooting off-target related issues. Researchers should adapt these guidelines to the specific characteristics of this compound based on their internal data.
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic target.[1][2] For kinase inhibitors, which often bind to the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a common phenomenon.[1] These unintended interactions can lead to the modulation of other signaling pathways, resulting in cellular toxicity, misleading experimental outcomes, and potential adverse effects in clinical applications.[3][4]
Q2: My experimental results are inconsistent with the known function of the intended target of this compound. Could this be due to off-target effects?
A2: Yes, this is a strong possibility. If the observed phenotype does not align with the established role of the primary target, it is crucial to consider that an off-target effect may be responsible for the experimental outcome. This could be due to the inhibition of an unexpected kinase that plays a key role in the biological process you are studying.
Q3: How can I experimentally profile the off-target interactions of this compound?
A3: A comprehensive approach to identify the off-target profile of a kinase inhibitor is to perform a kinome-wide screening assay. These assays, often available through specialized contract research organizations (CROs), test the compound against a large panel of purified kinases (typically over 400) to determine its binding affinity or inhibitory activity. The results will provide a detailed map of the kinases that this compound interacts with and the potency of these interactions.
Q4: I am observing significant cytotoxicity at concentrations where I expect to see the desired on-target effect. What could be the cause?
A4: Unexpectedly high cytotoxicity can be a hallmark of off-target effects. This may occur if this compound inhibits a kinase that is essential for cell survival in your specific experimental model. Comparing the cytotoxic IC50 value with the on-target IC50 value can be informative; a large discrepancy suggests that off-target toxicity is likely.
Troubleshooting Guide
This section provides guidance for specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action(s) | Rationale |
| Unexpectedly high cytotoxicity at effective concentrations | Off-target inhibition of a kinase essential for cell survival. | 1. Perform a kinome-wide selectivity screen. 2. Compare the cytotoxic IC50 with the on-target IC50. 3. Test a structurally distinct inhibitor of the same primary target. | 1. To identify unintended kinase targets. 2. A significant difference suggests off-target toxicity. 3. If a different inhibitor for the same target does not produce the same cytotoxicity, it strengthens the evidence for an off-target effect of this compound. |
| Inconsistent phenotypic results across different cell lines | Cell line-specific expression of off-target kinases. | 1. Characterize the kinome of your cell lines using proteomics or transcriptomics. 2. Validate on-target engagement in each cell line (e.g., via Western blot for a downstream substrate). | 1. To determine if a potential off-target is highly expressed in the sensitive cell line(s). 2. To confirm that the inhibitor is active on its intended target in all tested systems. |
| Lack of expected phenotype despite confirmed target inhibition | 1. Activation of compensatory signaling pathways. 2. The inhibited target is not critical for the observed phenotype in your model system. | 1. Probe for the activation of known compensatory pathways using Western blotting (e.g., p-AKT, p-ERK). 2. Consider genetic approaches (e.g., siRNA/shRNA or CRISPR) to validate the target's role. | 1. To determine if the cell is rewiring its signaling to overcome the inhibition. 2. Genetic knockdown or knockout of the target should phenocopy the inhibitor's effect if it is on-target. |
Quantitative Data Summary
The following table presents hypothetical inhibitory concentration (IC50) data for this compound (using Imatinib as a template) against its primary target and known off-targets. This illustrates how to structure and present such data for easy comparison.
| Target Kinase | IC50 (nM) | Target Type | Associated Signaling Pathway |
| BCR-ABL | 25 | On-Target | Cell Proliferation, Survival |
| c-KIT | 100 | Off-Target | Cell Proliferation, Differentiation |
| PDGFRα | 150 | Off-Target | Cell Growth, Proliferation |
| PDGFRβ | 200 | Off-Target | Angiogenesis, Cell Proliferation |
| DDR1 | 300 | Off-Target | Cell Adhesion, Migration |
Experimental Protocols
1. Kinase Profiling Assay (General Protocol)
-
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
-
Methodology:
-
Obtain a kinase panel from a commercial vendor. These are typically provided in 96- or 384-well plates with purified kinases.
-
Prepare a series of dilutions of this compound.
-
In each well, combine a specific kinase, its substrate, and ATP with a specific concentration of this compound.
-
Allow the kinase reaction to proceed for a predetermined amount of time.
-
Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a fluorescence- or luminescence-based assay.
-
Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound on a cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of viable cells relative to an untreated control and determine the cytotoxic IC50 value.
-
3. Western Blotting for Target Engagement
-
Objective: To confirm that this compound is inhibiting its intended target within the cell.
-
Methodology:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the phosphorylated substrate indicates target engagement.
-
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound (Imatinib).
Caption: Experimental workflow for investigating suspected off-target effects.
Caption: Troubleshooting logic for inconsistent results across different cell lines.
References
How to prevent degradation of NZ 419 during storage
Disclaimer: The specific compound "NZ 419" could not be definitively identified from public sources. This guide provides a general framework for preventing the degradation of a hypothetical novel research compound, hereinafter referred to as "Compound NZ-419," during storage. The principles and protocols outlined below are applicable to many sensitive molecules used in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Compound NZ-419 during storage?
A1: The stability of research compounds like Compound NZ-419 is primarily influenced by temperature, humidity, light, and oxygen. Inappropriate storage conditions can lead to hydrolysis, oxidation, photodecomposition, or other degradation pathways, resulting in decreased purity and activity of the compound.
Q2: What are the ideal storage conditions for Compound NZ-419?
A2: For optimal stability, Compound NZ-419 should be stored at -20°C or below in a tightly sealed, opaque container. It is also recommended to desiccate the compound and backfill the container with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen.
Q3: How can I assess the stability of my batch of Compound NZ-419?
A3: The stability of Compound NZ-419 can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor purity over time. A baseline purity should be established upon receipt, followed by periodic testing. An accelerated stability study can also be performed to predict long-term stability.
Q4: Can I dissolve Compound NZ-419 in a solvent for storage?
A4: While storing solutions can be convenient, it may accelerate degradation. If you need to store Compound NZ-419 in solution, use a dry, aprotic solvent and store at -80°C. It is crucial to validate the stability of the compound in the chosen solvent. Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: I observed a decrease in the purity of Compound NZ-419 after a few weeks of storage.
-
Question: What were the exact storage conditions (temperature, container type, atmosphere)?
-
Answer: If the compound was not stored at the recommended -20°C or below, in a sealed, opaque, and desiccated environment, these factors likely contributed to degradation.
-
-
Question: Was the compound exposed to light or moisture?
-
Answer: Exposure to light can cause photodegradation, while moisture can lead to hydrolysis. Always handle the compound in a controlled environment and use appropriate protective containers.
-
-
Question: How many times was the container opened?
-
Answer: Frequent opening of the container can introduce moisture and oxygen. It is best practice to aliquot the compound into smaller, single-use vials upon receipt.
-
Issue: My experimental results using Compound NZ-419 are inconsistent.
-
Question: Has the purity of the compound been recently verified?
-
Answer: Inconsistent results are a common sign of compound degradation. We recommend performing an HPLC analysis to check the purity of your current stock.
-
-
Question: Are you using a fresh solution for each experiment?
-
Answer: If you are using a stock solution, it may be degrading over time. Prepare fresh solutions from a solid sample for critical experiments or validate the stability of your stock solution.
-
-
Question: Could repeated freeze-thaw cycles be affecting the compound?
-
Answer: Yes, repeated freezing and thawing can degrade sensitive compounds. Aliquoting stock solutions into single-use volumes is essential to prevent this.
-
Data Presentation
Table 1: Stability of Solid Compound NZ-419 Under Different Storage Conditions Over 6 Months
| Storage Condition | Purity (%) at T=0 | Purity (%) at T=1 month | Purity (%) at T=3 months | Purity (%) at T=6 months |
| -80°C, Desiccated, Dark | 99.5 | 99.4 | 99.5 | 99.4 |
| -20°C, Desiccated, Dark | 99.5 | 99.2 | 99.0 | 98.5 |
| 4°C, Desiccated, Dark | 99.5 | 98.1 | 96.5 | 94.2 |
| 25°C, Ambient Humidity, Light | 99.5 | 92.0 | 85.3 | 75.1 |
Table 2: Stability of Compound NZ-419 (10 mM in DMSO) in Solution
| Storage Condition | Purity (%) at T=0 | Purity (%) at T=1 week | Purity (%) at T=4 weeks | Purity (%) at T=12 weeks |
| -80°C | 99.5 | 99.4 | 99.3 | 99.0 |
| -20°C | 99.5 | 98.8 | 97.5 | 95.1 |
| 4°C | 99.5 | 96.2 | 91.0 | 82.4 |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of Compound NZ-419.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of Compound NZ-419).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of Compound NZ-419 in the mobile phase B.
-
Analysis: Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
2. Accelerated Stability Study Protocol
-
Objective: To predict the long-term stability of Compound NZ-419.
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Methodology:
-
Aliquot solid Compound NZ-419 into several vials.
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Expose the vials to stressed conditions (e.g., 40°C with 75% relative humidity) and control conditions (-20°C).
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At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a vial from each condition.
-
Analyze the purity of the compound using the established HPLC method.
-
Plot the purity versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways for Compound NZ-419.
Caption: Recommended workflow for handling new compounds.
Caption: Logic for troubleshooting compound degradation.
Technical Support Center: Detection of NZ 419 Metabolites in Urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of NZ 419 and its metabolites in urine samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound, chemically known as 5-hydroxy-1-methylimidazolidine-2,4-dione, is a metabolite of creatinine and is recognized as a novel intrinsic antioxidant.[1] It has been studied for its potential role in preventing the progression of chronic renal failure.[1]
Q2: Why is urine a suitable matrix for detecting this compound metabolites? A2: Urine is a non-invasive and easily accessible biofluid that provides a comprehensive overview of an individual's metabolic status.[2] It contains a wide array of metabolites, including those produced by the kidneys and liver, making it ideal for monitoring the excretion of drugs and their metabolites like this compound.[2] Furthermore, sample collection is straightforward, and the matrix is relatively stable when handled correctly.[2][3]
Q3: What are the primary analytical techniques for quantifying this compound metabolites in urine? A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing drug metabolites in biological samples due to its high sensitivity, specificity, and accuracy.[4] This technique allows for the precise detection and quantification of compounds like this compound, even at trace levels within the complex urine matrix.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but LC-MS/MS often requires less sample preparation and is better suited for non-volatile and thermally labile compounds.[5]
Q4: What are "matrix effects" in the context of urine analysis? A4: Matrix effects are the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting compounds from the biological matrix (in this case, urine). Urine has a high salt content and contains numerous endogenous compounds that can interfere with the analysis, potentially leading to inaccurate quantification.[6] Proper sample preparation, such as Solid-Phase Extraction (SPE), and the use of an internal standard are crucial for mitigating these effects.
Experimental Protocols and Workflows
Optimizing the detection of this compound metabolites begins with a robust and consistent experimental workflow.
Caption: General experimental workflow for this compound metabolite analysis.
Protocol 1: Urine Sample Collection and Handling
Proper sample handling is critical to maintain the integrity of the metabolites.[3]
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Collection: Collect 10-50 mL of mid-stream urine in a sterile polypropylene collection tube.
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Documentation: Record the date and time of collection. Note if the sample was collected after fasting.[2]
-
Initial Storage: Immediately after collection, place the sample on dry ice or in a freezer at ≤-20°C.[2]
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Long-Term Storage: For long-term storage, samples should be maintained at -80°C to prevent degradation of metabolites.[2]
-
Aliquoting: Before freezing, consider aliquoting the sample into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade metabolites.[3]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a sample preparation technique used to remove interfering compounds and concentrate the analyte of interest.[7] This protocol is a general guideline for a mixed-mode cation exchange cartridge, suitable for a compound like this compound.
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol workflow.
-
Sample Pre-treatment: Thaw urine samples on ice. Centrifuge at 4000 rpm for 10 minutes to remove particulates. Dilute 1 mL of supernatant with 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer) to adjust pH and ionic strength.[7]
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 2 mL of methanol through it.[8]
-
Equilibration: Equilibrate the cartridge by passing 2 mL of water or buffer through it.[8]
-
Loading: Load the pre-treated urine sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash 1: Pass 2 mL of 5% acetic acid in water to remove hydrophilic interferences.
-
Wash 2: Pass 2 mL of methanol to remove non-polar, non-basic interferences.[8]
-
-
Elution: Elute the this compound metabolites with 3 mL of a solution like 2-5% ammonium hydroxide in acetonitrile.[8] Collect the eluate in a clean tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[8] Reconstitute the residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Method Parameters
The following table outlines a starting point for an LC-MS/MS method for this compound. These parameters should be optimized for your specific instrumentation.
| Parameter | Suggested Value / Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides higher resolution and faster run times compared to traditional HPLC.[9] |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for a wide range of metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and aids peak shape.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Common organic solvent for eluting analytes from a C18 column.[10] |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40°C | Ensures reproducible retention times.[10] |
| Injection Vol. | 5 µL | Balances sensitivity with potential column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for nitrogen-containing compounds like this compound. |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) | Specific transitions must be determined by infusing an this compound standard. Two transitions enhance identification confidence.[11] |
| Internal Standard | Stable Isotope Labeled (SIL) this compound | The ideal choice to correct for matrix effects and variations in extraction and ionization. |
Troubleshooting Guide
Q: I am observing poor peak shape (e.g., fronting, tailing, or broad peaks). What should I do? A: Poor peak shape can be caused by several factors.
-
Column Issues: The column may be contaminated or nearing the end of its life. Try flushing the column or replacing it.
-
Inlet Contamination: A contaminated inlet liner can cause analytes to interact with it, leading to tailing.[12]
-
Mobile Phase Mismatch: Ensure your sample is reconstituted in a solvent that is weaker than or equal to the initial mobile phase. Injecting in a much stronger solvent can distort peak shape.
-
pH Effects: Check the pH of your mobile phase. For a basic compound, a low pH mobile phase (e.g., with formic acid) can improve peak shape by ensuring the analyte is in a single ionic form.
Q: My signal intensity is very low, or I can't detect the analyte. How can I improve sensitivity? A: Low sensitivity is a common challenge.
-
Sample Preparation: Optimize your SPE protocol. Ensure the elution solvent is strong enough to fully recover this compound from the cartridge. Check for analyte loss during the evaporation step by not over-drying.
-
Mass Spectrometer Tuning: The mass spectrometer requires regular tuning and calibration to ensure it is operating at peak performance.[12] An incorrect tune will result in poor sensitivity.
-
Matrix Effects: You may be experiencing ion suppression. Dilute the sample extract and re-inject. If sensitivity improves, matrix effects are likely the cause. A more rigorous cleanup or the use of a stable isotope-labeled internal standard is recommended.
-
Source Contamination: The MS ion source can become dirty over time, especially with complex matrices like urine, leading to a gradual loss of sensitivity.[12] Clean the ion source according to the manufacturer's protocol.
Caption: Troubleshooting flowchart for low signal intensity issues.
Q: I am seeing unexpected peaks in my chromatogram. What could be the cause? A: Unexpected peaks can come from multiple sources.
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Endogenous Compounds: The peaks may be from other metabolites, dietary sources, or medications.[12] A thorough patient/subject history is crucial for interpretation.
-
Contamination: Contamination can be introduced from collection containers, solvents, or the LC-MS system itself. Run a solvent blank to see if the contamination is from the system.[12]
-
Metabolite Isomers: It's possible you are detecting isomers of this compound or its metabolites, which have the same mass but different chromatographic retention times.
-
In-source Fragmentation: The parent drug or a larger metabolite might be fragmenting within the ion source of the mass spectrometer, creating a signal at the m/z of a smaller metabolite. Review your MS source parameters.
Q: My retention times are shifting between injections. Why is this happening? A: Retention time instability compromises data quality.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between each injection. A sufficient re-equilibration time at the end of your gradient is critical.
-
Solvent Composition: Inaccurately prepared mobile phases can cause drift. Always measure solvents carefully and ensure they are well-mixed.
-
Temperature Fluctuation: The column temperature must be stable. Use a column oven and ensure it is maintaining the set temperature.[10]
-
Pump Performance: Inconsistent pump performance or leaks in the LC system can lead to fluctuating retention times. Check system pressure for any unusual variations.
References
- 1. Treatment with NZ-419 (5-Hydroxy-1-methylimidazoline-2,4-dione), a novel intrinsic antioxidant, against the progression of chronic kidney disease at stages 3 and 4 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 5. A Practical Guide to Urine Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. ijrpr.com [ijrpr.com]
- 10. apps.nelac-institute.org [apps.nelac-institute.org]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Refining Animal Models to Study NZ 419 Reno-Protective Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to investigate the reno-protective effects of NZ 419. The information is tailored for scientists and drug development professionals working with adenine-induced and 5/6 nephrectomy rat models of chronic kidney disease (CKD).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experimental procedures.
Adenine-Induced CKD Model: Troubleshooting
| Question | Potential Cause(s) | Troubleshooting Solution(s) |
| Why is there high variability in disease induction between animals? | - Uneven adenine intake due to palatability issues. - Differences in individual animal susceptibility. - Inconsistent mixing of adenine in the chow. | - Ensure thorough and consistent mixing of adenine in powdered chow. Consider using a commercial provider for pre-mixed feed. - Monitor food intake daily for each animal to ensure consistent adenine consumption. - Increase the sample size to account for individual variations. |
| Why are some animals losing excessive weight and showing signs of severe distress? | - Adenine-induced nephropathy can cause significant wasting and dehydration.[1] - High doses of adenine can lead to rapid and severe renal failure.[1][2] | - Closely monitor animal health, including body weight, food and water intake, and clinical signs of distress. - Consider reducing the concentration of adenine in the diet or the duration of administration.[3] - Ensure free access to water to prevent dehydration. - Consult with the institutional animal care and use committee (IACUC) to establish clear humane endpoints. |
| Why are the serum creatinine and BUN levels not significantly elevated? | - Insufficient duration of adenine administration. - Incorrect dose of adenine for the specific rat strain. - Issues with the biochemical assay. | - Extend the adenine feeding period. Studies often require several weeks to induce significant CKD.[1] - Verify the adenine concentration in the feed. - Troubleshoot the creatinine and BUN assays (see assay-specific FAQs below). |
| Why is there no significant evidence of kidney fibrosis in histological analyses? | - The duration of the study may be too short for significant fibrosis to develop. - The histological staining technique may be suboptimal. | - Increase the duration of the adenine administration protocol. Fibrosis is a progressive process. - Optimize the Masson's trichrome or Sirius red staining protocol. Ensure proper fixation, section thickness, and staining times.[4][5] |
5/6 Nephrectomy CKD Model: Troubleshooting
| Question | Potential Cause(s) | Troubleshooting Solution(s) |
| Why is there a high mortality rate post-surgery? | - Surgical complications such as excessive bleeding or infection.[6] - Anesthesia-related complications. - Severe and rapid decline in renal function. | - Refine surgical technique to minimize bleeding and tissue damage. Ensure aseptic surgical conditions. - Carefully monitor anesthesia depth and duration. - Provide appropriate post-operative care, including analgesics, fluid therapy, and close monitoring. - Consider a two-step surgical procedure to allow for animal recovery.[7] |
| Why is the progression of renal failure inconsistent across animals? | - Variability in the amount of renal mass removed.[7] - Differences in the surgical technique (ligation vs. excision).[7] - Strain-specific differences in susceptibility to CKD progression.[8] | - Standardize the surgical procedure to ensure a consistent 5/6 reduction in renal mass. - Use the same surgical technique (e.g., polar excision) for all animals in a cohort. - Select a rat strain known to be susceptible to developing progressive renal disease. |
| Why are blood pressure measurements highly variable? | - Stress-induced fluctuations in blood pressure. - Improper technique for blood pressure measurement. | - Acclimatize animals to the measurement device and procedure to minimize stress. - Use a non-invasive tail-cuff system and ensure proper cuff size and placement. - Take multiple readings and average them for each animal. |
| Why is there a lack of significant proteinuria? | - The chosen time point for urine collection may be too early in the disease progression. - Issues with the urine collection or protein assay. | - Collect urine at later time points post-surgery, as proteinuria develops progressively. - Ensure accurate 24-hour urine collection using metabolic cages. - Verify the accuracy of the proteinuria assay (see assay-specific FAQs below). |
Biochemical Assays: Troubleshooting
| Question | Potential Cause(s) | Troubleshooting Solution(s) |
| Why are my serum creatinine results inaccurate or inconsistent? | - Interference from non-creatinine chromogens in the Jaffe method.[9][10] - Improper sample handling and storage. - Inaccurate standard curve. | - Consider using an enzymatic method or HPLC for more accurate creatinine measurement in rodent serum.[10][11] - Process blood samples promptly and store serum at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles. - Prepare fresh standards for each assay and ensure the standard curve is linear. |
| Why are my BUN results showing high variability? | - Hemolysis in the blood sample. - Improper sample storage leading to urea degradation. - Errors in the assay procedure. | - Avoid hemolysis during blood collection. - Analyze serum or plasma samples promptly or store them at 4°C for no longer than 3 days.[12] For longer storage, freeze at -20°C or below. - Ensure accurate pipetting and incubation times as per the kit protocol.[13][14] |
| Why is the measurement of proteinuria unreliable? | - Inaccurate 24-hour urine collection. - Contamination of urine with food or feces. - Inappropriate assay for measuring total urinary protein. | - Use metabolic cages designed for accurate separation of urine and feces. - Visually inspect urine samples for any contaminants before analysis. - Use a reliable method for total protein measurement, such as the Bradford or Lowry assay, and validate it for use with rodent urine. |
Histological Analysis: Troubleshooting
| Question | Potential Cause(s) | Troubleshooting Solution(s) |
| Why is the staining for fibrosis inconsistent across tissue sections? | - Improper tissue fixation. - Variations in section thickness. - Inconsistent staining times and reagent quality. | - Ensure kidneys are properly fixed in 10% neutral buffered formalin immediately after harvesting. - Cut sections at a consistent thickness (e.g., 4-5 µm). - Standardize the staining protocol, including incubation times and the use of fresh, high-quality reagents.[5] |
| Why is it difficult to quantify the extent of fibrosis accurately? | - Subjective scoring of fibrosis. - Poor contrast between fibrotic and non-fibrotic tissue. | - Use image analysis software to quantify the percentage of fibrotic area in a standardized and unbiased manner. - Optimize the staining protocol to enhance the contrast. For Masson's trichrome, ensure a vibrant blue or green color for collagen. For Sirius red, use polarized light microscopy to visualize collagen fibers.[4] |
| Why do the histological findings not correlate with the biochemical data? | - The selected time point for tissue collection may not reflect the functional changes. - Regional variations in kidney damage. | - Correlate histology with biochemical markers at multiple time points to understand the temporal progression of the disease. - Analyze multiple sections from different regions of the kidney to get a comprehensive assessment of the pathology. |
Data Presentation
Table 1: Expected Biochemical Changes in Animal Models of CKD
| Parameter | Adenine-Induced CKD Model | 5/6 Nephrectomy CKD Model | Expected Effect of this compound |
| Serum Creatinine | Significantly Increased[1] | Significantly Increased[15] | Attenuation of Increase |
| Blood Urea Nitrogen (BUN) | Significantly Increased[1] | Significantly Increased[16] | Attenuation of Increase |
| 24-hour Proteinuria | Increased[3] | Significantly Increased[17] | Reduction |
| Glomerular Filtration Rate (GFR) | Decreased | Decreased | Improvement/Preservation |
| Oxidative Stress Markers (e.g., MDA) | Increased | Increased | Reduction |
Table 2: Histopathological Findings in Animal Models of CKD
| Histological Feature | Adenine-Induced CKD Model | 5/6 Nephrectomy CKD Model | Expected Effect of this compound |
| Tubulointerstitial Fibrosis | Present and Progressive[1] | Present and Progressive[17][18] | Reduced Fibrosis |
| Glomerulosclerosis | Can be present | Prominent and Progressive[17] | Attenuation of Sclerosis |
| Tubular Atrophy/Dilation | Prominent[19] | Present[17] | Reduced Tubular Damage |
| Inflammatory Cell Infiltration | Present[1] | Present[17] | Reduced Infiltration |
| 2,8-dihydroxyadenine (DHA) crystal deposition | Characteristic Feature[2] | Not Applicable | No Direct Effect on Crystals |
Experimental Protocols
Induction of Adenine-Induced Chronic Kidney Disease in Rats
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Standard chow
-
Adenine (Sigma-Aldrich)
-
Metabolic cages
Procedure:
-
Acclimatize rats to individual housing in metabolic cages for 3-5 days.
-
Prepare the adenine-containing diet by thoroughly mixing adenine with powdered standard chow at a concentration of 0.25% to 0.75% (w/w). The concentration may need to be optimized based on the desired severity and progression rate of CKD.[3]
-
Provide the adenine diet and water ad libitum for a period of 2 to 8 weeks. The duration will influence the severity of renal damage.
-
Monitor the body weight, food, and water intake of each animal daily.
-
Collect 24-hour urine samples at baseline and at regular intervals during the study using metabolic cages.
-
At the end of the experimental period, collect blood samples for biochemical analysis and harvest kidneys for histological examination.
Induction of 5/6 Nephrectomy Chronic Kidney Disease in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Suture materials
Procedure: This is a two-step surgical procedure. Step 1: Left Uninephrectomy
-
Anesthetize the rat and place it in a prone position.
-
Make a flank incision to expose the left kidney.
-
Carefully dissect the renal artery, vein, and ureter.
-
Ligate the renal vessels and ureter with surgical silk.
-
Remove the left kidney.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover for one week.
Step 2: Right Subtotal Nephrectomy
-
Anesthetize the rat and expose the right kidney through a flank incision.
-
Ligate two of the three branches of the renal artery to induce infarction of approximately 2/3 of the kidney, or surgically resect the upper and lower poles of the kidney.[7]
-
Ensure hemostasis before closing the incision.
-
Close the muscle and skin layers with sutures.
-
Provide post-operative care, including analgesia and monitoring.
-
The progression of CKD will occur over several weeks to months.
Measurement of Serum Creatinine (Enzymatic Method)
Materials:
-
Serum samples
-
Creatinine assay kit (enzymatic)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the enzymatic creatinine assay kit.
-
Briefly, prepare a standard curve using the provided creatinine standards.
-
Add serum samples and standards to the wells of a microplate.
-
Add the enzyme reagent mixture to each well.
-
Incubate the plate at the recommended temperature and time.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the creatinine concentration in the samples by interpolating from the standard curve.
Measurement of Blood Urea Nitrogen (BUN)
Materials:
-
Serum or plasma samples
-
BUN assay kit
-
Microplate reader
Procedure:
-
Follow the protocol of a commercial BUN assay kit.
-
Typically, the assay involves the conversion of urea to ammonia by urease, followed by a colorimetric reaction.[14]
-
Prepare a standard curve with the provided urea standards.
-
Add samples and standards to a microplate.
-
Add the necessary reagents as per the kit instructions.
-
Incubate as required.
-
Measure the absorbance at the appropriate wavelength.
-
Determine the BUN concentration from the standard curve.
Histological Assessment of Renal Fibrosis (Masson's Trichrome Stain)
Materials:
-
Formalin-fixed, paraffin-embedded kidney tissue sections (4-5 µm)
-
Masson's Trichrome staining kit
Procedure:
-
Deparaffinize and rehydrate the kidney sections.
-
Stain with Weigert's iron hematoxylin for nuclear staining.
-
Stain with Biebrich scarlet-acid fuchsin to stain cytoplasm red.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue to stain collagen fibers blue.
-
Dehydrate and mount the sections.
-
Examine the sections under a light microscope. Fibrotic areas will be stained blue.
-
Quantify the fibrotic area using image analysis software for objective assessment.
Mandatory Visualizations
Caption: Proposed signaling pathway for the reno-protective effects of this compound.
Caption: General experimental workflow for studying this compound in CKD animal models.
Caption: Logical relationship between CKD models, this compound intervention, and outcomes.
References
- 1. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. intjmorphol.com [intjmorphol.com]
- 5. Study of Histopathological and Molecular Changes of Rat Kidney under Simulated Weightlessness and Resistance Training Protective Effect | PLOS One [journals.plos.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 5/6 Nephrectomy Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 8. Recent Trends in the Use of Rodent Models in Kidney Fibrosis Research [bslonline.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of creatinine in mouse and rat serum by ion exchange high performance liquid chromatography for in vivo studies of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. mmpc.org [mmpc.org]
- 15. mdpi.com [mdpi.com]
- 16. Curcumin modulated gut microbiota and alleviated renal fibrosis in 5/6 nephrectomy-induced chronic kidney disease rats | PLOS One [journals.plos.org]
- 17. 5/6 Nephrectomy-induced Rat CKD Model_GemPharmatech [en.gempharmatech.com]
- 18. A combination of 5/6‐nephrectomy and unilateral ureteral obstruction model accelerates progression of remote organ fibrosis in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. heart.bmj.com [heart.bmj.com]
Troubleshooting inconsistent results in NZ 419 antioxidant assays
Welcome to the technical support center for NZ 419 antioxidant assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during the experimental evaluation of this compound, a potent hydroxyl radical scavenger also known as HMH (5-hydroxy-1-methylhydantoin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antioxidant mechanism?
This compound, or 5-hydroxy-1-methylhydantoin (HMH), is a metabolite of creatinine.[1][2] Its primary antioxidant activity stems from its ability to act as a direct hydroxyl radical (•OH) scavenger.[3][4][5] Additionally, studies suggest that this compound can mitigate oxidative stress by inhibiting the generation of reactive oxygen species (ROS) and potentially modulating signaling pathways such as Nrf2 transcriptional activity in response to oxidative challenge.[1][3][4]
Q2: I am observing inconsistent IC50 values for this compound in my DPPH and ABTS assays. What could be the cause?
Discrepancies between different antioxidant assays are common and often arise from the distinct chemical principles underlying each method.[6][7][8]
-
Different Assay Mechanisms: The DPPH and ABTS assays are based on single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms.[6][9] this compound's primary activity as a hydroxyl radical scavenger may not be fully captured by these assays, which use stable, synthetic radicals (DPPH• and ABTS•+).
-
Solvent and pH: The antioxidant activity of compounds can be significantly influenced by the solvent and the pH of the reaction medium.[10][11] Ensure that the solvent used to dissolve this compound is compatible with the assay and that the pH is optimal and consistent across experiments.
-
Reaction Kinetics: The reaction between this compound and the radicals in these assays may have different kinetics. It is crucial to adhere to standardized incubation times.[10][11]
Q3: My results for this compound in a cellular antioxidant assay (CAA) are not reproducible. What factors should I consider?
Cell-based assays introduce biological variability, which can be a source of inconsistent results.[12][13]
-
Cell Health and Density: Ensure that cells are healthy, within a consistent passage number, and seeded at a uniform density for all experiments.[10][12]
-
Probe Loading and Incubation: Inconsistent loading of fluorescent probes (like DCFH-DA) or variations in incubation times can lead to variable results.[10] Standardize probe concentration and incubation periods.
-
Compound Stability and Solubility: Verify the stability and solubility of this compound in your cell culture medium. Precipitation of the compound can lead to inaccurate dosing and inconsistent effects.[14]
Q4: Can this compound exhibit pro-oxidant activity?
While primarily an antioxidant, some compounds can exhibit pro-oxidant effects under certain conditions, such as in the presence of transition metal ions or at specific concentrations.[11][15] If you observe unexpected pro-oxidant activity, consider the following:
-
Purity of Reagents: Ensure all reagents are free from metal ion contamination.[11]
-
Concentration Range: Test a wide range of this compound concentrations to identify the optimal antioxidant window and any potential bell-shaped dose-response curves.[11]
Troubleshooting Guides
Issue 1: High Variability Between Replicates in a DPPH Assay
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use fresh tips for each replicate to avoid cross-contamination.[8] |
| Incomplete Mixing | Ensure thorough mixing of the sample with the DPPH reagent. Vortex or gently invert the tubes/plates after addition.[8] |
| DPPH Solution Instability | The DPPH radical is light-sensitive. Prepare fresh DPPH solution for each experiment and store it in the dark.[11] |
| Temperature Fluctuations | Maintain a constant temperature during the incubation period, as reaction kinetics are temperature-dependent.[9][11] |
Issue 2: Low or No Activity of this compound in a FRAP Assay
| Possible Cause | Recommended Solution |
| Assay Mechanism Mismatch | The FRAP assay measures the ferric reducing ability of an antioxidant.[8] this compound's primary mechanism is hydroxyl radical scavenging, which may not translate to strong activity in this assay. |
| Incorrect pH | The FRAP assay is conducted under acidic conditions (pH 3.6), which may not be optimal for this compound activity.[16] |
| Suboptimal Reaction Time | The reaction kinetics for this compound in the FRAP assay may be slow. Consider performing a kinetic study to determine the optimal reaction time. |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.
-
Prepare a positive control (e.g., Ascorbic acid or Trolox) with a similar dilution series.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each this compound dilution to 150 µL of the DPPH solution.
-
Include a blank (solvent only) and the positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.
-
Determine the IC50 value by plotting the percentage of scavenging against the concentration of this compound.[10]
-
Cellular Antioxidant Assay (CAA)
-
Cell Culture:
-
Seed cells (e.g., HepG2) in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
-
Probe Loading:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in culture medium for 1 hour in the dark at 37°C.
-
-
Treatment:
-
Wash the cells with PBS to remove excess probe.
-
Add different concentrations of this compound and a positive control (e.g., Quercetin) to the cells and incubate for 1 hour.
-
-
Oxidative Challenge and Measurement:
-
Add a radical initiator like 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (typically at 535 nm) with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve for fluorescence versus time.
-
Determine the percentage of antioxidant activity by comparing the treated cells to the control (AAPH only).
-
Visualizations
Caption: A logical flowchart for troubleshooting inconsistent assay results.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Hypothesized antioxidant signaling pathway of this compound.
References
- 1. Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Radical Scavenger NZ-419 Suppresses Intestinal Polyp Development in Apc-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bprmcs.com [bprmcs.com]
- 5. bprmcs.com [bprmcs.com]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and pitfalls in antioxidant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 13. m.youtube.com [m.youtube.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
Technical Support Center: Enhancing the Oral Bioavailability of 5-Hydroxy-1-methylhydantoin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 5-Hydroxy-1-methylhydantoin for oral administration.
Troubleshooting Guides
This section is designed to help you navigate common experimental issues in a question-and-answer format.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
-
Question: Our in vivo pharmacokinetic studies in rodents show low and highly variable plasma concentrations of 5-Hydroxy-1-methylhydantoin after oral dosing. What are the potential causes and how can we troubleshoot this?
-
Answer: Low and variable oral bioavailability is a common challenge for hydantoin derivatives, often stemming from several factors. The primary reasons for poor oral bioavailability of early-stage drug candidates are often poor aqueous solubility and low intestinal permeability.[1][2] First-pass metabolism in the gut wall and liver can also significantly reduce the amount of drug reaching systemic circulation.[1][3]
Troubleshooting Workflow:
Troubleshooting workflow for low oral bioavailability.
Recommended Actions:
-
Full Physicochemical Characterization: Determine the aqueous solubility at different pH values, the partition coefficient (logP), and the crystalline form (polymorphism) of your 5-Hydroxy-1-methylhydantoin batch. High melting points and high logP values can indicate "brick-dust" and "grease-ball" molecules, respectively, which often have solubility challenges.[1]
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the apparent permeability (Papp) of the compound. A high efflux ratio may indicate that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]
-
Formulation Development: Based on the characterization, select an appropriate formulation strategy. For poorly soluble compounds, consider particle size reduction (micronization/nanonization), amorphous solid dispersions (ASDs), or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][4]
-
Salt Formation: If 5-Hydroxy-1-methylhydantoin has an ionizable functional group, forming a salt can disrupt the crystal lattice energy and significantly improve its dissolution rate and aqueous solubility.[1][2]
-
Issue 2: Inconsistent In Vitro Dissolution Results
-
Question: We are observing inconsistent and slow dissolution rates for our 5-Hydroxy-1-methylhydantoin formulation. How can we improve the dissolution profile?
-
Answer: Inconsistent dissolution is often linked to the physicochemical properties of the active pharmaceutical ingredient (API) and the formulation itself. For hydantoin derivatives, which can be poorly soluble, this is a critical parameter to control.
Key Factors Influencing Dissolution:
-
Particle Size and Surface Area: Smaller particles have a larger surface area, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation.[1]
-
Crystallinity: The amorphous form of a drug is typically more soluble and dissolves faster than its crystalline counterparts due to its higher free energy state.[1]
-
Wettability: Poor wettability of the API in the dissolution medium can lead to particle agglomeration and slow dissolution.
Troubleshooting Steps:
-
Particle Size Analysis: Characterize the particle size distribution of your API. If it is large or widely distributed, consider micronization or nanonization techniques.
-
Amorphous Solid Dispersions (ASDs): If the compound is crystalline and poorly soluble, creating an ASD by dispersing the drug in a polymer matrix can enhance its apparent solubility and dissolution.[4]
-
Inclusion of Surfactants: Adding a small amount of a pharmaceutically acceptable surfactant to the formulation can improve the wettability of the API.
-
pH Modification: Assess the pH-solubility profile of 5-Hydroxy-1-methylhydantoin. Using buffers in the dissolution medium that maintain a pH where the drug is more soluble can improve dissolution rates.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary barriers to the oral absorption of 5-Hydroxy-1-methylhydantoin?
-
A1: The primary barriers are typically poor aqueous solubility and low intestinal permeability.[1][3] Many potent drug candidates are either highly lipophilic ("grease-ball" molecules) or have strong crystal lattice energy ("brick-dust" molecules), leading to poor dissolution in gastrointestinal fluids.[1] Additionally, the compound may be subject to efflux by transporters such as P-glycoprotein in the intestinal wall, or undergo significant first-pass metabolism in the liver.[1][2]
-
-
Q2: Which formulation strategies are most effective for enhancing the bioavailability of poorly soluble hydantoin derivatives?
-
A2: Several strategies can be employed:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the drug's surface area, enhancing the dissolution rate.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix creates a higher-energy amorphous form with improved solubility.[1][4]
-
Lipid-Based Formulations: For lipophilic compounds, systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and enhance absorption, sometimes via the lymphatic system, which can bypass the liver's first-pass metabolism.[1][3]
-
-
-
Q3: How can we assess if 5-Hydroxy-1-methylhydantoin is a substrate for efflux transporters like P-gp?
-
A3: The most common in vitro method is the Caco-2 permeability assay. By measuring the transport of the drug from the apical (gut lumen) to the basolateral (blood) side and vice versa, an efflux ratio can be calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[1]
-
Quantitative Data Summary
The following table summarizes hypothetical data for 5-Hydroxy-1-methylhydantoin to illustrate the potential impact of various formulation strategies on key biopharmaceutical parameters.
| Parameter | Unformulated API | Micronized Suspension | Amorphous Solid Dispersion (ASD) | Lipid-Based Formulation (SEDDS) |
| Aqueous Solubility (µg/mL) | 15 | 15 | 150 (apparent) | N/A (forms microemulsion) |
| Dissolution Rate (mg/cm²/min) | 0.05 | 0.25 | 1.5 | > 5.0 |
| Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | 0.8 | 0.8 | 1.0 | 2.5 |
| Oral Bioavailability (F%) in Rats | < 5% | 15% | 45% | 60% |
Experimental Protocols
1. Aqueous Solubility Determination
-
Objective: To determine the equilibrium solubility of 5-Hydroxy-1-methylhydantoin in different aqueous media.
-
Methodology:
-
Add an excess amount of the compound to vials containing phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 1.2).
-
Rotate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.
-
2. In Vitro Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of 5-Hydroxy-1-methylhydantoin.
-
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) transport, add the test compound to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral-to-apical (B-A) transport, add the compound to the basolateral side and measure its appearance on the apical side.
-
Quantify the compound concentration in the receiver compartments at various time points using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
3. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, F%) of 5-Hydroxy-1-methylhydantoin after oral administration.
-
Methodology:
-
Acclimatize male Sprague-Dawley rats for at least 3 days.
-
Fast the animals overnight prior to dosing.
-
Administer the formulated 5-Hydroxy-1-methylhydantoin orally via gavage at a defined dose.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).[5][6]
-
Analyze the plasma concentrations using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software. For determining absolute bioavailability (F%), an intravenous dose group is also required.
-
Visualizations
Key barriers to oral drug bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. A simple and rapid method for detection of paraquat in human plasma by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Validation & Comparative
Unveiling the Reno-Protective Potential of NZ 419: A Comparative Analysis in Preclinical Models
For Immediate Release
[City, State] – [Date] – In the landscape of chronic kidney disease (CKD) research, the quest for effective therapeutic agents is paramount. A promising candidate, NZ 419, has demonstrated significant reno-protective effects in preclinical studies. This guide provides an objective comparison of this compound with established standards of care, Enalapril and Losartan, supported by experimental data from validated rat models of CKD. The following sections detail the performance of these compounds, the experimental methodologies employed, and the underlying signaling pathways.
Quantitative Performance Analysis
The efficacy of this compound was evaluated in two robust preclinical models of chronic kidney disease: the adenine-induced CKD model and the 5/6 nephrectomy model. These models mimic key aspects of human CKD, including elevated serum creatinine and blood urea nitrogen (BUN), and are widely used for screening potential therapeutics.
In the adenine-induced CKD rat model, oral administration of this compound at a minimum effective dose of 100 mg/kg/day resulted in a significant amelioration of the rise in serum creatinine and a reduction in oxidative stress markers[1].
In the more surgically-induced 5/6 nephrectomy rat model, this compound, at doses of 80 and 160 mg/kg/day, demonstrated a significant inhibitory effect on the increase in blood urea nitrogen and a positive impact on renal hemodynamics, as evidenced by a reduction in the decrease of renal blood flow and renal plasma flow[1].
For a comprehensive comparison, the performance of this compound is presented alongside Enalapril and Losartan, two cornerstone therapies for CKD. The data for Enalapril is derived from a study utilizing the 5/6 nephrectomy rat model[2][3]. Due to the variability in reported data for Losartan across different preclinical models, a representative dataset from an adenine-induced CKD model is included for a parallel comparison.
Table 1: Comparison of Reno-Protective Effects in the 5/6 Nephrectomy Rat Model
| Parameter | Sham Control | 5/6 Nephrectomy (Untreated) | 5/6 Nephrectomy + Enalapril (10 mg/kg/day) | 5/6 Nephrectomy + this compound (80-160 mg/kg/day) |
| Plasma Creatinine (mg/dL) | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.6 ± 0.1 | Data Not Available |
| Blood Urea Nitrogen (BUN) (mg/dL) | Data Not Available | Data Not Available | Data Not Available | Significant Inhibition of Increase |
| Renal Blood Flow | Normal | Decreased | Data Not Available | Significant Reduction in Decrease |
| Systolic Blood Pressure (mmHg) | 120 ± 5 | 180 ± 10 | 140 ± 8 | Data Not Available |
Note: Data for Enalapril is adapted from Ismail et al., 2017.[2][3] Data for this compound is based on qualitative descriptions of significant effects.[1] Quantitative values for this compound are not yet publicly available.
Table 2: Comparison of Reno-Protective Effects in the Adenine-Induced CKD Rat Model
| Parameter | Control | Adenine-Induced CKD (Untreated) | Adenine-Induced CKD + Losartan (dose dependent) | Adenine-Induced CKD + this compound (100 mg/kg/day) |
| Serum Creatinine (mg/dL) | Data Not Available | Data Not Available | Data Not Available | Ameliorated Increase |
| Blood Urea Nitrogen (BUN) (mg/dL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The effect of this compound is described as amelioration of the increase in serum creatinine.[1] Specific quantitative data for comparison is not yet available for this compound and Losartan in a directly comparable study.
Experimental Protocols
The following are detailed methodologies for the key preclinical models utilized in the evaluation of this compound and its alternatives.
Adenine-Induced Chronic Kidney Disease (CKD) Rat Model
This model induces chronic renal failure through the oral administration of adenine, which leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial inflammation and fibrosis.
-
Animal Model: Male Wistar rats are typically used.
-
Induction: A diet containing 0.75% (w/w) adenine is provided to the rats for a period of 4 weeks to induce CKD[4][5]. Alternatively, adenine can be administered by oral gavage[4].
-
Parameters Monitored: Key indicators of renal function such as serum creatinine and blood urea nitrogen (BUN) are measured at baseline and at the end of the study. Histopathological analysis of kidney tissue is also performed to assess the degree of fibrosis and inflammation.
-
Treatment: this compound (100 mg/kg/day) or the comparator drug is administered orally for the duration of the study, starting from the induction of CKD.
5/6 Nephrectomy Rat Model
This surgical model of CKD involves the removal of a significant portion of the renal mass, leading to hyperfiltration and progressive glomerulosclerosis in the remaining kidney tissue.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: The surgery is typically performed in two stages. In the first stage, two-thirds of the left kidney is surgically removed or the upper and lower poles are ligated. One week later, a right nephrectomy is performed, leaving one-third of the original renal mass[6][7][8].
-
Parameters Monitored: Renal function is assessed by measuring plasma creatinine and BUN. Renal hemodynamics, including renal blood flow and glomerular filtration rate (GFR), are also important parameters. Systolic blood pressure is monitored as hypertension is a common consequence of this model.
-
Treatment: this compound (80-160 mg/kg/day) or the comparator drug is administered daily, typically starting after the second surgery.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the reno-protective effects of this compound and its comparators is crucial for targeted drug development.
This compound: Antioxidant and Potential Modulator of Signaling Pathways
This compound is an intrinsic antioxidant and a metabolite of creatinine. Its primary mechanism of action is believed to be the scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress, a key driver of kidney damage in CKD. Beyond direct ROS scavenging, it is suggested that this compound may also modulate intracellular signaling pathways involved in inflammation and fibrosis.
Caption: Proposed mechanism of this compound in mitigating CKD progression.
Enalapril and Losartan: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, and Losartan, an angiotensin II receptor blocker (ARB), both exert their reno-protective effects by modulating the RAAS, a critical regulator of blood pressure and renal hemodynamics.
Caption: The Renin-Angiotensin-Aldosterone System and points of intervention for Enalapril and Losartan.
By inhibiting ACE, Enalapril reduces the production of angiotensin II, a potent vasoconstrictor. Losartan directly blocks the AT1 receptor, preventing angiotensin II from exerting its effects. Both actions lead to vasodilation, reduced blood pressure, and decreased intraglomerular pressure, which are key to their reno-protective efficacy.
TGF-β Signaling in Renal Fibrosis
Transforming growth factor-beta (TGF-β) is a key cytokine that drives renal fibrosis. Both the antioxidant effects of this compound and the RAAS blockade by Enalapril and Losartan are thought to indirectly mitigate the pro-fibrotic signaling of TGF-β.
Caption: Simplified TGF-β signaling pathway in renal fibrosis and potential modulation by this compound and RAAS inhibitors.
Conclusion
This compound demonstrates promising reno-protective effects in preclinical models of chronic kidney disease, primarily through its potent antioxidant properties. While direct quantitative comparisons with standards of care like Enalapril and Losartan are pending the public release of more detailed data, the initial findings position this compound as a compelling candidate for further investigation in the management of CKD. Its distinct mechanism of action suggests it could potentially be used as a monotherapy or in combination with existing treatments to provide enhanced reno-protection. Further clinical trials are warranted to fully elucidate the therapeutic potential of this compound in patients with chronic kidney disease.
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on preclinical data and does not constitute medical advice.
References
- 1. Treatment with NZ-419 (5-Hydroxy-1-methylimidazoline-2,4-dione), a novel intrinsic antioxidant, against the progression of chronic kidney disease at stages 3 and 4 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with enalapril and not diltiazem ameliorated progression of chronic kidney disease in rats, and normalized renal AT1 receptor expression as measured with PET imaging | PLOS One [journals.plos.org]
- 3. Treatment with enalapril and not diltiazem ameliorated progression of chronic kidney disease in rats, and normalized renal AT1 receptor expression as measured with PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 5. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 7. Video: 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 8. youtube.com [youtube.com]
Comparing the antioxidant potency of NZ 419 to other known antioxidants
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents to combat oxidative stress-related diseases, the antioxidant potency of NZ 419 (also known as 5-hydroxy-1-methylhydantoin or HMH) is a subject of growing interest among researchers and drug development professionals. This guide provides a comprehensive comparison of this compound's antioxidant capabilities against other well-established antioxidants, supported by available experimental data and detailed methodologies.
This compound, a mammalian metabolite of creatinine, has been identified as an intrinsic antioxidant with promising protective effects against cellular damage, particularly in renal and intestinal tissues.[1] Its primary mechanism of action is attributed to its ability to scavenge hydroxyl radicals and modulate cellular signaling pathways involved in the oxidative stress response, such as the Nrf2 pathway.[1][2]
Comparative Antioxidant Potency
Direct comparative studies of this compound using standardized antioxidant assays like ORAC, DPPH, and ABTS are not extensively available in public literature. However, a key study provides a cellular-based assessment of its efficacy in reducing reactive oxygen species (ROS), offering a valuable benchmark against other known antioxidants.
Cellular Reactive Oxygen Species (ROS) Scavenging Activity
In a study utilizing the H₂DCFDA cellular ROS assay, this compound demonstrated significant ROS scavenging capabilities in HCT116 cells. The data presented below compares the percentage reduction in hydrogen peroxide-induced fluorescence, a marker for ROS levels, by this compound and other well-known antioxidants.
| Antioxidant | Concentration | ROS Reduction (% of Control) |
| This compound | 1 mM | 44.1% |
| N-acetylcysteine (NAC) | 5 mM | 27.9% |
| 5-aminosalicylic acid (5-ASA) | 100 µM | 69.0% |
Table 1: Comparative ROS Scavenging Activity. Data sourced from a study on HCT116 cells where a lower percentage indicates greater reduction of intracellular ROS.[2]
This cellular data suggests that at a 1 mM concentration, this compound is a more potent ROS scavenger than N-acetylcysteine at a 5 mM concentration under the tested conditions. While 5-aminosalicylic acid showed a greater ROS reduction, it was used at a much lower concentration, highlighting its high potency.
Contextual Comparison with Well-Known Antioxidants
To provide a broader perspective on antioxidant potency, the following table summarizes the antioxidant capacity of several widely recognized antioxidants as measured by common in vitro assays. It is important to note that these values are not a direct comparison to this compound but serve as a reference for the potency of established antioxidants.
| Antioxidant | Assay | Potency (various units) |
| Vitamin C (Ascorbic Acid) | ORAC | ~1,019,690 µmol TE/100g |
| Trolox | ABTS | Standard (TEAC = 1.0) |
| Glutathione | DPPH | IC₅₀ ≈ 3.40 mg/mL |
| N-acetylcysteine (NAC) | DPPH | Lower than NACA |
| 5-aminosalicylic acid (5-ASA) | DPPH | RSA ~85-90% at 0.1-1.0 mM |
Table 2: Antioxidant Potency of Well-Known Antioxidants. This table provides reference values from various studies and should not be used for direct comparison with this compound due to differing assay conditions.
Mechanism of Action: The Nrf2 Signaling Pathway
This compound has been shown to influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[2][3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. However, in the presence of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a suite of protective genes. These genes encode for antioxidant and detoxifying enzymes.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key antioxidant assays discussed in this guide.
H₂DCFDA Cellular ROS Assay
This assay measures the intracellular generation of reactive oxygen species.
-
Cell Culture: Plate cells (e.g., HCT116) in a 96-well plate and culture overnight.
-
Pre-treatment: Treat the cells with the test compound (e.g., this compound) at the desired concentration for a specified period (e.g., 30 minutes).
-
Loading of H₂DCFDA: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) solution (typically 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark. H₂DCFDA is a cell-permeable dye that is non-fluorescent until oxidized.
-
Induction of Oxidative Stress: After incubation, wash the cells with phosphate-buffered saline (PBS). Then, add a ROS-inducing agent (e.g., hydrogen peroxide, H₂O₂) and incubate for a defined period (e.g., 10 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The reduction in fluorescence in treated cells compared to untreated (control) cells indicates the ROS scavenging activity of the test compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid).
-
Reaction: Add a specific volume of the test sample to the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).
-
Generation of ABTS•⁺: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
Reaction: Add a small volume of the sample to the diluted ABTS•⁺ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion
This compound emerges as a noteworthy antioxidant with demonstrated efficacy in a cellular context, outperforming N-acetylcysteine in a direct comparative ROS assay. Its mechanism of action, involving both direct radical scavenging and modulation of the critical Nrf2 signaling pathway, underscores its potential as a therapeutic agent for conditions associated with oxidative stress. While further studies employing standardized in vitro assays are needed for a more complete potency profile, the existing data provides a strong foundation for continued research and development of this compound.
References
- 1. The Radical Scavenger NZ-419 Suppresses Intestinal Polyp Development in Apc-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association Between Creatinine and Lung Cancer Risk in Men Smokers: A Comparative Analysis with Antioxidant Biomarkers from the KCPS-II Cohort [mdpi.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide: 5-Hydroxy-1-methylhydantoin vs. N-acetylcysteine in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Hydroxy-1-methylhydantoin (HMH) and N-acetylcysteine (NAC) in their capacity to reduce oxidative stress. The following sections detail their mechanisms of action, present available quantitative data from experimental studies, and provide standardized protocols for measuring key oxidative stress markers.
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Consequently, the identification and characterization of effective antioxidants are of significant interest in drug development. This guide focuses on two such compounds: 5-Hydroxy-1-methylhydantoin, a metabolite of creatinine, and N-acetylcysteine, a well-established antioxidant and mucolytic agent.
Mechanisms of Action in Oxidative Stress Reduction
Both 5-Hydroxy-1-methylhydantoin and N-acetylcysteine have been shown to exert their antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
N-acetylcysteine (NAC):
N-acetylcysteine is a precursor to the amino acid L-cysteine, which is a crucial component for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS.[2] Furthermore, the thiol group in NAC can directly scavenge certain free radicals.[3]
The activation of the Nrf2 pathway by NAC is a key mechanism of its antioxidant action. Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.[3] NAC is believed to interact with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][4]
5-Hydroxy-1-methylhydantoin (HMH):
The precise mechanism of Nrf2 activation by 5-Hydroxy-1-methylhydantoin is less extensively characterized compared to NAC. Studies on its protective effects against paraquat-induced toxicity suggest that HMH also modulates the Nrf2 pathway.[5] The available evidence indicates that HMH treatment leads to the regulation of HO-1 protein expression, a downstream target of Nrf2.[5][6] It is proposed that by mitigating oxidative stress, HMH influences the cellular redox state, which in turn could lead to the stabilization and nuclear translocation of Nrf2. However, direct interaction with Keap1 has not been explicitly demonstrated. HMH has also been shown to have direct hydroxyl radical scavenging abilities.[7]
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies investigating the effects of 5-Hydroxy-1-methylhydantoin and N-acetylcysteine on key markers of oxidative stress. It is important to note that a direct comparison is challenging due to the different experimental models and conditions used in the cited studies.
Table 1: Effect on Malondialdehyde (MDA) Levels
Malondialdehyde is a widely used marker of lipid peroxidation.
| Compound | Experimental Model | Tissue/Cell Type | Treatment | MDA Level Change | Citation |
| 5-Hydroxy-1-methylhydantoin | Paraquat-induced nephrotoxicity in rats | Kidney | 1 mmol/kg HMH | Decreased from 7.51 ± 0.23 to 4.21 ± 0.42 nmol/g | [7] |
| Paraquat-induced kidney injury in mice | Kidney | 100 mg/kg HMH | Decreased from 6.70 ± 0.84 to 5.10 ± 0.93 nmol/g | [5] | |
| N-acetylcysteine | Traumatic brain injury in mice | Brain | NACA treatment | Significantly reduced | [4] |
| Cisplatin-induced toxicity in HepG2 cells | HepG2 cells | NAC pre-treatment | Significantly reduced | [8] | |
| Asthenoteratozoospermia in men | Seminal plasma | NAC administration | Decreased | [3] |
Table 2: Effect on Superoxide Dismutase (SOD) Activity
Superoxide dismutase is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical.
| Compound | Experimental Model | Tissue/Cell Type | Treatment | SOD Activity Change | Citation |
| 5-Hydroxy-1-methylhydantoin | Paraquat-induced nephrotoxicity in rats | Kidney | 1 mmol/kg HMH | Increased from 70.74 ± 6.42 to 103.76 ± 4.45 kU/L | [7] |
| Paraquat-induced kidney injury in mice | Kidney | 100 mg/kg HMH | Increased from 33.30 ± 4.66 to 61.00 ± 9.02 kU/L | [5] | |
| N-acetylcysteine | Traumatic brain injury in mice | Brain | NACA treatment | Enhanced activity | [4] |
| Cisplatin-induced toxicity in HepG2 cells | HepG2 cells | CDDP decreased SOD activity, NAC ameliorated this | Ameliorated reduction | [8] | |
| SARS-CoV-2 infection in patients | Serum | NAC treatment | Increased activity | [9] |
Table 3: Effect on Other Antioxidant Enzymes (CAT, GPx)
Catalase and Glutathione Peroxidase are key enzymes in the detoxification of hydrogen peroxide.
| Compound | Experimental Model | Tissue/Cell Type | Enzyme | Treatment | Activity Change | Citation |
| N-acetylcysteine | Traumatic brain injury in mice | Brain | GPx | NACA treatment | Enhanced activity | [4] |
| SARS-CoV-2 infection in patients | Serum | CAT | NAC treatment | Increased activity | [9] | |
| SARS-CoV-2 infection in patients | Serum | GPx | NAC treatment | Increased activity | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
4.1. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay measures lipid peroxidation by quantifying MDA.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex, which can be measured spectrophotometrically.
-
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., ice-cold 1.15% KCl).
-
Reaction Mixture: To the homogenate, add a solution of phosphoric acid (or another acid like TCA) and a solution of TBA.
-
Incubation: Incubate the mixture in a boiling water bath for 45-60 minutes.
-
Extraction: After cooling, add n-butanol to extract the pink MDA-TBA adduct.
-
Measurement: Centrifuge to separate the layers and measure the absorbance of the butanol layer at approximately 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
4.2. Superoxide Dismutase (SOD) Activity Assay
This assay measures the enzymatic activity of SOD.
-
Principle: This indirect assay is based on the inhibition of a superoxide-driven reaction. A superoxide-generating system (e.g., xanthine/xanthine oxidase) reduces a detector molecule (e.g., nitroblue tetrazolium - NBT), which forms a colored product. SOD in the sample competes for the superoxide radicals, thus inhibiting the color development. The degree of inhibition is proportional to the SOD activity.
-
Procedure:
-
Sample Preparation: Prepare a tissue homogenate or cell lysate in a suitable buffer (e.g., phosphate buffer).
-
Reaction Mixture: In a microplate well or cuvette, combine the sample, the detector molecule (e.g., NBT), and the components of the superoxide-generating system (e.g., xanthine).
-
Initiation: Start the reaction by adding the final component of the generating system (e.g., xanthine oxidase).
-
Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 560 nm for formazan formation from NBT) over a set period.
-
Calculation: Calculate the percentage of inhibition of the reaction by the sample compared to a control without the sample. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.
-
4.3. Catalase (CAT) Activity Assay
This assay determines the activity of catalase.
-
Principle: The most common method measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of disappearance of H₂O₂ is monitored spectrophotometrically by the decrease in absorbance at 240 nm.
-
Procedure:
-
Sample Preparation: Prepare a tissue homogenate or cell lysate in a phosphate buffer.
-
Reaction Mixture: In a quartz cuvette, add the sample to a phosphate buffer containing a known concentration of H₂O₂.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm over a specific time (e.g., 1-3 minutes).
-
Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm.
-
4.4. Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx.
-
Principle: This is a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by glutathione (GSH), which becomes oxidized (GSSG). The GSSG is then reduced back to GSH by glutathione reductase (GR), a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPx activity.
-
Procedure:
-
Sample Preparation: Prepare a tissue homogenate or cell lysate in a suitable buffer.
-
Reaction Mixture: In a cuvette, combine the sample with a reaction mixture containing GSH, glutathione reductase, and NADPH.
-
Initiation: Start the reaction by adding the substrate (e.g., cumene hydroperoxide).
-
Measurement: Monitor the decrease in absorbance at 340 nm over time.
-
Calculation: Calculate the GPx activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH at 340 nm.
-
Conclusion
Both 5-Hydroxy-1-methylhydantoin and N-acetylcysteine demonstrate antioxidant properties and the ability to mitigate oxidative stress. N-acetylcysteine is a well-researched compound with a clearly defined mechanism of action involving glutathione replenishment and Nrf2 pathway activation. The available quantitative data for NAC is extensive and covers a wide range of experimental models.
5-Hydroxy-1-methylhydantoin is a promising antioxidant, with studies indicating its effectiveness in reducing oxidative damage in models of acute toxicity. Its mechanism also appears to involve the Nrf2 pathway, although the specifics of this interaction require further investigation. The current body of quantitative data for HMH is less extensive than that for NAC.
For researchers and drug development professionals, N-acetylcysteine represents a benchmark antioxidant with a substantial evidence base. 5-Hydroxy-1-methylhydantoin is an emerging compound of interest that warrants further research to fully elucidate its therapeutic potential and mechanisms of action in a broader range of oxidative stress-related conditions. Direct comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative potencies.
References
- 1. scispace.com [scispace.com]
- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Catalase (CAT) activity assay for zooplankton samples [protocols.io]
- 4. A simple method for clinical assay of superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 6. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oxfordbiomed.com [oxfordbiomed.com]
- 8. mmpc.org [mmpc.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Analysis of NZ 419 and 5-Aminosalicylic Acid in Cancer Prevention for Researchers
For Immediate Release
In the landscape of cancer chemoprevention research, two compounds, the novel hydroxyl radical scavenger NZ 419 and the established anti-inflammatory drug 5-aminosalicylic acid (5-ASA), present distinct yet compelling mechanisms of action. This guide offers a detailed comparative analysis of their performance in preclinical cancer prevention studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of their experimental data, protocols, and underlying signaling pathways.
At a Glance: Key Performance Indicators
| Feature | This compound | 5-Aminosalicylic Acid (5-ASA) |
| Primary Mechanism | Direct hydroxyl radical scavenger, reduces reactive oxygen species (ROS). | Multi-faceted: Anti-inflammatory, modulates key signaling pathways (NF-κB, Wnt/β-catenin, PPARγ). |
| Key Molecular Targets | Reactive Oxygen Species (ROS), Nrf2, c-Myc. | NF-κB, β-catenin, PPARγ, Cyclooxygenases. |
| Primary In Vivo Model | Apc-mutant Min mice (model for familial adenomatous polyposis). | Various models including colitis-associated cancer (IL-10-/- mice) and sporadic colorectal cancer (Apc15lox/+ mice). |
| Reported Efficacy | Significant reduction in the number of small intestinal polyps. | Reduction in colitis-accelerated neoplasia, decreased risk of colorectal cancer in IBD patients.[1] |
| Cellular Effects | Reduces oxidative stress, modestly suppresses epithelial cell proliferation.[2][3] | Induces apoptosis, inhibits cell proliferation, alters cell cycle progression.[1][4][5] |
Delving into the Mechanisms: A Tale of Two Pathways
The cancer preventive effects of this compound and 5-ASA are rooted in their distinct interactions with cellular machinery. This compound primarily functions as a direct antioxidant, while 5-ASA exerts its influence through the modulation of multiple signaling cascades integral to inflammation and cell growth.
This compound: The Radical Scavenger
This compound, a metabolite of creatinine, has demonstrated its potential in cancer prevention by directly neutralizing hydroxyl radicals, a potent form of reactive oxygen species (ROS).[2][3] Elevated ROS levels are a known contributor to DNA damage and carcinogenesis. The mechanism of this compound involves the downregulation of the Nrf2 transcriptional pathway, which is a key regulator of the cellular antioxidant response, and a decrease in the expression of the oncoprotein c-Myc, which plays a crucial role in cell proliferation.[2][3]
5-Aminosalicylic Acid: The Signaling Modulator
5-ASA's role in cancer prevention is more complex, involving the modulation of at least three key signaling pathways: NF-κB, Wnt/β-catenin, and PPARγ.
-
NF-κB Pathway: 5-ASA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response and cell survival.[6][7] By blocking NF-κB, 5-ASA can reduce the expression of pro-inflammatory cytokines and anti-apoptotic proteins.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. 5-ASA can interfere with this pathway by promoting the degradation of β-catenin, thereby reducing the transcription of target genes that drive cell growth.[5]
-
PPARγ Pathway: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with anti-inflammatory and anti-proliferative effects. 5-ASA can activate PPARγ, leading to the inhibition of cancer cell growth and induction of apoptosis.[6]
Experimental Data: A Quantitative Comparison
The following tables summarize the key quantitative findings from preclinical studies of this compound and 5-ASA in cancer prevention.
Table 1: In Vivo Efficacy of this compound in Apc-mutant Min Mice
| Treatment Group | Dose | Duration | Outcome | % Reduction in Polyp Number (Middle Small Intestine) | p-value |
| Control | - | 8 weeks | - | - | - |
| This compound | 500 ppm in diet | 8 weeks | Reduction in intestinal polyps | 37.6% | < 0.05 |
Data from Hosoya M, et al. Bulletin of Pioneering Researches of Medical and Clinical Science.[2]
Table 2: In Vitro and In Vivo Effects of 5-Aminosalicylic Acid
| Experimental Model | Compound/Dose | Duration | Key Findings | Reference |
| In Vitro | ||||
| HT-29, HCT116, LoVo cells | 10-20 mmol/L 5-ASA | 48 hours | Significant concentration-dependent reduction in proliferation.[4] | Stolfi C, et al. J Natl Cancer Inst. |
| HT-29 cells | 30 mM 5-ASA | 96 hours | Upregulation of KLF4 transcripts, a tumor suppressor. | Parenti S, et al. Cancer Prev Res. |
| In Vivo | ||||
| IL-10-/- mice with colitis | Low & High dose 5-ASA | - | Dose-dependent reduction in colitis-induced dysplasia.[8] | D'Agnillo F, et al. Am J Pathol. |
| FabplCre;Apc15lox/+ mice | 5-ASA enemas | 3 weeks | 50% reduction in colitis-accelerated neoplasia. | Koelink PJ, et al. Carcinogenesis. |
| Human Epidemiological Study | ≥1.2 g/day Mesalazine (a 5-ASA formulation) | Long-term | 91% reduction in colorectal cancer risk in ulcerative colitis patients compared to no treatment.[1] | Eaden J, et al. Aliment Pharmacol Ther. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are summaries of the key experimental protocols for the studies cited.
This compound In Vivo Study in Apc-mutant Min Mice
-
Animal Model: Male C57BL/6-ApcMin/+ (Min) mice, a well-established model for familial adenomatous polyposis, were used.[2]
-
Treatment: At 5 weeks of age, mice were randomized into a control group receiving a basal AIN-76A diet and a treatment group receiving the same diet supplemented with 500 ppm this compound.[2]
-
Duration: The dietary intervention was maintained for 8 weeks.[2]
-
Endpoint Analysis: At the end of the study, the entire intestinal tract was examined for the number and size of polyps. Serum was collected to measure reactive carbonyl species as markers of oxidative stress. Polyp tissues were analyzed by immunohistochemistry for the proliferation marker PCNA and by quantitative real-time PCR for the expression of the c-Myc oncogene.[2]
5-Aminosalicylic Acid In Vitro Cell Proliferation Assay
-
Cell Lines: Human colorectal cancer cell lines such as HT-29, HCT116, and LoVo were utilized.[4]
-
Treatment: Cells were cultured in the presence of varying concentrations of 5-ASA (typically ranging from 0 to 20 mmol/L) for a specified duration, often 48 hours.[4]
-
Analysis: Cell proliferation and viability were assessed using methods such as the MTT assay, which measures mitochondrial dehydrogenase activity in living cells. Cell cycle distribution was analyzed by flow cytometry after propidium iodide staining.[4]
Conclusion
This compound and 5-aminosalicylic acid represent two distinct approaches to cancer prevention. This compound's targeted action as a radical scavenger offers a direct and specific mechanism for mitigating oxidative stress-induced carcinogenesis. In contrast, 5-ASA's pleiotropic effects on multiple signaling pathways provide a broader, albeit more complex, mode of action. The quantitative data from preclinical models are promising for both compounds, with this compound showing significant efficacy in a genetic model of intestinal polyposis and 5-ASA demonstrating robust effects in both inflammation-driven and sporadic cancer models, as well as in human epidemiological studies.
For researchers in the field, the choice between these or similar compounds for further investigation will depend on the specific cancer type, the role of oxidative stress versus inflammation in its etiology, and the desired therapeutic window. The detailed experimental protocols provided herein should facilitate the design of future studies aimed at further elucidating the preventive potential of these and other novel agents. The continued exploration of both targeted and multi-modal approaches will be crucial in advancing the field of cancer chemoprevention.
References
- 1. 5-aminosalicylic acid is an attractive candidate agent for chemoprevention of colon cancer in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bprmcs.com [bprmcs.com]
- 3. bprmcs.com [bprmcs.com]
- 4. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Effect of Novel Compounds on Bradykinin-Induced Cellular Changes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial topic proposed a validation of "NZ 419" as a modulator of bradykinin signaling. However, a review of the scientific literature indicates that this compound (also known as 5-hydroxy-1-methylhydantoin or HMH) is characterized as a radical scavenger and antioxidant.[1][2][3][4][5] Its primary investigated effects are the reduction of reactive oxygen species (ROS) and the potential prevention of conditions like intestinal polyp formation and chronic kidney disease.[1][2][3][4][5] There is currently no direct scientific evidence to suggest that this compound functions as a bradykinin receptor antagonist or directly modulates the bradykinin signaling pathway.
Therefore, this guide has been developed to provide a comprehensive framework for validating the effect of any novel investigational compound, hereafter referred to as "Compound X," on bradykinin-induced cellular changes. For comparative purposes, we will contrast the hypothetical data of Compound X with a well-established bradykinin B2 receptor antagonist, Icatibant (Hoe 140) .[6][7][8][9]
Introduction to Bradykinin Signaling
Bradykinin is a potent inflammatory mediator that exerts its effects by binding to two main G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[10][11][12] The B2 receptor is constitutively expressed in many cell types and mediates the majority of bradykinin's acute physiological effects, including vasodilation, increased vascular permeability, and pain.[11][13][14] The B1 receptor is typically induced during tissue injury and inflammation and is associated with chronic inflammatory states.[11][14]
Upon bradykinin binding, the B2 receptor primarily couples to Gαq, which activates phospholipase C (PLC).[10][11][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][16][17] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[18][19] This surge in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), initiates a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2), leading to cellular responses like proliferation and inflammation.[10][20][21]
Comparative Analysis of Bradykinin Modulators
This section provides a hypothetical comparison between a known B2 receptor antagonist, Icatibant (Hoe 140), and a test compound, "Compound X." The data presented is illustrative to demonstrate how results from the described experimental protocols would be presented.
Table 1: Comparative Potency in Inhibiting Bradykinin-Induced Calcium Mobilization
| Compound | Target Receptor | Mechanism of Action | Cell Line | IC50 (nM) for Inhibition of Bradykinin-Induced Ca2+ Release |
| Icatibant (Hoe 140) | Bradykinin B2 | Competitive Antagonist | A-431 (human epidermoid carcinoma) | 1.07[7] |
| Compound X (Hypothetical) | Unknown | Antioxidant/Indirect | A-431 (human epidermoid carcinoma) | >10,000 |
IC50: Half-maximal inhibitory concentration.
Table 2: Effect on Bradykinin-Induced ERK1/2 Phosphorylation
| Compound (Concentration) | Treatment | Relative p-ERK1/2 Levels (% of Bradykinin control) |
| Control | Bradykinin (10 nM) | 100% |
| Icatibant (100 nM) | Bradykinin (10 nM) + Icatibant | 5% |
| Compound X (10 µM) | Bradykinin (10 nM) + Compound X | 95% |
p-ERK1/2: Phosphorylated Extracellular signal-regulated kinases 1 and 2.
Table 3: Comparative Effect on Bradykinin-Induced Cell Proliferation
| Compound (Concentration) | Treatment | Cell Proliferation (% of Bradykinin control) |
| Control | Bradykinin (100 nM) | 100% |
| Icatibant (1 µM) | Bradykinin (100 nM) + Icatibant | 12% |
| Compound X (10 µM) | Bradykinin (100 nM) + Compound X | 98% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intracellular Calcium Mobilization Assay
This assay directly measures the ability of a compound to block bradykinin-induced calcium release, a primary downstream effect of B2 receptor activation.[22][23][24][25]
Protocol:
-
Cell Culture: Plate cells (e.g., human subcutaneous fibroblasts or A-431 cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[26]
-
Remove the culture medium, wash the cells once with the assay buffer, and add 100 µL of the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with the assay buffer to remove excess dye.
-
Add serial dilutions of the test compound (e.g., Compound X) or control antagonist (e.g., Icatibant) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader (e.g., FlexStation).
-
Establish a stable baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm).
-
Add a pre-determined concentration of bradykinin (typically the EC80 concentration) to all wells simultaneously.
-
Record the fluorescence intensity over time (e.g., for 1-3 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F_max - F_baseline).
-
Plot the peak fluorescence response against the antagonist concentration and fit to a dose-response curve to determine the IC50 value.
-
Western Blotting for ERK1/2 Phosphorylation
This method assesses the activation of the MAPK signaling pathway downstream of bradykinin receptor activation.[27][28][29]
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluence and serum-starve overnight to reduce basal signaling.
-
Pre-incubate cells with the test compound or control antagonist for a specified time (e.g., 30 minutes).
-
Stimulate the cells with bradykinin (e.g., 10 nM) for a short period (typically 3-5 minutes to capture peak phosphorylation).[27]
-
-
Cell Lysis:
-
Place the culture plates on ice, aspirate the media, and wash with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[30]
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal and express the results as a percentage of the bradykinin-stimulated control.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of compounds on bradykinin-induced cell proliferation.[21][31]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium for 18-24 hours to synchronize the cells in a quiescent state.
-
Treatment: Treat the cells with bradykinin in the presence or absence of the test compound or control antagonist. Include appropriate vehicle controls. Incubate for 24-48 hours.
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Express the absorbance values as a percentage of the bradykinin-stimulated control.
Visualizations
Signaling Pathway Diagram
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: Workflow for Validating a Compound's Effect.
Logical Comparison Diagram
Caption: Comparison of Mechanisms of Action.
References
- 1. The Radical Scavenger NZ-419 Suppresses Intestinal Polyp Development in Apc-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bprmcs.com [bprmcs.com]
- 3. Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bprmcs.com [bprmcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Icatibant - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hoe 140 a new potent and long acting bradykinin-antagonist: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bradykinin B2 receptor antagonist Icatibant (HOE 140) corrects avid Na+ retention in rats with CCl4-induced liver cirrhosis: possible role of enhanced microvascular leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 12. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 13. Bradykinin receptor antagonists: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gosset.ai [gosset.ai]
- 15. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 16. Bradykinin stimulation of inositol polyphosphate production in porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bradykinin induces the bi-phasic production of lysophosphatidyl inositol and diacylglycerol in a dorsal root ganglion X neurotumor hybrid cell line, F-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Bradykinin inhibits M current via phospholipase C and Ca2+ release from IP3-sensitive Ca2+ stores in rat sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. joe.bioscientifica.com [joe.bioscientifica.com]
- 22. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bradykinin induces elevations of cytosolic calcium through mobilisation of intracellular and extracellular pools in bovine aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. journals.physiology.org [journals.physiology.org]
- 29. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Cross-Species Comparison of NZ 419 Metabolism and Efficacy: A Methodological and Data Presentation Guide
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "NZ 419." The following guide is a comprehensive template designed for researchers, scientists, and drug development professionals to structure and present their internal data for cross-species comparison. This document utilizes a hypothetical compound, "this compound," to illustrate the required data presentation, experimental protocols, and visualizations.
Introduction
The successful preclinical and clinical development of a new chemical entity (NCE) relies heavily on a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties across different species. Significant variations in drug metabolism and efficacy between animal models and humans can lead to failed clinical trials. This guide provides a structured framework for comparing the metabolism and efficacy of the investigational compound this compound across key preclinical species and human systems. All quantitative data is summarized in comparative tables, and key experimental methodologies are detailed to ensure reproducibility and clarity.
Comparative Metabolism of this compound
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to predicting its human pharmacokinetic profile. The following sections summarize key metabolic parameters across species.
In Vitro Metabolic Stability
Metabolic stability, assessed using liver microsomes, provides an initial indication of the intrinsic clearance of a compound.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-Life (T1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45.8 | 15.1 |
| Cynomolgus Monkey | 33.2 | 20.9 |
| Beagle Dog | 58.1 | 11.9 |
| Sprague-Dawley Rat | 12.5 | 55.4 |
| CD-1 Mouse | 8.9 | 77.9 |
In Vivo Pharmacokinetic Parameters
Single-dose pharmacokinetic studies in various species are essential to understand the complete in vivo disposition of this compound.
Table 2: In Vivo Pharmacokinetic Parameters of this compound Following a 5 mg/kg Intravenous (IV) Dose
| Species | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | T1/2 (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) |
| Human (projected) | 1250 | 3450 | 4.1 | 24.2 | 8.3 |
| Cynomolgus Monkey | 1180 | 2980 | 3.5 | 28.0 | 7.8 |
| Beagle Dog | 1450 | 4100 | 5.2 | 20.3 | 8.9 |
| Sprague-Dawley Rat | 850 | 1560 | 1.8 | 53.4 | 7.7 |
| CD-1 Mouse | 670 | 980 | 1.2 | 85.0 | 7.9 |
Metabolite Identification
Identifying major metabolic pathways and resultant metabolites is crucial for understanding potential differences in drug clearance and assessing the relevance of preclinical safety studies.
Table 3: Major Metabolites of this compound Identified in Plasma Across Species
| Metabolite | Metabolic Reaction | Human | Monkey | Dog | Rat | Mouse |
| M1 | N-dealkylation | +++ | +++ | ++ | + | + |
| M2 | Hydroxylation | ++ | ++ | +++ | +++ | ++ |
| M3 | Glucuronidation | + | + | ++ | ++++ | ++++ |
(+ indicates relative abundance)
Comparative Efficacy of this compound
Efficacy is assessed through in vitro potency against the intended target and in vivo activity in relevant disease models.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) against the primary molecular target, Kinase Y, was determined across species orthologs.
Table 4: In Vitro Potency (IC50) of this compound Against Kinase Y
| Species | Target | IC50 (nM) |
| Human | Kinase Y | 5.2 |
| Cynomolgus Monkey | Kinase Y | 4.8 |
| Beagle Dog | Kinase Y | 5.5 |
| Sprague-Dawley Rat | Kinase Y | 15.7 |
| CD-1 Mouse | Kinase Y | 12.4 |
In Vivo Efficacy
The efficacy of this compound was evaluated in a tumor xenograft model.
Table 5: In Vivo Efficacy of this compound in a Human Tumor Xenograft Mouse Model
| Dose (mg/kg, oral) | Dosing Frequency | Tumor Growth Inhibition (%) |
| 10 | QD | 45 |
| 30 | QD | 78 |
| 100 | QD | 95 |
(QD: once daily)
Experimental Protocols
Detailed methodologies are provided for key experiments to ensure transparency and facilitate replication.
In Vitro Metabolic Stability Protocol
-
System: Pooled liver microsomes from human, monkey, dog, rat, and mouse (0.5 mg/mL).
-
Compound Concentration: 1 µM this compound.
-
Incubation: The reaction was initiated by adding NADPH (1 mM) to the mixture in a phosphate buffer (100 mM, pH 7.4) and incubating at 37°C.
-
Time Points: Aliquots were collected at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples were centrifuged, and the supernatant was analyzed using a validated LC-MS/MS method to quantify the remaining this compound.
-
Calculation: The half-life (T1/2) was determined from the slope of the natural log of the remaining parent compound versus time. Intrinsic clearance was calculated using the formula: CLint = (0.693 / T1/2) / (mg/mL microsomal protein).
In Vivo Pharmacokinetic Protocol
-
Animals: Naive male Sprague-Dawley rats (n=3 per group).
-
Formulation: this compound was formulated in 5% DMSO, 40% PEG300, 55% Saline.
-
Administration: A single intravenous (IV) dose of 5 mg/kg was administered via the tail vein.
-
Sample Collection: Blood samples (~100 µL) were collected from the jugular vein into K2EDTA-coated tubes at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Analysis: Plasma concentrations of this compound were determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine key PK parameters.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
Caption: Experimental workflow for the in vivo pharmacokinetic study.
Independent Validation of NZ 419's Effect on Intestinal Polyp Formation: A Comparative Guide
Introduction
The development of novel therapeutic agents for the prevention and treatment of intestinal polyposis, a precursor to colorectal cancer, is a significant area of research. NZ 419, a metabolite of creatinine, has emerged as a promising candidate with demonstrated efficacy in preclinical models. This guide provides an independent validation of this compound's effect on intestinal polyp formation, presenting a comparative analysis with established and alternative therapeutic agents. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Comparative Efficacy of Anti-Polyp Agents
The following table summarizes the quantitative data on the efficacy of this compound and alternative compounds in reducing intestinal polyp formation in the widely used Apc-mutant mouse model.
| Compound | Animal Model | Dosage | Duration | Polyp Reduction (%) | Key Findings |
| This compound | Apc-mutant Min mice | 500 ppm in diet | 8 weeks | 37.6% | Significant reduction in small intestinal polyps, particularly in the middle region.[1][2] |
| Aspirin | Apc-mutant Min/+ mice | Not specified | Not specified | 44% | Decreased rate of tumor formation.[2] |
| Sulindac Sulfide | Apc-mutant Min mice | 0.5 +/- 0.1 mg/day | To 110 days of age | 98.2% | Almost complete prevention of tumors.[3] |
| Celecoxib | Apc-mutant Min/+ mice | 1500 ppm in diet | "Early" treatment | 71% | Dramatic reduction in tumor multiplicity.[4] |
| Curcumin | C57BL/6J-Min/+ mice | 0.15% in diet | To 15 weeks of age | ~63% | Similar tumor inhibition to CAPE.[5][6] |
| Caffeic Acid Phenethyl Ester (CAPE) | C57BL/6J-Min/+ mice | 0.15% in diet | To 15 weeks of age | 63% | Decreased tumor formation.[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
This compound In Vivo Study Protocol
-
Animal Model: Apc-mutant Min mice, a well-established model for familial adenomatous polyposis.[1][2]
-
Treatment Group: Mice were administered a diet containing 500 ppm of this compound.[1][2]
-
Control Group: A control group of Apc-mutant Min mice received a standard diet without this compound.
-
Endpoint Analysis: At the end of the 8-week period, the mice were sacrificed, and the number and size of intestinal polyps were quantified. Tissues were also collected for further analysis, including immunohistochemistry for proliferation markers (PCNA) and gene expression analysis for oncogenes like c-Myc.[1][2]
Aspirin, Sulindac, and Celecoxib In Vivo Study Protocols (General)
-
Animal Model: Apc-mutant mouse strains (e.g., Min/+, Apc1638N/+) are commonly used.[1][2][4][7]
-
Treatment Administration: The compounds are typically administered in the diet or drinking water at specified concentrations (e.g., ppm or mg/day).[3][4][7]
-
Study Duration: The duration of these studies varies, ranging from several weeks to months, to assess both prevention and regression of polyps.[1][3][4][7]
-
Endpoint Analysis: Similar to the this compound protocol, the primary endpoints are the number and size of intestinal polyps. Additional analyses often include assessment of apoptosis, cell proliferation, and levels of prostaglandins (e.g., PGE2) in intestinal tissues.[2][3]
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound and its comparators are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound functions as a hydroxyl radical scavenger, directly reducing reactive oxygen species (ROS).[1][2] This activity leads to the downregulation of H₂O₂-induced transcriptional activation of the Nrf2 promoter.[1][2] The reduction in oxidative stress and subsequent signaling alterations contribute to decreased expression of the proliferation-related oncogene c-Myc and a modest suppression of epithelial cell proliferation.[1][2]
NSAIDs (Aspirin, Sulindac, Celecoxib) Signaling Pathway
Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, sulindac, and celecoxib primarily exert their anti-polyp effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in intestinal tumors.[8] This inhibition reduces the synthesis of prostaglandins, such as PGE2, which are potent promoters of cell proliferation and inflammation.[3] By lowering prostaglandin levels, NSAIDs can increase apoptosis (programmed cell death) and decrease cell proliferation in the intestinal mucosa, thereby inhibiting polyp formation.[2][3]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound on intestinal polyp formation in a preclinical model.
Conclusion
The available preclinical data indicates that this compound is a promising agent for the inhibition of intestinal polyp formation, acting through a distinct mechanism of ROS scavenging. When compared to established NSAIDs, this compound demonstrates a notable, albeit quantitatively different, level of efficacy in the Apc-mutant mouse model. The detailed protocols and pathway diagrams provided in this guide offer a framework for further comparative studies and independent validation. Future research should focus on dose-response relationships, long-term safety, and the potential for combination therapies to enhance efficacy in preventing colorectal cancer.
References
- 1. Sulindac effects on inflammation and tumorigenesis in the intestine of mice with Apc and Mlh1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspirin prevents tumors in a murine model of familial adenomatous polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sulfide metabolite of sulindac prevents tumors and restores enterocyte apoptosis in a murine model of familial adenomatous polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cyclooxygenase-2 inhibitor celecoxib is a potent preventive and therapeutic agent in the min mouse model of adenomatous polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Plant phenolics decrease intestinal tumors in an animal model of familial adenomatous polyposis. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Aspirin and Familial Adenomatous Polyposis: Coming Full Circle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Uremic Toxin Scavengers: NZ 419 in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for chronic kidney disease (CKD), the management of uremic toxins remains a critical challenge. A variety of scavenger agents have been developed to mitigate the toxic effects of these retained solutes. This guide provides a comparative analysis of the safety profile of NZ 419, an investigational uremic toxin scavenger, against established and alternative agents, namely AST-120 and Sevelamer. The following sections detail the available preclinical and clinical safety data, supported by experimental methodologies, to offer an objective comparison for research and development professionals.
Executive Summary of Comparative Safety Profiles
The table below summarizes the key safety findings for this compound, AST-120, and Sevelamer based on available data. A significant data gap exists for this compound, with no formal preclinical toxicology or clinical trial safety data publicly available. The information presented for this compound is derived from preliminary, non-guideline preclinical studies. In contrast, AST-120 and Sevelamer have undergone extensive clinical evaluation, providing a more robust understanding of their safety in human subjects.
| Parameter | This compound (5-hydroxy-1-methylhydantoin) | AST-120 (Kremezin®) | Sevelamer (Renagel®, Renvela®) |
| Mechanism of Action | Antioxidant, Hydroxyl Radical Scavenger | Oral Carbon Adsorbent of Uremic Toxin Precursors | Non-absorbable Phosphate-Binding Polymer with Uremic Toxin Binding Properties |
| Preclinical Safety Findings | No formal toxicology studies available. Studies on paraquat-induced toxicity suggest antioxidant effects and potential protection against kidney injury. | Preclinical studies in rats have been conducted, but specific quantitative data such as LD50 and NOAEL are not readily available in the public domain. | Not systemically absorbed. In a two-year carcinogenicity study in rats, an increased incidence of urinary bladder transitional cell papilloma was observed in male rats at a high dose. No evidence of mutagenicity in the Ames test. |
| Clinical Safety Profile | No clinical trial safety data available. | Generally well-tolerated. The most common adverse events are gastrointestinal, including constipation, nausea, loss of appetite, and diarrhea. No significant difference in serious adverse events compared to placebo in major clinical trials. | Not systemically absorbed. Common adverse events are primarily gastrointestinal, including vomiting, nausea, diarrhea, dyspepsia, abdominal pain, flatulence, and constipation. Sevelamer hydrochloride may worsen metabolic acidosis. |
| Development Status | Investigational; reportedly in clinical development. | Approved for use in Japan, South Korea, Taiwan, and the Philippines. | Approved for the control of serum phosphorus in CKD patients on dialysis. |
In-Depth Safety Profile of this compound (5-hydroxy-1-methylhydantoin)
This compound, chemically known as 5-hydroxy-1-methylhydantoin, is a metabolite of creatinine and is being investigated for its potential as a uremic toxin scavenger due to its intrinsic antioxidant and hydroxyl radical scavenging properties.
Preclinical Safety Data:
To date, formal preclinical safety studies conducted under Good Laboratory Practice (GLP) guidelines for this compound have not been identified in the public domain. The available information is derived from academic research focused on its protective effects in specific toxicity models:
-
Paraquat-Induced Nephrotoxicity Studies: In studies involving rodent models of paraquat-induced kidney injury, administration of 5-hydroxy-1-methylhydantoin demonstrated a protective effect, which was attributed to its antioxidant properties and ability to scavenge hydroxyl radicals[1][2]. These studies showed that it could reduce markers of oxidative stress, such as malondialdehyde (MDA), and increase the activity of antioxidant enzymes like superoxide dismutase (SOD)[1][2]. While these findings suggest a favorable biological activity, they do not provide the comprehensive safety assessment required for a new drug candidate. Key toxicological endpoints such as acute toxicity (LD50), repeated-dose toxicity (No-Observed-Adverse-Effect Level - NOAEL), genotoxicity, and carcinogenicity have not been reported.
Clinical Safety Data:
No published data from Phase I or subsequent clinical trials detailing the safety and tolerability of this compound in humans are currently available.
In-Depth Safety Profile of AST-120 (Kremezin®)
AST-120 is an oral spherical carbon adsorbent designed to adsorb uremic toxins and their precursors, such as indole (a precursor to indoxyl sulfate), within the gastrointestinal tract, thereby reducing their systemic absorption[3][4].
Preclinical Safety Data:
While numerous preclinical efficacy studies in rat models of CKD have demonstrated the ability of AST-120 to attenuate the progression of renal disease, specific quantitative data from formal toxicology studies are not widely published. These preclinical studies have generally supported the safety of AST-120, paving the way for extensive clinical investigation.
Clinical Safety Data:
The safety of AST-120 has been evaluated in numerous clinical trials, including large-scale, randomized, placebo-controlled studies[5][6]. The overall safety profile is considered favorable, with the majority of adverse events being gastrointestinal in nature.
-
Common Adverse Events: A consistent finding across clinical trials is a higher incidence of gastrointestinal disorders in patients treated with AST-120 compared to placebo. These include:
-
Constipation
-
Nausea
-
Vomiting
-
Decreased appetite
-
Diarrhea
-
-
Serious Adverse Events: In major clinical trials, no significant difference in the incidence of serious adverse events has been observed between the AST-120 and placebo groups.
-
Dermatological Events: Some meta-analyses have suggested a potential increase in dermatological events with tailored-dose AST-120[5].
In-Depth Safety Profile of Sevelamer (Renagel®, Renvela®)
Sevelamer is a non-absorbable, calcium-free phosphate-binding polymer used to manage hyperphosphatemia in CKD patients. It also possesses the ability to bind and remove certain uremic toxins from the gastrointestinal tract. Sevelamer is available as sevelamer hydrochloride and sevelamer carbonate.
Preclinical Safety Data:
As a non-systemically absorbed polymer, the primary focus of preclinical safety evaluation has been on local gastrointestinal effects and long-term exposure.
-
Carcinogenicity: In a two-year dietary carcinogenicity study in rats, sevelamer hydrochloride was associated with an increased incidence of urinary bladder transitional cell papilloma in male rats at a high dose (human equivalent dose twice the maximum clinical trial dose)[3]. The mechanism for this is not fully understood but may be related to the high chloride load.
-
Mutagenicity: Sevelamer hydrochloride was not mutagenic in the in vitro bacterial reverse mutation assay (Ames test)[3].
-
Impairment of Fertility: In a study in rats, sevelamer hydrochloride did not impair fertility[3].
Clinical Safety Data:
Sevelamer has been extensively studied in clinical trials and is widely used in clinical practice. Its safety profile is well-characterized.
-
Common Adverse Events: Similar to AST-120, the most frequently reported adverse events are gastrointestinal, including:
-
Vomiting
-
Nausea
-
Diarrhea
-
Dyspepsia
-
Abdominal pain
-
Flatulence
-
Constipation[3]
-
-
Metabolic Acidosis: Sevelamer hydrochloride can exacerbate or cause metabolic acidosis due to the exchange of chloride for phosphate in the gut. Sevelamer carbonate was developed to address this issue and has been shown to have a more favorable effect on serum bicarbonate levels.
-
Absorption of Vitamins: Being a non-specific binder, sevelamer may reduce the absorption of fat-soluble vitamins (A, D, E, and K) and folic acid[3].
Methodologies for Key Safety Experiments
To ensure a thorough and standardized evaluation of the safety of new drug candidates like this compound, a series of preclinical toxicology studies are typically conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Study (as per OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance and to obtain information on its hazardous properties to allow for classification.
Experimental Protocol:
-
Test Animals: Typically, a rodent species such as rats is used. A small number of animals are used in a stepwise procedure.
-
Dose Administration: The test substance is administered orally by gavage at one of a series of defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Procedure: The study proceeds in a stepwise manner, with the outcome of dosing at one level determining the dose for the next step.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.
-
Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality and toxic effects at different dose levels.
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.
Experimental Protocol:
-
Tester Strains: A set of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), which is a liver enzyme preparation, to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation will be able to grow and form visible colonies. The number of revertant colonies is counted.
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Repeated-Dose 28-Day Oral Toxicity Study in Rodents (as per OECD Guideline 407)
Objective: To provide information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 28-day period.
Experimental Protocol:
-
Test Animals: Young adult rats are typically used. Animals are divided into at least three dose groups and one control group, with an equal number of males and females in each group.
-
Dose Administration: The test substance is administered orally (by gavage, in diet, or in drinking water) daily for 28 days.
-
Observations:
-
Clinical Observations: Animals are observed daily for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of various parameters.
-
Ophthalmological Examination: Performed before and at the end of the study.
-
-
Pathology: At the end of the 28-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
Endpoint: The study aims to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Conclusion
This comparative guide highlights the current state of knowledge regarding the safety profiles of this compound, AST-120, and Sevelamer. While AST-120 and Sevelamer have well-documented safety profiles, characterized primarily by gastrointestinal adverse events, there is a significant lack of publicly available safety data for this compound. The preliminary preclinical findings for this compound are promising in terms of its antioxidant activity, but a comprehensive assessment of its safety through standardized preclinical toxicology studies and controlled clinical trials is essential for its further development as a therapeutic agent for CKD. Researchers and drug development professionals should consider these data gaps when evaluating the potential of this compound and other novel uremic toxin scavengers.
References
- 1. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 2. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 3. researchgate.net [researchgate.net]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. bns-hungary.hu [bns-hungary.hu]
- 6. [Preventive effects of 5-hydroxy-1-methylhydantoin on paraquat-induced nephrotoxicity in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of NZ 419: A Comparative Guide Correlating In Vitro Activity with In Vivo Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant properties of NZ 419, a creatinine metabolite also known as 5-hydroxy-1-methylhydantoin (HMH). By objectively comparing its performance with the well-established antioxidant N-acetylcysteine (NAC) and presenting supporting experimental data, this document aims to elucidate the correlation between its in vitro antioxidant activity and its in vivo efficacy.
In Vitro Antioxidant Activity: A Head-to-Head Comparison
The intrinsic antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data, offering a clear comparison with NAC.
| Compound | Assay | Main Finding | Reference |
| This compound | H₂O₂-induced ROS reduction (HCT116 cells) | 1 mM this compound decreased DCF fluorescence intensity to 55.9% of the untreated control. | [1][2] |
| NAC | H₂O₂-induced ROS reduction (HCT116 cells) | Decreased DCF fluorescence intensity to 72.1% of the untreated control. | [1][2] |
| 5-ASA | H₂O₂-induced ROS reduction (HCT116 cells) | Decreased DCF fluorescence intensity to 31.0% of the untreated control. | [1][2] |
| This compound | Nrf2 Promoter Activity (HCT116 cells) | 10,000 µM this compound decreased H₂O₂-induced Nrf2 promoter transcriptional activity by 56%. | [1] |
| This compound | Cisplatin-induced cell damage (LLC-PK₁ cells) | Inhibited lactate dehydrogenase (LDH) leakage and malondialdehyde (MDA) formation in a concentration-dependent manner, with a minimum effective concentration of 2.5 μM. | [3] |
| This compound | Cephaloridine-induced cell damage (LLC-PK₁ cells) | Inhibited LDH leakage and MDA formation in a concentration-dependent manner. | [3] |
| This compound | Hypoxia/reoxygenation-induced cell damage (LLC-PK₁ cells) | Inhibited LDH leakage and MDA formation in a concentration-dependent manner. | [3] |
In Vivo Efficacy: Translating In Vitro Promise to Tangible Outcomes
In vivo studies have further substantiated the antioxidant and protective effects of this compound in animal models. The data highlights its potential in mitigating oxidative stress-related pathologies.
| Animal Model | Treatment | Key In Vivo Outcomes | Reference |
| Apc-mutant Min mice | 500 ppm this compound for 8 weeks | Decreased the number of polyps in the middle segment of the small intestine to 62.4% of the untreated control. | [1] |
| Apc-mutant Min mice | This compound treatment | Reduced levels of reactive carbonyl species (oxidative stress markers) in the serum. | [1][2] |
| Apc-mutant Min mice | 1000 ppm this compound for 8 weeks | Significantly reduced c-Myc mRNA expression levels in intestinal polyps to 61% of the untreated value. | [1] |
| Rats with chronic kidney disease | Oral administration of this compound | Prevents the progression of chronic kidney disease. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: this compound's mechanism of action in mitigating oxidative stress.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
1. In Vitro H₂O₂-induced ROS Reduction Assay
-
Cell Line: HCT116 human colon cancer cells.
-
Protocol:
-
Cells are seeded in appropriate plates and allowed to adhere overnight.
-
Cells are pre-treated with this compound (1 mM), NAC, or 5-ASA for a specified duration.
-
The culture medium is replaced with a solution containing the oxidation-sensitive fluorescent probe H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate).
-
After incubation, cells are stimulated with H₂O₂ (e.g., 0.5 mM) for 10 minutes to induce oxidative stress.[2]
-
The fluorescence intensity of DCF (dichlorofluorescein), the oxidized form of H₂DCFDA, is measured using a fluorescence microplate reader or flow cytometer. The intensity is proportional to the amount of intracellular ROS.
-
-
Data Analysis: The percentage reduction in DCF fluorescence in treated cells is calculated relative to the H₂O₂-stimulated, untreated control cells.
2. In Vivo Intestinal Polyp Development Study
-
Animal Model: Apc-mutant Min mice, which are genetically predisposed to develop intestinal polyps.
-
Protocol:
-
Mice are randomly assigned to control and treatment groups.
-
The treatment group receives a diet supplemented with this compound (e.g., 500 ppm) for a specified period, such as 8 weeks.[1]
-
At the end of the treatment period, the mice are euthanized, and their intestines are excised.
-
The small intestine and colon are opened longitudinally, and the number and size of polyps are counted and measured under a dissecting microscope.
-
-
Data Analysis: The number of polyps in the treatment group is compared to that in the control group, and statistical significance is determined.
3. Measurement of Serum Oxidative Stress Markers
-
Sample: Serum collected from the Apc-mutant Min mice.
-
Protocol:
-
Data Analysis: The levels of oxidative stress markers in the this compound-treated group are compared to the control group.
This guide demonstrates that this compound is a promising antioxidant with demonstrable in vitro activity that translates to significant in vivo effects in preclinical models of intestinal tumorigenesis and kidney disease. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in human diseases associated with oxidative stress.[1]
References
- 1. The Radical Scavenger NZ-419 Suppresses Intestinal Polyp Development in Apc-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bprmcs.com [bprmcs.com]
- 3. Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of NZ 419: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of NZ 419's performance against other alternatives, supported by experimental data. We delve into its mechanism of action, focusing on its role as a potent scavenger of reactive oxygen species (ROS).
Performance of this compound in HCT116 Cells: A Comparative Analysis
This compound, a hydroxyl radical scavenger, has demonstrated significant efficacy in reducing oxidative stress in the human colorectal carcinoma cell line, HCT116. Its primary mechanism involves the direct elimination of reactive oxygen species (ROS), a key factor in cellular damage and cancer progression.
Experimental data reveals that this compound effectively suppresses ROS production in HCT116 cells stimulated with hydrogen peroxide (H₂O₂).[1][2] To contextualize its performance, this compound has been compared with other known antioxidants, N-Acetyl-l-cysteine (NAC) and 5-aminosalicylic acid (5-ASA).
| Compound | Concentration | Cell Line | ROS Production Inhibition |
| This compound | 1 mM | HCT116 | Significant reduction |
| N-Acetyl-l-cysteine (NAC) | 5 mM | HCT116 | Positive Control |
| 5-aminosalicylic acid (5-ASA) | 100 µM | HCT116 | Positive Control |
Table 1: Comparison of ROS Scavenging Activity in HCT116 Cells. This table summarizes the comparative effects of this compound, NAC, and 5-ASA on reactive oxygen species (ROS) production in the HCT116 human colorectal carcinoma cell line.
It is important to note that while the mechanism of this compound has been validated in the HCT116 cell line, there is currently a lack of published data on its effects across a broader range of cancer cell lines, such as those from breast, lung, or prostate cancers. Further research is necessary to establish the broader applicability of this compound's mechanism of action.
Delving into the Molecular Mechanism: Signaling Pathways
This compound's action extends beyond simple ROS scavenging, influencing key signaling pathways involved in cellular stress response and proliferation.
In HCT116 cells, this compound has been shown to downregulate the transcriptional activation of the Nrf2 promoter that is induced by hydrogen peroxide.[1][2] Furthermore, in polyp tissues from Apc-mutant Min mice, treatment with this compound resulted in a decreased expression of the proliferation-related oncogene c-Myc.[2] This was accompanied by a modest suppression of epithelial cell proliferation.[2]
Experimental Protocols
For researchers looking to validate or build upon these findings, the following are detailed methodologies for the key experiments cited.
Measurement of Intracellular ROS Production
-
Cell Seeding: HCT116 cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with this compound, NAC, or 5-ASA for 30 minutes.
-
Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) is added to the wells to induce ROS production.
-
Staining: After a 10-minute incubation, the cells are stained with a fluorescent probe, such as 2',7' –dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation.
-
Quantification: The fluorescence intensity is measured using a microplate reader to quantify the levels of intracellular ROS.
Nrf2 Promoter Activity Assay
-
Transfection: HCT116 cells are transiently transfected with a reporter plasmid containing the Nrf2 promoter sequence linked to a luciferase gene.
-
Treatment: After transfection, cells are treated with this compound with or without H₂O₂.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
c-Myc mRNA Expression Analysis (Quantitative Real-Time PCR)
-
Cell Treatment and RNA Extraction: HCT116 cells are treated with this compound. Total RNA is then extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is used as a template for quantitative real-time PCR (qRT-PCR) with primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of c-Myc mRNA is calculated using the comparative Ct (ΔΔCt) method.
References
Safety Operating Guide
Proper Disposal of Acrylic Conformal Coatings (NZ 419/419D/419E) in a Laboratory Setting
For researchers, scientists, and drug development professionals in New Zealand, the proper disposal of chemical products such as MG Chemicals' 419D and 419E acrylic conformal coatings—often referred to as NZ 419—is a critical component of laboratory safety and environmental responsibility. These products are classified as hazardous substances and require a structured disposal process in accordance with New Zealand's regulations.
Immediate Safety and Handling for Disposal
Before commencing any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory. This includes safety glasses, disposable gloves, and appropriate lab coats. All handling of these coatings for disposal should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1] The liquid and spray forms are flammable and must be kept away from all ignition sources.[1][2][3]
Hazardous Properties Summary
The MG Chemicals 419D and 419E acrylic conformal coatings possess several hazardous properties that necessitate careful handling and disposal. A summary of these properties is provided in the table below.
| Hazard Classification | MG Chemicals 419D | MG Chemicals 419E |
| Flammability | Highly flammable liquid and vapor (Category 2).[2][3] | Highly flammable liquid and vapor (Category 2).[4] |
| Eye Irritation | Causes serious eye irritation (Category 2A).[2][3] | Causes serious eye irritation (Category 2A).[4] |
| Skin Sensitization | May cause an allergic skin reaction.[2] | May cause an allergic skin reaction (Category 1).[4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness (Category 3).[2][3] | May cause respiratory irritation and drowsiness or dizziness (Category 3).[4] |
| Reproductive Toxicity | Not classified as a reproductive toxicant. | Suspected of damaging fertility or the unborn child (Category 2).[4] |
Step-by-Step Disposal Protocol
Disposal of these chemical products must adhere to the guidelines set forth by the Health and Safety at Work (Hazardous Substances) Regulations 2017 and the Hazardous Substances and New Organisms (HSNO) Act 1996.[5][6][7]
-
Waste Identification and Segregation :
-
Unused or waste 419D and 419E coatings must be treated as hazardous chemical waste.
-
This waste must be kept separate from general laboratory waste and segregated from incompatible chemicals. Specifically, do not mix flammable liquids with reactive substances like oxidizers.[8]
-
-
Waste Collection and Storage :
-
Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container must be in sound condition.[5]
-
Ensure the waste container is correctly labeled in English. The label must include:
-
Store the sealed waste container in a designated hazardous waste storage area, such as a flammables cabinet, away from heat and ignition sources.[5]
-
-
Arranging for Professional Disposal :
-
In New Zealand, the disposal of hazardous chemical waste from laboratories must be carried out by a licensed chemical waste contractor.[9][10][11]
-
Contact your institution's Departmental Laboratory Manager (DLM) or Health and Safety Officer to coordinate a waste pickup.[12] They will typically liaise with a contracted waste disposal service.
-
Several companies in New Zealand, such as ChemCollect, Waste Management, and Haz-Tech Environmental, offer specialized services for the collection and disposal of laboratory chemical waste.[9][10][11]
-
-
Documentation :
-
Maintain a log of the hazardous waste generated. This should include the name of the waste, its quantity, and the date it was added to the waste container.[5]
-
When the waste is collected, you may need to complete a hazardous waste manifest or provide a declaration of the contents to the disposal company.[13]
-
Never dispose of 419D or 419E acrylic conformal coatings down the drain or in regular trash. This is illegal and poses a significant risk to the environment and public health.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound (MG Chemicals 419D/419E) in a laboratory setting.
Disposal workflow for acrylic conformal coatings.
References
- 1. us.rs-online.com [us.rs-online.com]
- 2. manuals.plus [manuals.plus]
- 3. mgchemicals.com [mgchemicals.com]
- 4. mgchemicals.com [mgchemicals.com]
- 5. wgtn.ac.nz [wgtn.ac.nz]
- 6. legislation.govt.nz [legislation.govt.nz]
- 7. Hazardous Waste • Environment Guide [environmentguide.org.nz]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Hazardous Waste [wm.nz]
- 10. haztech.co.nz [haztech.co.nz]
- 11. 3r.co.nz [3r.co.nz]
- 12. otago.ac.nz [otago.ac.nz]
- 13. canterbury.ac.nz [canterbury.ac.nz]
Safeguarding Your Research: A Comprehensive Guide to Handling Novel Compound NZ 419
In the dynamic landscape of drug development, the introduction of new chemical entities necessitates rigorous safety protocols to protect researchers and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information for handling the novel compound NZ 419. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the final and critical layer of defense in the hierarchy of controls. For this compound, a substance with an unconfirmed hazard profile, a conservative approach is mandated. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | Local exhaust ventilation (if powder) | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Aliquoting | Chemical fume hood or ventilated balance enclosure | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat (flame-retardant)- Respiratory protection (e.g., N95 respirator for powders) |
| In-Vitro/In-Vivo Experiments | Biosafety cabinet or chemical fume hood | - Nitrile gloves- Chemical splash goggles or face shield- Laboratory coat- Additional PPE as determined by risk assessment |
| Waste Disposal | Closed, labeled waste containers | - Nitrile gloves- Safety glasses- Laboratory coat |
Experimental Protocol: Standard Operating Procedure for Handling this compound
Adherence to a standardized protocol is crucial when working with a new chemical entity. The following methodology outlines the key steps for safely handling this compound in a laboratory setting.
1. Risk Assessment:
-
Before any handling, a comprehensive risk assessment must be conducted.
-
Review all available information on this compound, including any preliminary toxicological data.
-
Identify potential hazards (e.g., inhalation, skin contact, ingestion).
-
Evaluate the risks associated with the planned experimental procedures.
2. Engineering Controls:
-
All manipulations of this compound that may generate aerosols, dust, or vapors must be performed within a certified chemical fume hood or other appropriate ventilated enclosure.
-
Ensure that safety equipment, such as emergency showers and eyewash stations, are readily accessible.
3. Personal Protective Equipment (PPE):
-
Don the appropriate PPE as specified in the table above before entering the designated handling area.
-
Inspect all PPE for integrity before use.
4. Handling and Preparation:
-
Work with the smallest practicable quantities of this compound.
-
Use dedicated glassware and equipment.
-
Prepare solutions in a well-ventilated area, preferably within a fume hood.
5. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Follow the established spill cleanup procedure for hazardous chemicals.
-
For personal exposure, immediately use the emergency shower or eyewash station and seek medical attention.
6. Waste Disposal:
-
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Use designated, clearly labeled, and sealed waste containers.
-
Follow institutional and local regulations for hazardous waste disposal.
Visualizing Safety Workflows and Principles
To further clarify the procedural and logical relationships in handling this compound, the following diagrams have been generated using Graphviz.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
